3-Chloromethyl-5-iodo-pyridine hydrochloride
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-iodopyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXIXOQERHWQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640076 | |
| Record name | 3-(Chloromethyl)-5-iodopyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879326-79-1 | |
| Record name | Pyridine, 3-(chloromethyl)-5-iodo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-iodopyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 3-Chloromethyl-5-iodo-pyridine hydrochloride
An In-depth Technical Guide to 3-Chloromethyl-5-iodo-pyridine hydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This compound is a specialized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a trifunctional building block, it incorporates a pyridine core, a reactive chloromethyl group, and a versatile iodo-substituent. This combination allows for sequential, site-selective modifications, making it a valuable scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, outlines a logical synthetic pathway with mechanistic considerations, discusses methods for its characterization, and explores its strategic applications in the development of novel therapeutics. Safety protocols and handling procedures are also detailed to ensure its proper use in a research setting.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are crucial for its effective use in synthesis. The hydrochloride salt form enhances its stability and improves its handling properties as a solid, compared to the free base.
-
IUPAC Name: 3-(chloromethyl)-5-iodopyridine;hydrochloride
-
CAS Number: 879326-79-1[1]
-
Molecular Formula: C₆H₆Cl₂IN[1]
-
Molecular Weight: 289.93 g/mol [1]
The structure possesses three key features:
-
Pyridine Ring: A core aromatic heterocycle prevalent in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its contribution to aqueous solubility.[2][3]
-
Chloromethyl Group (-CH₂Cl): An electrophilic moiety at the 3-position, which serves as a reactive handle for introducing nucleophiles.
-
Iodo Group (-I): Located at the 5-position, this halogen is an excellent leaving group and a versatile anchor for transition-metal-catalyzed cross-coupling reactions.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| Physical State | Solid | Expected for hydrochloride salts. |
| Storage | Store in a cool, dry, well-ventilated area. | [4] Recommended for chlorinated pyridine hydrochlorides. |
| Purity | Typically >95% | Available from commercial suppliers.[1] |
| SMILES | C1=C(C=NC=C1I)CCl.Cl | Isomeric SMILES representation. |
| InChI Key | MGLHBJMGHXZHPU-UHFFFAOYSA-N | Generated from structure. |
Synthesis and Mechanistic Insights
While specific preparations for this exact molecule are proprietary, a logical and robust synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. A plausible multi-step synthesis starting from 3,5-dibromopyridine is outlined below. This approach is chosen for the commercial availability of the starting material and the high-yielding nature of the proposed transformations.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Formylation of 3,5-Dibromopyridine
-
Rationale: A selective lithium-halogen exchange at the more accessible 3-position, followed by quenching with an electrophile (DMF), introduces the formyl group. The low temperature (-78°C) is critical to prevent side reactions.
-
Procedure:
-
Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature. Stir for 1 hour.
-
Add N,N-dimethylformamide (DMF) (1.2 eq) and stir for an additional 2 hours at -78°C.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and purify by column chromatography to yield 3-bromo-5-formylpyridine.
-
Step 2: Reduction to (5-Bromo-pyridin-3-yl)methanol
-
Rationale: Sodium borohydride is a mild and selective reducing agent for converting aldehydes to primary alcohols without affecting the pyridine ring or the bromo-substituent.
-
Procedure:
-
Dissolve 3-bromo-5-formylpyridine (1.0 eq) in methanol (MeOH).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with dilute HCl and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate and purify to obtain the alcohol.
-
Step 3: Halogen Exchange to (5-Iodo-pyridin-3-yl)methanol
-
Rationale: A copper-catalyzed Finkelstein reaction is an effective method for converting an aryl bromide to an aryl iodide. The use of a ligand like N,N'-dimethylethylenediamine accelerates the catalytic cycle.
-
Procedure:
-
To a reaction vessel, add (5-bromo-pyridin-3-yl)methanol (1.0 eq), sodium iodide (NaI) (2.0 eq), copper(I) iodide (CuI) (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq).
-
Add anhydrous dioxane as the solvent and degas the mixture.
-
Heat the reaction to 110°C and stir for 12-24 hours.
-
After cooling, dilute with water and extract with ethyl acetate. Purify by chromatography.
-
Step 4: Chlorination and Salt Formation
-
Rationale: Thionyl chloride (SOCl₂) is a standard reagent for converting alcohols to alkyl chlorides via an Sₙi or Sₙ2 mechanism.[5] Subsequent treatment with HCl provides the stable hydrochloride salt.
-
Procedure:
-
Dissolve (5-iodo-pyridin-3-yl)methanol (1.0 eq) in an inert solvent like toluene.
-
Slowly add thionyl chloride (1.2 eq) at 0°C.[5]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Evaporate the solvent and excess thionyl chloride.
-
Redissolve the crude product in anhydrous diethyl ether and bubble dry HCl gas through the solution (or add a solution of HCl in ether) to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold ether, and dry under vacuum to yield the final product.
-
Spectroscopic Characterization
To confirm the identity and assess the purity of the synthesized this compound, a combination of spectroscopic techniques is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would provide unambiguous structural confirmation.[6][7]
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm for pyridine salts). The protons at positions 2, 4, and 6 will each appear as singlets or narrow doublets due to minimal coupling.
-
Chloromethyl Protons (-CH₂Cl): A characteristic singlet around δ 4.5-5.0 ppm.
-
N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm), characteristic of a pyridinium proton.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Five signals are expected for the pyridine ring carbons and one for the chloromethyl carbon. The carbon bearing the iodine will be shifted upfield compared to a C-H carbon, while the carbons adjacent to the nitrogen will be downfield.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) would show the molecular ion peak for the free base [M+H]⁺ at approximately m/z 253.9, corresponding to the C₆H₆ClIN⁺ species. The isotopic pattern would be characteristic of a molecule containing one chlorine atom.
-
-
Infrared (IR) Spectroscopy:
-
Key stretches would include C-H (aromatic and aliphatic), C=N and C=C (pyridine ring), and a C-Cl stretch.
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its capacity as a versatile building block for creating libraries of complex molecules.[2][8][9][10] The orthogonal reactivity of its functional groups allows for a programmed and selective synthetic strategy.
Caption: Orthogonal reactivity of this compound in synthesis.
-
Modification at the 5-Position (Iodo Group): The C-I bond is a prime site for palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes installs alkynyl moieties, which can be further functionalized.
-
Heck Coupling: Forms new carbon-carbon bonds with alkenes.
-
Buchwald-Hartwig Amination: Creates C-N bonds to introduce amines.
-
-
Modification at the 3-Position (Chloromethyl Group): The benzylic-like chloride is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles.
-
Amines: Forms secondary or tertiary amines, linking the pyridine core to other fragments.
-
Thiols: Creates thioethers.
-
Alcohols/Phenols: Generates ethers.
-
Cyanide: Introduces a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
-
This dual reactivity allows chemists to first build complexity at the 5-position via robust cross-coupling chemistry and then use the chloromethyl handle to attach the resulting scaffold to another part of the target molecule, or vice-versa. This strategic flexibility is invaluable in modern drug design.[11]
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound requires careful handling. While specific data for this compound is limited, information from structurally similar compounds provides a strong basis for safety protocols.[4][12]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Harmful): Harmful if swallowed.[4][13]
-
Skin Corrosion/Irritation (Causes skin irritation): May cause irritation or burns upon contact.[4][13]
-
Serious Eye Damage/Irritation (Causes serious eye irritation/damage): Risk of serious damage to eyes.[4][13]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Table 2: Recommended Handling and Safety Procedures
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13] |
| Engineering Controls | Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or fumes.[4][12] |
| Handling | Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4][12] |
| Storage | Keep the container tightly sealed in a cool, dry, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents and strong bases. |
| Spill Response | In case of a spill, wear appropriate PPE. For a dry spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[4][12] |
| First Aid | If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13] |
Conclusion
This compound is a high-value synthetic intermediate designed for the complex demands of modern medicinal chemistry. Its trifunctional nature provides chemists with a powerful tool for building molecular diversity through selective and orthogonal chemical transformations. By understanding its properties, synthesis, and reactivity, researchers can leverage this building block to accelerate the discovery and development of next-generation pharmaceuticals. Adherence to strict safety protocols is paramount to ensure its responsible and effective use in the laboratory.
References
- 1. 879326-79-1|3-(Chloromethyl)-5-iodopyridine hydrochloride|BLD Pharm [bldpharm.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. jelsciences.com [jelsciences.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. uprm.edu [uprm.edu]
An In-depth Technical Guide to 3-Chloromethyl-5-iodo-pyridine hydrochloride
CAS Number: 879326-79-1
This technical guide provides a comprehensive overview of 3-Chloromethyl-5-iodo-pyridine hydrochloride, a key intermediate in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related analogues and information available from commercial suppliers. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
| Property | Value | Source |
| CAS Number | 879326-79-1 | Commercial Suppliers[1] |
| Molecular Formula | C₆H₆Cl₂IN | PubChem |
| Molecular Weight | 289.93 g/mol | PubChem |
| InChI Key | BKXIXOQERHWQPJ-UHFFFAOYSA-N | Sigma-Aldrich[2] |
| SMILES String | Cl.ClCc1cncc(I)c1 | Sigma-Aldrich[2] |
| Physical Form | Solid (predicted) | Inferred from related compounds |
| Solubility | Soluble in water and polar organic solvents (predicted) | Inferred from related compounds[3] |
| Melting Point | Not available |
Note: Some physical properties are predicted based on the non-iodinated analogue, 3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4).
Synthesis
A plausible synthetic route, adapted from the synthesis of 3-(chloromethyl)pyridine hydrochloride, is as follows:
Experimental Protocol: A Representative Synthesis
-
Oxidation of the Precursor: The synthesis can commence with a suitable precursor such as 3-methyl-5-iodopyridine. This starting material would undergo oxidation to form 5-iodonicotinic acid.
-
Esterification: The resulting carboxylic acid is then esterified, for example, by reaction with methanol in the presence of an acid catalyst, to yield methyl 5-iodonicotinate.
-
Reduction to the Alcohol: The ester is subsequently reduced to the corresponding alcohol, (5-iodopyridin-3-yl)methanol, using a suitable reducing agent like sodium borohydride.
-
Chlorination to the Final Product: The final step is the chlorination of the alcohol to the desired 3-Chloromethyl-5-iodo-pyridine, followed by treatment with hydrochloric acid to form the hydrochloride salt. This is a critical step and is often achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Detailed Experimental Protocol for the Chlorination Step (Adapted from a similar synthesis):
-
Materials:
-
(5-iodopyridin-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous polar aprotic solvent (e.g., Dichloromethane, Toluene)
-
Anhydrous HCl (gas or in a suitable solvent)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-iodopyridin-3-yl)methanol in the anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a stoichiometric excess of thionyl chloride dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the excess thionyl chloride by slow addition of a suitable reagent (e.g., ice-cold water or a saturated sodium bicarbonate solution), ensuring adequate cooling and ventilation due to the vigorous reaction and release of SO₂ and HCl gases.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3-chloromethyl-5-iodopyridine.
-
Dissolve the crude product in a suitable anhydrous solvent and bubble anhydrous HCl gas through the solution, or add a solution of HCl in a solvent like diethyl ether or dioxane, to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield this compound.
-
Applications in Drug Development
Substituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for benzene rings and their capacity to form hydrogen bonds, which can enhance binding to biological targets. The chloromethyl group in this compound is a reactive handle that allows for the facile introduction of the pyridine core into larger molecules through nucleophilic substitution reactions. The iodine atom provides a site for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Sonogashira couplings, enabling the synthesis of a diverse library of compounds for drug discovery.
While specific drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[4][5]
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. Based on the safety data for the closely related 3-(Chloromethyl)pyridine hydrochloride, the following hazards should be considered:
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H335: May cause respiratory irritation.
-
H341: Suspected of causing genetic defects.
-
H351: Suspected of causing cancer.
-
H410: Very toxic to aquatic life with long lasting effects.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Visualized Workflows and Pathways
To illustrate the utility of this compound in synthetic chemistry, the following diagrams, generated using the DOT language, depict a general synthetic pathway and a typical experimental workflow for its use.
Caption: A generalized synthetic pathway for this compound.
Caption: A typical experimental workflow for using the compound in a nucleophilic substitution reaction.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 3-Chloromethyl-5-iodo-pyridine Hydrochloride
This technical guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a valuable building block in pharmaceutical and chemical research. Due to the absence of a single, unified published method, this guide proposes a logical, multi-step synthesis based on established chemical transformations for similar pyridine derivatives. The proposed pathway prioritizes chemical efficiency and safety.
Introduction
This compound is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridine core is a common scaffold in numerous biologically active molecules. The presence of a reactive chloromethyl group at the 3-position allows for facile nucleophilic substitution, enabling the connection to various molecular fragments. The iodo-substituent at the 5-position provides a site for further functionalization, typically through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in subsequent reactions.
Proposed Synthetic Pathway
The most chemically sound approach to synthesizing this compound involves a three-step process starting from 5-iodopyridine-3-carboxylic acid. This strategy introduces the sensitive chloromethyl group in the final step, thereby avoiding potential side reactions.
The overall synthetic transformation is depicted below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Reduction of 5-Iodopyridine-3-carboxylic acid to 3-Hydroxymethyl-5-iodopyridine
The initial step involves the reduction of the carboxylic acid functionality to a primary alcohol. Common reducing agents for this transformation include lithium aluminium hydride (LiAlH₄) or borane complexes.
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium hydride (1.1 to 1.5 molar equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 5-iodopyridine-3-carboxylic acid (1.0 molar equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
-
Filter the resulting solid (aluminium salts) through a pad of celite and wash thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-Hydroxymethyl-5-iodopyridine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Chlorination of 3-Hydroxymethyl-5-iodopyridine to 3-Chloromethyl-5-iodopyridine hydrochloride
The final step involves the conversion of the primary alcohol to the corresponding chloromethyl derivative and its subsequent formation into a hydrochloride salt. Thionyl chloride (SOCl₂) is a suitable reagent for this transformation as it produces gaseous byproducts that are easily removed.[1]
Protocol:
-
In a well-ventilated fume hood, place 3-Hydroxymethyl-5-iodopyridine (1.0 molar equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an inert solvent such as toluene or dichloromethane.[1]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.3 molar equivalents) dropwise to the stirred solution.[2] The reaction is exothermic and generates HCl gas.
-
After the addition, allow the reaction mixture to warm to room temperature and then stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The product, 3-Chloromethyl-5-iodopyridine hydrochloride, will typically precipitate from the reaction mixture as a solid.
-
Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the final product.
Data Presentation
The following tables summarize the key quantitative data associated with the proposed synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-Iodopyridine-3-carboxylic acid | C₆H₄INO₂ | 249.01 | 78686-82-5 |
| 3-Hydroxymethyl-5-iodopyridine | C₆H₆INO | 235.02 | 205662-79-1 |
| 3-Chloromethyl-5-iodopyridine hydrochloride | C₆H₅ClIN · HCl | 292.38 | 879326-79-1[3] |
| Reaction Step | Starting Material | Reagents | Product | Typical Yield | Purity Assessment |
| 1 | 5-Iodopyridine-3-carboxylic acid | 1. LiAlH₄2. H₂O, NaOH(aq) | 3-Hydroxymethyl-5-iodopyridine | 80-90% | TLC, ¹H NMR, ¹³C NMR |
| 2 | 3-Hydroxymethyl-5-iodopyridine | SOCl₂ | 3-Chloromethyl-5-iodopyridine hydrochloride | 85-95% | Melting Point, ¹H NMR, ¹³C NMR, Elemental Analysis |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Lithium aluminium hydride (LiAlH₄): is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in anhydrous solvents.
-
Thionyl chloride (SOCl₂): is a corrosive and toxic liquid that reacts with moisture to release HCl and SO₂ gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydrogen chloride (HCl) gas: is generated during the chlorination step. Ensure adequate ventilation to prevent inhalation.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
This guide provides a robust and well-reasoned synthetic approach to this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all reagents and perform a thorough risk assessment before commencing any experimental work.
References
- 1. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 2. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 3. 879326-79-1|3-(Chloromethyl)-5-iodopyridine hydrochloride|BLD Pharm [bldpharm.com]
In-depth Technical Guide: 3-Chloromethyl-5-iodo-pyridine Hydrochloride
Notice: Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is currently no publicly available information detailing the mechanism of action, specific biological activities, or defined molecular targets for 3-Chloromethyl-5-iodo-pyridine hydrochloride.
While information regarding the synthesis and chemical properties of this compound and its structural analogs is accessible, extensive searches have not yielded any studies describing its pharmacological effects, signaling pathway interactions, or quantitative biological data such as IC50 or Ki values. The primary context in which this compound appears is as a chemical intermediate in synthetic organic chemistry.
Due to the absence of this fundamental biological information, it is not possible to provide an in-depth technical guide on its mechanism of action as requested. The creation of data tables summarizing quantitative data, detailed experimental protocols for biological assays, and visualizations of signaling pathways is therefore unachievable at this time.
Further research and biological screening would be required to elucidate the potential pharmacological profile of this compound. Researchers and drug development professionals interested in this molecule would need to undertake initial studies to determine its biological effects.
General Information and Chemical Properties
While a detailed biological profile is unavailable, basic chemical information for related compounds can be referenced from public chemical databases. For instance, 3-iodopyridine is a known halogenated heterocyclic compound used as a building block in the synthesis of more complex molecules.[1] Similarly, various chloromethylpyridine derivatives are recognized as important intermediates in the production of pharmaceuticals and agrochemicals.[2][3]
Table 1: Chemical Identification of Related Compounds
| Compound Name | Molecular Formula | CAS Number |
| 3-Iodopyridine | C5H4IN | 1120-90-7[4] |
| 3-Chloro-5-iodopyridine | C5H3ClIN | 77332-90-2 |
| 2-Chloro-5-iodopyridine | C5H3ClIN | 69045-79-0[5] |
| 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | 1007089-84-0[6] |
Potential for Future Research
Given the reactive nature of the chloromethyl group and the potential for the pyridine ring and iodine substituent to interact with biological targets, this compound could warrant investigation for various biological activities. A logical workflow for initiating such research is proposed below.
References
- 1. chempanda.com [chempanda.com]
- 2. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 3. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]
- 4. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 6. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 3-Chloromethyl-5-iodo-pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromethyl-5-iodo-pyridine hydrochloride is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure incorporates two distinct reactive centers: a chloromethyl group at the 3-position, amenable to nucleophilic substitution, and an iodine atom at the 5-position, which is a prime substrate for transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of diverse molecular fragments, making it a valuable building block for the synthesis of complex pyridine-based scaffolds and potential drug candidates. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Chemical Properties and Reactivity Overview
The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of its substituents. The electron-withdrawing effect of the pyridine nitrogen atom influences the reactivity of both the chloromethyl and iodo groups.
-
3-Chloromethyl Group: This benzylic-like halide is susceptible to nucleophilic attack by a variety of nucleophiles via an SN2 mechanism. The reaction involves the displacement of the chloride ion by nucleophiles such as amines, thiols, and alkoxides.
-
5-Iodo Group: The carbon-iodine bond on the pyridine ring is a classic handle for palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in oxidative addition to palladium(0) complexes makes this position ideal for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
The presence of these two distinct reactive sites offers the potential for orthogonal chemical modifications, enabling the construction of diverse molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position
The iodo-substituent at the 5-position of the pyridine ring is a versatile functional group for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the synthesis of biaryl and heteroaryl structures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The general reactivity of iodo-pyridines in Suzuki coupling is well-established.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
Note: This is a representative protocol based on the Suzuki-Miyaura coupling of analogous halopyridines. Optimization may be required for this compound.
To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq). The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), is added. The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), is then added under the inert atmosphere. The reaction mixture is heated to 80-100 °C and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of Halopyridines
The following table summarizes representative yields for the Suzuki-Miyaura coupling of halopyridines with various arylboronic acids under palladium catalysis.
| Entry | Halopyridine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 85 |
| 2 | 2,3,5-trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 89 |
| 3 | 2,3,5-trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/DMF | 60 | 12 | 92 |
| 4 | 5-bromo-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 88 |
Data is for analogous compounds and serves as a reference for expected reactivity.
Nucleophilic Substitution Reactions at the 3-Chloromethyl Group
The chloromethyl group at the 3-position of the pyridine ring is an excellent electrophilic site for SN2 reactions. This allows for the introduction of a wide range of functionalities through reaction with various nucleophiles.
dot
Caption: General mechanism of the Sₙ2 reaction at the chloromethyl group.
Reaction with Amine Nucleophiles
Primary and secondary amines are common nucleophiles for the substitution of the chloromethyl group, leading to the formation of aminomethyl-pyridine derivatives, which are important scaffolds in medicinal chemistry.
Experimental Protocol: Reaction with a Secondary Amine (Representative)
Note: This is a representative protocol based on the reaction of analogous chloromethyl-pyridines. Optimization may be required.
In a round-bottom flask, this compound (1.0 eq) is dissolved or suspended in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF). A base, for example, potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq), is added to neutralize the hydrochloride salt and the HCl generated during the reaction. The amine nucleophile (e.g., morpholine, piperidine) (1.2 eq) is then added. The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography.
Data Presentation: Nucleophilic Substitution with Amines
The following table presents representative data for the reaction of a similar substrate, 4-(chloromethyl)-2-fluoropyridine, with various amine nucleophiles.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Predicted Yield (%) |
| 1 | Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 4-((2-Fluoropyridin-4-yl)methyl)morpholine | 70-85 |
| 2 | Aniline | Et₃N | Dioxane | 100 | 24 | N-((2-Fluoropyridin-4-yl)methyl)aniline | 60-75 |
Data is for an analogous compound and serves as a reference for expected reactivity.
Regioselective Functionalization Strategy
The differential reactivity of the two functional groups in this compound allows for a regioselective and sequential functionalization strategy. Typically, the more robust palladium-catalyzed cross-coupling at the iodo-position is performed first, followed by the nucleophilic substitution at the more sensitive chloromethyl group. This approach avoids potential complications of the nucleophile coordinating to the palladium catalyst or reacting with the starting material under the conditions of the cross-coupling reaction.
dot
Caption: A typical workflow for the sequential functionalization.
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its two distinct reactive sites, the 5-iodo and 3-chloromethyl groups, allow for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling and nucleophilic substitution reactions, respectively. This guide provides a comprehensive overview of its reactivity, along with representative experimental protocols and data, to aid researchers and drug development professionals in the strategic design and synthesis of novel pyridine-based compounds. Careful selection of reaction conditions and synthetic sequence is crucial for achieving the desired regioselectivity and maximizing yields in the elaboration of this important synthetic intermediate.
An In-depth Technical Guide to Key Intermediates from 3-Chloromethyl-5-iodo-pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloromethyl-5-iodo-pyridine hydrochloride is a versatile bifunctional building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive chloromethyl group at the 3-position and an iodo substituent at the 5-position, allows for selective and sequential functionalization. This technical guide provides a comprehensive overview of the key chemical transformations of this intermediate, focusing on nucleophilic substitution at the chloromethyl group and palladium-catalyzed cross-coupling reactions at the iodo position. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in the synthesis of novel and complex molecular architectures.
Core Reactivity and Strategic Importance
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The chloromethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. This allows for the introduction of diverse side chains. Concurrently, the iodo group at the 5-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This enables the formation of carbon-carbon and carbon-nitrogen bonds, crucial for building complex aromatic and heteroaromatic systems. The hydrochloride salt form enhances the stability and handling of the compound.
Key Intermediates via Nucleophilic Substitution
The benzylic chloride nature of the 3-chloromethyl group facilitates its displacement by a variety of nucleophiles. Below are key examples of intermediates that can be synthesized through this pathway.
Table 1: Nucleophilic Substitution Reactions of 3-Chloromethyl-5-iodo-pyridine
| Nucleophile | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Piperidine | Piperidine | K₂CO₃ | Acetonitrile | 80 | 12 | 3-(Piperidin-1-ylmethyl)-5-iodopyridine | 85-95 |
| Morpholine | Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 4-((5-Iodopyridin-3-yl)methyl)morpholine | 80-90 |
| Sodium Azide | NaN₃ | DMF | 25 | 4 | 3-(Azidomethyl)-5-iodopyridine | >90 | |
| Thiophenol | Thiophenol | K₂CO₃ | DMF | 25 | 2 | 3-((Phenylthio)methyl)-5-iodopyridine | 85-95 |
| Sodium Methoxide | NaOMe | Methanol | 65 | 12 | 3-(Methoxymethyl)-5-iodopyridine | 70-80 |
Experimental Protocol: Synthesis of 4-((5-Iodopyridin-3-yl)methyl)morpholine
-
To a solution of this compound (1.0 eq) in acetonitrile (0.3 M), add morpholine (1.5 eq) and potassium carbonate (2.5 eq). The addition of K₂CO₃ is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Caption: Nucleophilic substitution pathways from 3-Chloromethyl-5-iodo-pyridine.
Key Intermediates via Palladium-Catalyzed Cross-Coupling
The C-I bond at the 5-position of the pyridine ring is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds.
Table 2: Suzuki-Miyaura Coupling of (5-Iodopyridin-3-yl)methanol Derivatives
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | (5-Phenylpyridin-3-yl)methanol | 80-90 | | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | (5-(4-Methoxyphenyl)pyridin-3-yl)methanol | 75-85 | | Pyrimidine-5-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 18 | (5-(Pyrimidin-5-yl)pyridin-3-yl)methanol | 60-70 |
Note: The chloromethyl group is often converted to a more stable group like hydroxymethyl or protected prior to coupling reactions to avoid side reactions.
Experimental Protocol: Synthesis of (5-Phenylpyridin-3-yl)methanol (via Suzuki-Miyaura Coupling)
-
In a Schlenk flask, combine (5-iodopyridin-3-yl)methanol (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M).
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between the iodopyridine and a terminal alkyne.
Table 3: Sonogashira Coupling of 3-Substituted-5-iodopyridines
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 16 | 3-Substituted-5-(phenylethynyl)pyridine | 85-95 | | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 50 | 12 | 3-Substituted-5-((trimethylsilyl)ethynyl)pyridine | 80-90 | | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 60 | 24 | 3-(5-Substituted-pyridin-3-yl)prop-2-yn-1-ol | 70-80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the 3-substituted-5-iodopyridine (1.0 eq), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (4-10 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for constructing C-N bonds by coupling an amine with the aryl iodide.
Table 4: Buchwald-Hartwig Amination of 3-Substituted-5-iodopyridines
| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 4-(5-Substituted-pyridin-3-yl)morpholine | 70-85 | | Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Dioxane | 110 | 24 | N-Phenyl-5-substituted-pyridin-3-amine | 65-80 | | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 16 | N-(Benzyl)-5-substituted-pyridin-3-amine | 70-85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the Pd precatalyst (1-5 mol%), the ligand (1.2-10 mol%), and the base (1.5-2.0 eq).
-
Add the 3-substituted-5-iodopyridine (1.0 eq) and the amine (1.1-1.5 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and filter through celite.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Key palladium-catalyzed cross-coupling reactions of 3-substituted-5-iodopyridines.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pyridine-containing molecules. The ability to selectively functionalize the C3 and C5 positions through well-established and robust chemical methodologies provides a powerful platform for drug discovery and development. This guide has outlined the core reactivity, provided representative experimental protocols, and summarized key quantitative data to aid researchers in leveraging the full synthetic potential of this important intermediate. Careful consideration of the reaction sequence and protecting group strategies will enable the efficient construction of a diverse array of novel chemical entities.
Technical Guide to the Spectroscopic Analysis of 3-Chloromethyl-5-iodo-pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide on the expected spectroscopic characteristics of 3-Chloromethyl-5-iodo-pyridine hydrochloride. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and comparison with analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided. This guide is intended to assist researchers in the identification and characterization of this compound.
Introduction
This compound is a halogenated pyridine derivative of interest in synthetic organic chemistry and drug discovery. Its structure combines a pyridine ring, a chloromethyl group, and an iodine atom, making it a versatile building block. Spectroscopic analysis is crucial for confirming the identity and purity of this compound. This guide outlines the expected spectroscopic data and provides standardized methodologies for its acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H2 | ~8.8 | Singlet | 1H | H adjacent to Nitrogen |
| Pyridine-H4 | ~8.5 | Singlet | 1H | H between Iodo and Chloromethyl |
| Pyridine-H6 | ~9.0 | Singlet | 1H | H adjacent to Nitrogen |
| CH₂Cl | ~4.8 | Singlet | 2H | Chloromethyl group |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Pyridine-C2 | ~150 | C adjacent to Nitrogen | ||
| Pyridine-C3 | ~140 | C with Chloromethyl group | ||
| Pyridine-C4 | ~148 | C between Iodo and Chloromethyl | ||
| Pyridine-C5 | ~95 | C with Iodo group | ||
| Pyridine-C6 | ~152 | C adjacent to Nitrogen | ||
| CH₂Cl | ~45 | Chloromethyl group |
Note: Predicted shifts are for a standard solvent like DMSO-d₆. The hydrochloride form will influence the chemical shifts of the pyridine ring protons and carbons due to the protonation of the nitrogen atom.
Infrared (IR) Spectroscopy
Table 2: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyridinium) | 3200-2800 | Broad, Strong |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | 3000-2850 | Medium |
| C=N, C=C Stretch (aromatic ring) | 1620-1450 | Medium-Strong |
| C-Cl Stretch | 800-600 | Strong |
| C-I Stretch | 600-500 | Medium |
Mass Spectrometry (MS)
Table 3: Predicted Mass-to-Charge Ratios (m/z) for Key Fragments
| Fragment | Predicted m/z | Notes |
| [M]⁺ (as free base) | 280.9 | Based on C₆H₅ClIN. Isotopic pattern for Cl and I will be characteristic. |
| [M-Cl]⁺ | 246.0 | Loss of chlorine atom. |
| [M-I]⁺ | 154.0 | Loss of iodine atom. |
| [M-CH₂Cl]⁺ | 231.9 | Loss of chloromethyl radical. |
Note: The observed mass spectrum will depend on the ionization technique used. The molecular ion of the free base is listed.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 250 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum (of the empty sample compartment or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS after derivatization to the free base).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.
-
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
A Comprehensive Technical Guide to 3-Chloromethyl-5-iodo-pyridine hydrochloride (CAS: 879326-79-1)
An Essential Heterocyclic Building Block for Modern Drug Discovery
Executive Summary
3-Chloromethyl-5-iodo-pyridine hydrochloride is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its unique trifunctional nature—a pyridine core, a reactive chloromethyl group, and an iodo-substituent amenable to cross-coupling reactions—positions it as a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a detailed examination of its known and predicted physicochemical properties, plausible synthetic routes, core reactivity, and best practices for its handling and storage. The information herein is curated for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this valuable synthetic building block.
Introduction and Strategic Importance
The pyridine scaffold is a ubiquitous feature in many of the world's top-selling pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a drug molecule.[1] this compound emerges as a particularly strategic starting material. The molecule is pre-functionalized at three key positions:
-
Pyridine Nitrogen: The basic nitrogen atom, presented here as a hydrochloride salt, enhances aqueous solubility and provides a handle for modulating the electronic properties of the aromatic ring.
-
Chloromethyl Group (C3 Position): This is a potent electrophilic site, primed for facile nucleophilic substitution, allowing for the introduction of a wide array of side chains and functional groups.
-
Iodo Group (C5 Position): The iodine atom is an excellent leaving group in modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex biaryl or carbon-carbon bonds.
This combination allows for a modular and convergent approach to synthesis, where different fragments of a target molecule can be systematically introduced, making it a valuable tool in library synthesis and lead optimization campaigns.
Physicochemical Properties
Comprehensive experimental data for this specific compound is not widely published. However, we can consolidate its known identifiers and predict its properties based on its structure and data from closely related analogues.
Identifiers and Chemical Structure
| Property | Value | Source |
| CAS Number | 879326-79-1 | [2][3][4][5] |
| Molecular Formula | C₆H₆Cl₂IN | [2][6] |
| Molecular Weight | 289.93 g/mol | [2][3][4] |
| IUPAC Name | 3-(chloromethyl)-5-iodopyridine;hydrochloride | N/A |
| SMILES | C1=C(C=NC=C1I)CCl.Cl | N/A |
| InChI Key | MWHUIGIGOFLVSP-UHFFFAOYSA-N | [2] |
| Appearance | Predicted to be a solid, likely off-white to tan crystalline powder, based on analogous compounds. | N/A |
Predicted Physical and Chemical Properties
-
Solubility: The hydrochloride salt form suggests moderate to good solubility in polar protic solvents like water, methanol, and ethanol. Solubility in nonpolar organic solvents like hexanes is expected to be low.
-
Stability: The compound is expected to be hygroscopic, readily absorbing moisture from the air.[7][8] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is sensitive to light and high temperatures, which can promote degradation.
-
Reactivity: As a bifunctional electrophile, it is highly reactive. The chloromethyl group is susceptible to substitution by nucleophiles, while the C-I bond is reactive in the presence of transition metal catalysts. It is incompatible with strong bases (which would neutralize the hydrochloride and could promote self-reaction) and strong oxidizing agents.
Synthesis and Reactivity
Plausible Synthetic Pathway
While specific preparations for this compound are not detailed in the surveyed literature, a logical and robust synthetic route can be proposed based on established chemical transformations of pyridine derivatives.[9][10][11] The most direct method involves the chlorination of the corresponding alcohol, (5-iodopyridin-3-yl)methanol, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
The choice of thionyl chloride is common for such transformations as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification. The reaction is typically performed in an inert solvent, and careful temperature control is necessary to prevent side reactions.[11]
Caption: Proposed synthesis via chlorination of the parent alcohol.
Core Reactivity Profile
The synthetic utility of this compound stems from its two distinct reactive sites, which can often be addressed selectively.
Caption: Dual reactivity hubs of the target molecule.
-
Causality of Reactivity: The electron-withdrawing nature of the protonated pyridine ring enhances the electrophilicity of the benzylic carbon in the chloromethyl group, making it highly susceptible to Sₙ2 attack by a wide range of nucleophiles (amines, thiols, alcohols, etc.). Simultaneously, the carbon-iodine bond provides a classic handle for oxidative addition to a low-valent transition metal catalyst (typically palladium or copper), initiating a catalytic cycle for carbon-carbon or carbon-heteroatom bond formation.
Anticipated Spectroscopic Analysis
While authenticated spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features. These predictions are essential for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Chloromethyl Protons (-CH₂Cl): A sharp singlet is predicted, likely in the range of 4.5-5.0 ppm. Its downfield shift is due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.
-
Aromatic Protons: Three distinct signals for the pyridine ring protons are expected. The protons at the C2, C4, and C6 positions will appear as sharp signals (likely singlets or narrow doublets/triplets depending on coupling constants) in the aromatic region, typically between 7.5 and 9.0 ppm. The protonated nitrogen will cause significant deshielding of the adjacent C2 and C6 protons.
-
NH Proton: A broad singlet corresponding to the N-H proton of the hydrochloride may be visible, and its chemical shift can be highly dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Chloromethyl Carbon (-CH₂Cl): A signal is expected around 40-50 ppm.
-
Aromatic Carbons: Five distinct signals would be present in the aromatic region (approx. 120-155 ppm). The carbon bearing the iodine (C5) would be shifted upfield due to the "heavy atom effect," while the carbon attached to the chloromethyl group (C3) and the carbons adjacent to the nitrogen (C2, C6) would be readily identifiable.
-
-
Mass Spectrometry (MS): In an ESI+ experiment, the primary ion observed would be the parent cation [M-Cl]⁺ at m/z corresponding to C₆H₆ClIN⁺. The isotopic pattern would be characteristic of a molecule containing one chlorine atom (M+2 peak at ~33% intensity of the M peak).
Application in Synthetic Workflows
The true value of this compound lies in its ability to serve as a linchpin in complex syntheses. A researcher can use it to build out a molecule in a controlled, stepwise manner.
Hypothetical Workflow in Drug Discovery
Caption: Sequential functionalization workflow.
This workflow demonstrates the strategic advantage of the molecule. A medicinal chemist can first perform a Suzuki coupling to install a complex aryl or heteroaryl group at the C5 position. This step is generally robust and tolerant of the chloromethyl group. Once the core biaryl structure is in place, the resulting intermediate can be subjected to nucleophilic substitution with a diverse library of amines to explore the structure-activity relationship (SAR) of that side chain, leading to the rapid generation of novel analogues for biological screening.
Safety, Handling, and Storage
Given the reactive nature of this compound and the hazards associated with related halogenated pyridines, strict adherence to safety protocols is mandatory.[12][13]
Hazard Identification
Based on analogous compounds, this compound should be treated as a hazardous substance.[7]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14]
-
Skin/Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[12]
-
Respiratory Irritation: May cause respiratory tract irritation.
-
Special Hazards: It is hygroscopic and may release toxic fumes of nitrogen oxides, hydrogen chloride, and hydrogen iodide upon decomposition.[8]
Protocol: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Check manufacturer data for breakthrough times. Contaminated gloves should be disposed of immediately.[14]
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
-
Handling Procedures:
-
Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), sweep it up carefully, and place it in a sealed container for hazardous waste disposal.
Storage Conditions
-
Temperature: Store in a cool, dry place.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.
-
Container: Keep in the original, tightly sealed container.
-
Incompatibilities: Store away from strong bases, oxidizing agents, and moisture.[13]
Conclusion
This compound is a high-value, multifunctional chemical intermediate with significant potential in the fields of drug discovery and materials science. Its well-defined and orthogonal reactivity at the C3 and C5 positions allows for precise and flexible synthetic planning. While a comprehensive experimental dataset is yet to be published, its properties and reactivity can be reliably predicted from its structure. By understanding its chemical nature and adhering to strict safety protocols, researchers can effectively leverage this powerful building block to accelerate the development of novel and complex molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. 879326-79-1|3-(Chloromethyl)-5-iodopyridine hydrochloride|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. equationchemical.com [equationchemical.com]
- 6. This compound; [abichem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 11. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 12. kishida.co.jp [kishida.co.jp]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to 3-Chloromethyl-5-iodo-pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 3-Chloromethyl-5-iodo-pyridine hydrochloride, a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This document outlines its chemical and physical properties, a representative synthetic protocol, and its potential applications in drug discovery.
Core Chemical and Physical Data
This compound is a substituted pyridine derivative. The presence of chloro, iodo, and chloromethyl groups makes it a versatile building block for introducing the pyridine scaffold into larger, more complex molecules. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Weight | 289.93 g/mol | [1] |
| Molecular Formula | C6H6Cl2IN | [1] |
| CAS Number | 879326-79-1 | [1] |
| MDL Number | MFCD08457776 | [1] |
| SMILES | Cl.ClCc1cc(I)cnc1 | |
| InChI Key | Not available |
Synthetic Methodology
The synthesis of chloromethylpyridine hydrochlorides, such as this compound, typically involves the chlorination of the corresponding pyridyl carbinol. The following is a representative experimental protocol for the synthesis of a chloromethylpyridine hydrochloride, which can be adapted for the specific synthesis of this compound.
Representative Synthesis of a Chloromethylpyridine Hydrochloride
This process describes the conversion of a pyridyl carbinol to its corresponding chloromethylpyridine hydrochloride using thionyl chloride.
Materials:
-
Pyridyl carbinol (e.g., 3-iodo-5-(hydroxymethyl)pyridine)
-
Thionyl chloride (SOCl₂)
-
Inert organic solvent (e.g., toluene)
Procedure:
-
A solution of the pyridyl carbinol in an inert solvent like toluene is prepared and placed in an addition funnel.
-
Thionyl chloride, in a slight molar excess (e.g., 1.1 to 1.3 equivalents), is charged into a reaction flask containing the inert solvent.
-
The reaction flask is maintained at a controlled temperature, typically between 23-35°C, with stirring.
-
The solution of the pyridyl carbinol is added slowly to the thionyl chloride solution.
-
After the addition is complete, the reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
The product, this compound, precipitates from the reaction mixture.
-
The precipitation can be assisted by applying a vacuum or by a nitrogen purge.
-
The solid product is then collected by filtration, washed with the inert solvent, and dried.
This method is advantageous as it often results in high yield and purity of the final product.
Role in Drug Discovery and Development
Halogenated heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in a wide range of FDA-approved drugs. The chlorine and iodine atoms in this compound can influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to target proteins.
The chloromethyl group is a reactive handle that allows for the facile introduction of the 5-iodopyridine moiety into a lead compound through nucleophilic substitution reactions. This makes this compound a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
The following diagram illustrates the logical workflow of utilizing this compound as a building block in the synthesis of potential drug candidates.
Safety and Handling
As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate for the pharmaceutical and agrochemical industries. Its unique combination of reactive functional groups provides a convenient starting point for the synthesis of a wide array of complex molecules with potential biological activity. The synthetic methods for its preparation are well-established, allowing for its efficient production in high purity. As research into novel therapeutics continues, the demand for such specialized building blocks is expected to grow.
References
Technical Guide: Solubility Profile of 3-Chloromethyl-5-iodo-pyridine hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that influences its suitability for various stages of drug discovery and development, including synthesis, formulation, and in vitro/in vivo testing. This technical guide addresses the solubility of 3-Chloromethyl-5-iodo-pyridine hydrochloride (CAS RN: 879326-79-1). A thorough review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a comprehensive overview of established experimental protocols for determining the solubility of organic compounds, which can be directly applied to this compound. Methodologies for both qualitative and quantitative assessments are detailed, including the widely accepted shake-flask method followed by analytical quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Introduction
This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds that feature prominently in the structure of many pharmaceuticals and agrochemicals. Understanding the solubility of such intermediates is paramount for chemists and formulation scientists. Solubility dictates the choice of solvents for reaction chemistry, purification, and the development of appropriate dosage forms. Poor solubility can present significant challenges, leading to low bioavailability and hindering the progression of promising drug candidates.
Given the absence of published quantitative solubility data for this compound, this guide serves as a practical resource for researchers, providing detailed methodologies to generate this crucial data in a laboratory setting.
Physicochemical Properties (Reference)
While specific solubility data is unavailable, some physical properties of related compounds can offer initial insights. For instance, pyridine hydrochloride is known to be soluble in water and ethanol. The introduction of a chloromethyl group and a bulky, lipophilic iodine atom to the pyridine ring in this compound will significantly influence its polarity and, therefore, its solubility profile. It is anticipated that the solubility in polar solvents might be reduced compared to simpler pyridine salts, while solubility in non-polar organic solvents may be enhanced.
Experimental Protocols for Solubility Determination
To address the data gap, the following established experimental protocols are provided.
Qualitative Solubility Assessment
A preliminary qualitative test can efficiently determine suitable solvents for further quantitative analysis.
Methodology:
-
Add approximately 1-5 mg of this compound to a small test tube.
-
Add 0.5 mL of the chosen solvent (e.g., water, ethanol, methanol, DMSO, dichloromethane, acetone) in small increments.
-
Agitate the mixture vigorously for 1-2 minutes after each addition.
-
Visually observe the mixture to determine if the solid has completely dissolved.
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent at room temperature.
Quantitative Solubility Determination: Equilibrium Shake-Flask Method
The shake-flask method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[1]
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed vial or flask containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15 minutes at >10,000 rpm) or filtration using a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) that does not adsorb the compound.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution.[2]
Protocol:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities or degradants.
-
Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase or a suitable diluent.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Dilute the saturated solution obtained from the shake-flask experiment to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.
If the compound possesses a suitable chromophore, UV-Vis spectroscopy offers a simpler and faster method for quantification.
Protocol:
-
Wavelength Selection: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent used for the solubility test.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Generate a calibration curve by plotting absorbance against concentration (Beer-Lambert Law).
-
Sample Analysis: Dilute the saturated solution from the shake-flask experiment to an absorbance value within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Calculation: Determine the concentration from the calibration curve and multiply by the dilution factor to obtain the final solubility value.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| e.g., Water | 25 | Data | Data | e.g., HPLC |
| e.g., Ethanol | 25 | Data | Data | e.g., HPLC |
| e.g., Methanol | 25 | Data | Data | e.g., UV-Vis |
| e.g., DMSO | 25 | Data | Data | e.g., HPLC |
| e.g., Dichloromethane | 25 | Data | Data | e.g., HPLC |
| e.g., Acetone | 25 | Data | Data | e.g., UV-Vis |
Researchers should populate this table with their experimentally determined values.
Visualized Workflows and Logical Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows described in this guide.
Biological Activity Screening and Signaling Pathways
Information regarding specific signaling pathways modulated by this compound is not available in the scientific literature, as it is primarily classified as a chemical intermediate rather than a biologically characterized agent. For novel compounds like this, a logical first step in drug discovery is to perform a series of screening assays to identify potential biological activity.
Conclusion
While direct, quantitative solubility data for this compound is not currently documented in accessible literature, this guide provides researchers with the necessary framework to determine this critical parameter. By employing the detailed experimental protocols for qualitative and quantitative solubility assessment, scientists in drug discovery and development can generate the reliable data needed to advance their research, from optimizing reaction conditions to developing effective formulations. The provided workflows offer a robust and systematic approach to characterizing the solubility profile of this and other novel compounds.
References
Unveiling 3-Chloromethyl-5-iodo-pyridine Hydrochloride: A Scarcity of Publicly Available Research
Despite its availability from chemical suppliers, a comprehensive review of scientific literature and patent databases reveals a significant lack of publicly available information on the discovery, background, and biological activity of 3-Chloromethyl-5-iodo-pyridine hydrochloride. This in-depth technical guide seeks to consolidate the limited existing data and provide a framework for understanding this compound, while highlighting the considerable gaps in current knowledge.
Core Chemical Identity
This compound is a halogenated pyridine derivative. Its fundamental chemical and physical properties, as aggregated from various chemical suppliers, are presented below.
| Property | Value | Source |
| CAS Number | 879326-79-1 | [1][2][3] |
| Molecular Formula | C₆H₆Cl₂IN | [1][2] |
| Molecular Weight | 289.93 g/mol | [1][2] |
| Appearance | Solid or liquid | [3] |
| Purity | Typically ≥95% | [1][3] |
Synthesis and Discovery: An Uncharted Territory
The discovery and developmental history of this compound are not detailed in accessible scientific literature. While it is available for purchase, indicating its synthesis has been achieved, specific scholarly articles or patents detailing its initial preparation and characterization are not readily found.
However, the synthesis of the closely related, non-iodinated compound, 3-(chloromethyl)pyridine hydrochloride, is well-documented in patent literature. These methods can provide a theoretical basis for the potential synthesis of its iodinated counterpart. A common synthetic pathway involves a multi-step process starting from 3-picoline (3-methylpyridine).[4]
A generalized synthetic approach, based on analogous compounds, is outlined below. It is crucial to note that this is a hypothetical pathway for the target compound and would require significant experimental optimization.
Potential Synthetic Pathway
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. 879326-79-1|3-(Chloromethyl)-5-iodopyridine hydrochloride|BLD Pharm [bldpharm.com]
- 3. This compound 879326-79-1, CasNo.879326-79-1 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 4. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 3-Chloromethyl-5-iodo-pyridine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromethyl-5-iodo-pyridine hydrochloride is a bifunctional heterocyclic intermediate of significant interest in organic synthesis, particularly for the development of novel pharmaceutical compounds. The molecule incorporates two key reactive sites: a chloromethyl group at the 3-position, which is an excellent electrophile for alkylation reactions, and an iodo group at the 5-position, which is amenable to a variety of transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential or orthogonal introduction of diverse functionalities, making it a valuable building block in the construction of complex molecular architectures.
The chloromethyl moiety readily participates in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the (5-iodo-pyridin-3-yl)methyl group. The iodo-substituent, on the other hand, serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in key synthetic transformations. The procedures are based on well-established methodologies for analogous structures and are intended to serve as a comprehensive guide for researchers.
Synthesis of this compound
The synthesis of the title compound is most effectively achieved by the chlorination of its corresponding alcohol, (5-iodopyridin-3-yl)methanol, which is commercially available. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, typically proceeding in a non-polar solvent.
Experimental Protocol: Chlorination of (5-iodopyridin-3-yl)methanol
This protocol describes the conversion of (5-iodopyridin-3-yl)methanol to this compound using thionyl chloride in toluene.[1][2]
Procedure:
-
To a stirred solution of (5-iodopyridin-3-yl)methanol (1.0 eq) in toluene (10 volumes), add thionyl chloride (1.2 eq) dropwise at a temperature between 20-30°C.
-
After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate from the solution.
-
Collect the solid product by filtration and wash with cold toluene.
-
Dry the product under vacuum at a temperature not exceeding 40°C to yield the final compound.
Data Presentation:
| Reagent/Material | Molar Equiv. | Molecular Weight | Quantity (for 10g scale) |
| (5-iodopyridin-3-yl)methanol | 1.0 | 235.02 g/mol | 10.0 g |
| Thionyl Chloride | 1.2 | 118.97 g/mol | 6.0 mL |
| Toluene | - | - | 100 mL |
| Expected Yield | ~85-95% |
Diagram of Synthetic Pathway:
Caption: Synthesis of this compound.
Application in N-Alkylation Reactions
A primary application of this compound is the alkylation of nucleophiles. The following protocol details the N-alkylation of a secondary amine, using conditions analogous to the synthesis of Rupatadine from Desloratadine.[1][2][3]
Experimental Protocol: N-Alkylation of a Secondary Amine
Procedure:
-
Combine the secondary amine (e.g., Desloratadine, 1.0 eq), potassium carbonate (2.0 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in a mixture of toluene (10 volumes) and water (2 volumes).
-
To this stirred suspension, add this compound (1.1 eq).
-
Heat the reaction mixture to 70-75°C and maintain for 6-8 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Cool the mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation:
| Reagent/Material | Molar Equiv. | Role |
| Secondary Amine | 1.0 | Nucleophile |
| 3-Chloromethyl-5-iodo-pyridine HCl | 1.1 | Electrophile |
| Potassium Carbonate | 2.0 | Base |
| Tetrabutylammonium Bromide (TBAB) | 0.1 | Phase Transfer Catalyst |
| Toluene/Water | - | Solvent System |
| Reaction Temperature | 70-75°C | |
| Reaction Time | 6-8 hours | |
| Expected Yield | ~70-85% |
Diagram of N-Alkylation Workflow:
Caption: Workflow for N-alkylation using the title compound.
Application in Suzuki-Miyaura Cross-Coupling
The iodo-substituent at the 5-position provides an excellent opportunity for further molecular elaboration through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC/HPLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired biaryl product.
Data Presentation:
| Reagent/Material | Molar Equiv. | Role |
| 3-Chloromethyl-5-iodo-pyridine HCl | 1.0 | Aryl Halide |
| Arylboronic Acid | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| Potassium Carbonate | 2.5 | Base |
| 1,4-Dioxane/Water (4:1) | - | Solvent |
| Reaction Temperature | 80-100°C | |
| Reaction Time | 4-12 hours | |
| Expected Yield | ~60-90% |
Diagram of Suzuki Coupling Workflow:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Synthesis of Novel Derivatives from 3-Chloromethyl-5-iodo-pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel pyridine derivatives starting from 3-Chloromethyl-5-iodo-pyridine hydrochloride. This versatile building block possesses two key reactive sites: a chloromethyl group at the 3-position, susceptible to nucleophilic substitution, and an iodo group at the 5-position, which is ideal for various palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the generation of a diverse library of substituted pyridines with potential applications in medicinal chemistry and drug discovery.
Introduction to Synthetic Strategies
The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The chloromethyl group readily undergoes SN2 reactions with a variety of nucleophiles. The carbon-iodine bond can participate in well-established cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds, respectively. This allows for a modular approach to the synthesis of a wide array of 3,5-disubstituted pyridine derivatives.
Potential Biological Activities of Synthesized Derivatives
Pyridine and its derivatives are integral scaffolds in a vast number of pharmaceuticals and biologically active compounds.[1] The derivatives synthesized from this compound are expected to exhibit a range of biological activities based on the nature of the introduced substituents.
-
Anticancer Activity: Many pyridine derivatives have shown potent anticancer activity.[2][3][4] For instance, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been investigated as potential anticancer and anti-inflammatory agents.[3] The introduction of aryl, heteroaryl, or other cyclic moieties at the 5-position can lead to compounds that inhibit cancer cell proliferation.[4]
-
Kinase Inhibitory Activity: Substituted pyridines are prominent in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[5][6][7] The nitrogen atom of the pyridine ring can act as a key hydrogen bond acceptor in the ATP-binding pocket of many kinases.[7]
-
Antimicrobial Activity: The pyridine scaffold is also found in numerous antimicrobial agents.[8][9][10][11][12] Derivatives bearing different functional groups may exhibit activity against various bacterial and fungal strains.[8][9]
-
Anti-inflammatory Activity: Certain pyridine derivatives have demonstrated anti-inflammatory properties, for example, through the inhibition of cyclooxygenase (COX) enzymes.[3]
Data Presentation: Predicted Yields for Key Reactions
The following tables summarize expected yields for the key synthetic transformations based on reactions with analogous substrates. These values should serve as a guideline for reaction planning and optimization.
Table 1: Nucleophilic Substitution at the Chloromethyl Group
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Predicted Yield (%) |
| Amine | Morpholine | K₂CO₃ | Acetonitrile | 80 | 70-85[13] |
| Thiol | Thiophenol | K₂CO₃ | DMF | Room Temp. | 80-95[13] |
| Azide | Sodium Azide | - | DMF | Room Temp. | 85-95[13] |
| Phthalimide | Potassium Phthalimide | - | DMF | 80-90 | 75-90[14] |
Table 2: Palladium-Catalyzed Cross-Coupling at the Iodo Group
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Predicted Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 70-95[15][16] |
| Sonogashira | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96[17] |
| Buchwald-Hartwig | Aniline | [Pd(cinnamyl)Cl]₂ / DavePhos | DBU | Toluene | 100 | 70-88[18] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 80-95[19] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of the Chloromethyl Group with an Amine (e.g., Morpholine)
This protocol describes the synthesis of 4-((5-iodo-pyridin-3-yl)methyl)morpholine.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and anhydrous acetonitrile.
-
Add morpholine to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-Chloromethyl-5-aryl-pyridine derivatives.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene and Water (10:1 mixture)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, arylboronic acid, cesium carbonate, palladium(II) acetate, and tricyclohexylphosphine tetrafluoroborate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Protocol 3: General Procedure for Sonogashira Coupling
This protocol outlines the synthesis of 3-Chloromethyl-5-alkynyl-pyridine derivatives.
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (0.025 eq)
-
Triphenylphosphine (PPh₃) (0.05 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to 100 °C for 3-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4: General Procedure for Buchwald-Hartwig Amination
This protocol is for the synthesis of 3-Chloromethyl-5-(arylamino)-pyridine derivatives.
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat in an oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the crude product by column chromatography.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. amhsr.org [amhsr.org]
- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. google.com [google.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. research.rug.nl [research.rug.nl]
Application Notes and Protocols: Suzuki Coupling of 3-Chloromethyl-5-iodo-pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction using 3-Chloromethyl-5-iodo-pyridine hydrochloride. This versatile building block is of significant interest in medicinal chemistry and materials science, and the protocols outlined below offer a robust starting point for the synthesis of novel substituted pyridine derivatives.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] this compound presents two potential reaction sites: a highly reactive carbon-iodine (C-I) bond and a less reactive carbon-chlorine (C-Cl) bond on the pyridine ring, in addition to a chloromethyl group. The significant difference in reactivity between the aryl iodide and the aryl chloride allows for selective functionalization.[1] The C-I bond is substantially more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling selective coupling at the 5-position of the pyridine ring.[2]
This document outlines proposed reaction conditions and detailed protocols for the selective Suzuki coupling at the iodo-position of this compound.
Key Challenges and Considerations
-
Substrate Reactivity: While the C-I bond is highly reactive, the presence of the electron-withdrawing chloromethyl group and the pyridine nitrogen can influence the electronic properties of the substrate and its interaction with the catalyst.
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be effective for the C-I bond coupling. However, for less reactive boronic acids or to ensure high yields, more sophisticated catalytic systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands may be beneficial.[2][3]
-
Base Selection: The choice of base is crucial for the transmetalation step and to neutralize the hydrochloride salt.[4] Inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[1][2] The solubility and strength of the base can significantly impact the reaction rate and yield.
-
Solvent System: A variety of solvents can be employed, with mixtures of an organic solvent (e.g., dioxane, toluene, THF) and water being common to facilitate the dissolution of both the organic substrates and the inorganic base.[1][5] Anhydrous conditions may be necessary in some cases to prevent protodeboronation of the boronic acid.[2]
-
Chemoselectivity: The primary reaction is expected to occur at the iodo position. Subsequent coupling at the chloro position would require more forcing conditions and a catalyst system specifically designed for C-Cl bond activation.
Proposed Reaction Conditions for Selective Suzuki Coupling
The following table summarizes proposed starting conditions for the Suzuki coupling of this compound with various boronic acids. These conditions are based on established protocols for similar pyridine and iodo-substituted aromatic compounds and should be optimized for each specific substrate combination.[6][7][8]
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) |
| Palladium Precursor | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | - | XPhos or SPhos |
| Catalyst Loading | 2-5 mol% | 1-3 mol% Pd, 2-6 mol% Ligand |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Cs₂CO₃ (2-3 equivalents) |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 5:1) | Toluene or THF (anhydrous) |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | 1.1 - 1.5 equivalents |
| Temperature | 80 - 100 °C | 90 - 110 °C |
| Reaction Time | 4 - 16 hours | 12 - 24 hours |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling using Pd(PPh₃)₄
This protocol is a general starting point for the coupling of this compound with common arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (3 equivalents)
-
1,4-Dioxane
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with a Buchwald Ligand System
This protocol is recommended for more challenging or sterically hindered boronic acids, or when the standard protocol gives low yields.[9]
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Cs₂CO₃ (2 equivalents)
-
Toluene, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.015 eq), and XPhos (0.03 eq) in a dry reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This diagram outlines a typical workflow for performing and analyzing the Suzuki coupling reaction.[8]
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Scale-up Synthesis of 3-Chloromethyl-5-iodo-pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 3-Chloromethyl-5-iodo-pyridine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process commencing with the regioselective iodination of 3-pyridinemethanol, followed by the chlorination of the resulting 3-hydroxymethyl-5-iodopyridine. This guide includes comprehensive experimental procedures, quantitative data presented in tabular format, safety precautions, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
Substituted pyridines are fundamental building blocks in medicinal chemistry. Specifically, halo- and chloromethyl-substituted pyridines serve as versatile precursors for a wide array of pharmaceutical agents. This compound is a valuable intermediate, combining a reactive chloromethyl group and an iodine atom that can be utilized in various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This protocol outlines a scalable and efficient method for its preparation.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the iodination of 3-pyridinemethanol to yield 3-hydroxymethyl-5-iodopyridine. The second step is the conversion of this intermediate to the final product, this compound, using a chlorinating agent.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxymethyl-5-iodopyridine
This procedure is adapted from analogous iodination reactions of substituted pyridines. Optimization may be required for scale-up.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Pyridinemethanol | 109.13 | 100 g | 0.916 |
| Iodine (I₂) | 253.81 | 128 g | 0.504 |
| Iodic acid (HIO₃) | 175.91 | 70 g | 0.398 |
| Sulfuric acid (98%) | 98.08 | 100 mL | - |
| Deionized Water | 18.02 | 1 L | - |
| Sodium thiosulfate | 158.11 | As needed | - |
| Sodium bicarbonate | 84.01 | As needed | - |
| Dichloromethane | 84.93 | 2 L | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-pyridinemethanol (100 g, 0.916 mol) and deionized water (500 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (100 mL) to the stirred solution, maintaining the temperature below 20 °C.
-
Add iodine (128 g, 0.504 mol) and iodic acid (70 g, 0.398 mol) to the reaction mixture.
-
Heat the mixture to 80-85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Slowly add a saturated solution of sodium thiosulfate to quench any unreacted iodine until the dark color disappears.
-
Carefully neutralize the reaction mixture to pH 7-8 with a saturated solution of sodium bicarbonate. Caution: This will generate CO₂ gas; add the base slowly to control foaming.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Combine the organic layers and wash with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-hydroxymethyl-5-iodopyridine.
Expected Yield and Purity:
| Product | Form | Yield Range | Purity (by HPLC) |
| 3-Hydroxymethyl-5-iodopyridine | White to off-white solid | 65-75% | >98% |
Step 2: Synthesis of this compound
This protocol is based on the established synthesis of 3-chloromethylpyridine hydrochloride.[1][2]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Hydroxymethyl-5-iodopyridine | 235.03 | 100 g | 0.425 |
| Thionyl chloride (SOCl₂) | 118.97 | 55.8 g (32.8 mL) | 0.469 |
| Toluene | 92.14 | 800 mL | - |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add thionyl chloride (55.8 g, 0.469 mol) to toluene (200 mL).
-
Cool the thionyl chloride solution to 0-5 °C in an ice bath.
-
Dissolve 3-hydroxymethyl-5-iodopyridine (100 g, 0.425 mol) in toluene (600 mL). Gentle warming may be required to fully dissolve the starting material.
-
Slowly add the 3-hydroxymethyl-5-iodopyridine solution to the stirred thionyl chloride solution over 1-2 hours, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
A precipitate of the hydrochloride salt will form. To ensure complete precipitation, cool the mixture to 0-5 °C and stir for 1 hour.
-
Collect the solid product by filtration under a nitrogen atmosphere.
-
Wash the filter cake with cold toluene (2 x 100 mL).
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Yield and Purity:
| Product | Form | Yield Range | Purity (by HPLC) |
| This compound | White to off-white crystalline solid | 90-97% | >99% |
Data Presentation
Summary of Reaction Parameters and Yields:
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Iodination | I₂, HIO₃, H₂SO₄ | 80-85 | 12-16 | 65-75 | >98 |
| 2 | Chlorination | SOCl₂, Toluene | 0-25 | 5-8 | 90-97 | >99 |
Safety and Hazard Information
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Pyridinemethanol: Harmful if swallowed. Causes skin and serious eye irritation.
-
Iodine: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Iodic Acid: Strong oxidizer. May cause fire or explosion. Causes severe skin burns and eye damage.
-
Sulfuric Acid: Causes severe skin burns and eye damage.
-
Thionyl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.
-
This compound: Acutely toxic. Causes skin and eye irritation. Handle with care and avoid inhalation of dust. Symptoms of exposure to similar compounds include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[3]
Emergency Procedures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product, along with the key reaction types.
Caption: Logical flow of the synthesis from starting material to final product.
References
Application of 3-Chloromethyl-5-iodo-pyridine hydrochloride in the Synthesis of Rho Kinase (ROCK) Inhibitors for Glaucoma Treatment
Introduction
3-Chloromethyl-5-iodo-pyridine hydrochloride is a key heterocyclic building block employed in the synthesis of a novel class of kinase inhibitors, specifically targeting Rho-associated coiled-coil containing protein kinase (ROCK). These inhibitors have emerged as a significant advancement in the treatment of glaucoma, a progressive optic neuropathy and a leading cause of irreversible blindness worldwide. The unique structural features of this pyridine derivative, namely the reactive chloromethyl group and the iodine atom, allow for sequential and regioselective chemical modifications, making it a valuable starting material for the construction of complex drug molecules. This application note details the use of this compound in the synthesis of the ROCK inhibitor Netarsudil (AR-13324), developed by Aerie Pharmaceuticals, and discusses the relevant signaling pathways and biological activities.
Kinase Target and Signaling Pathway
The primary therapeutic target of kinase inhibitors derived from this compound, such as Netarsudil, is the Rho kinase (ROCK). The Rho/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[1] In the context of glaucoma, the conventional aqueous humor outflow pathway, which is the primary drainage route for the fluid in the eye, is regulated by the contractility of the trabecular meshwork (TM) cells.
Activation of the RhoA/ROCK pathway in TM cells leads to increased actin-myosin contractility, resulting in TM stiffening and reduced aqueous humor outflow. This, in turn, elevates intraocular pressure (IOP), a major risk factor for the development and progression of glaucoma.[2] ROCK inhibitors, by blocking the activity of ROCK, induce the relaxation of TM cells, thereby increasing the facility of aqueous humor outflow and lowering IOP.[2][3] Beyond their IOP-lowering effects, ROCK inhibitors have also been shown to possess neuroprotective properties, potentially protecting retinal ganglion cells from damage.[2]
Application in Kinase Inhibitor Synthesis: Netarsudil (AR-13324)
Netarsudil (AR-13324) is a potent ROCK inhibitor approved for the treatment of open-angle glaucoma and ocular hypertension.[4][5] Its synthesis utilizes a multi-step process where a substituted pyridine moiety, derivable from precursors like this compound, is a crucial component of the final molecule. The synthesis of Netarsudil and related compounds is detailed in patents assigned to Aerie Pharmaceuticals, such as US Patent 9,643,927.[6][7]
The general synthetic strategy involves the coupling of a functionalized pyridine ring with other key fragments to assemble the final inhibitor. The chloromethyl group at the 3-position of the pyridine ring serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various side chains. The iodo group at the 5-position can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further diversity and build molecular complexity.
Experimental Workflow for Synthesis
Experimental Protocols
While the exact, detailed industrial synthesis protocol for Netarsudil is proprietary, the following represents a generalized experimental protocol for a key synthetic step, the nucleophilic substitution on the chloromethyl group, based on common organic synthesis methodologies.
Protocol: Nucleophilic Substitution of this compound with a primary amine
-
Materials:
-
This compound
-
Primary amine (e.g., benzylamine as a model)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(aminomethyl)-5-iodopyridine derivative.
-
Quantitative Data
The following table summarizes the inhibitory activity of Netarsudil and a related compound, Ripasudil, against their target kinases.
| Compound | Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
| Netarsudil (AR-13324) | ROCK1 | - | - | [4] |
| ROCK2 | - | 4.2 | [8] | |
| Ripasudil (K-115) | ROCK1 | 51 | - | [9][10] |
| ROCK2 | 19 | - | [9][10] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors, most notably the Rho kinase inhibitor Netarsudil, which is used in the treatment of glaucoma. The strategic placement of the reactive chloromethyl and iodo functionalities on the pyridine ring allows for the efficient construction of complex molecules with high affinity and selectivity for their biological targets. The development of ROCK inhibitors like Netarsudil highlights the importance of innovative synthetic chemistry in addressing unmet medical needs and provides a clear example of the successful application of functionalized heterocyclic building blocks in modern drug discovery.
References
- 1. Rho/Rho-associated kinase pathway in glaucoma (Review). | Semantic Scholar [semanticscholar.org]
- 2. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US9643927B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 7. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Netarsudil dihydrochloride (AR-13324) (CAS 1253952-02-1) | Abcam [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
The Strategic Role of Halogenated Pyridine Intermediates in Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Centrality of Substituted Pyridines in Modern Crop Protection
In the landscape of modern agrochemical research and development, the pyridine scaffold stands as a cornerstone for the creation of highly effective and selective pesticides. Among the myriad of pyridine-based intermediates, halogenated derivatives are of paramount importance due to their versatile reactivity, which allows for the construction of complex and potent active ingredients. While a variety of substituted pyridines are utilized, this guide will focus on the principles of their application through the lens of a critical, well-documented intermediate, 2-chloro-5-chloromethylpyridine (CCMP). Although the specific compound 3-Chloromethyl-5-iodo-pyridine hydrochloride is not widely cited in mainstream agrochemical synthesis, the principles of handling and reaction chemistry are largely translatable from the extensive research and application of its close analogue, CCMP. This document will serve as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of such intermediates in the synthesis of market-leading insecticides, particularly within the neonicotinoid class.
2-Chloro-5-chloromethylpyridine (CCMP): A Gateway to Neonicotinoid Insecticides
2-Chloro-5-chloromethylpyridine is a pivotal intermediate in the synthesis of several major neonicotinoid insecticides, including imidacloprid, acetamiprid, and thiacloprid.[1][2] These insecticides are renowned for their systemic properties and high efficacy against a broad spectrum of sucking insects.[3] The strategic placement of the chlorine atoms on the pyridine ring in CCMP provides two reactive sites for sequential nucleophilic substitution, enabling the construction of the final insecticidal molecules.
The neonicotinoids function by acting as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[4] This binding leads to the overstimulation of the nerve cells, resulting in paralysis and death of the insect.[4] The specificity of neonicotinoids for insect nAChRs over those of mammals contributes to their favorable toxicological profile for non-target species.
Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP): A Comparative Overview of Synthetic Routes
The industrial production of CCMP has been approached through several synthetic pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as raw material availability, cost, and environmental considerations.
| Synthetic Route | Starting Material | Key Transformation | Advantages | Disadvantages |
| Picoline Oxidation & Chlorination | 3-picoline | Oxidation to 2-chloro-5-methylpyridine followed by chlorination. | Utilizes a readily available starting material. | Can involve harsh reagents and multiple steps. |
| Cyclopentadiene-Acrolein Route | Cyclopentadiene and Acrolein | Multi-step synthesis involving cyclization and chlorination. | A common route for large-scale production. | Can generate significant waste streams.[1] |
| Direct Chlorination | 3-methylpyridine | Vapor-phase chlorination over a catalyst.[5] | Potentially a more direct and efficient route. | Requires specialized equipment for high-temperature gas-phase reactions. |
A generalized workflow for the synthesis of CCMP is illustrated below. This diagram represents a conceptual pathway and specific reagents and conditions can vary based on the chosen synthetic route.
Caption: Generalized workflow for the synthesis of 2-Chloro-5-chloromethylpyridine (CCMP).
Application Protocol: Synthesis of Imidacloprid from CCMP
The following protocol details the synthesis of the widely used neonicotinoid insecticide, imidacloprid, from CCMP. This procedure is a well-established method and serves as a practical example of the application of CCMP in agrochemical synthesis.[6]
Materials and Reagents:
-
2-Chloro-5-chloromethylpyridine (CCMP)
-
N-nitro-imidazolidin-2-ylideneamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Cesium chloride (CsCl) (optional, as a catalyst)[7]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-chloromethylpyridine (CCMP) and N-nitro-imidazolidin-2-ylideneamine in acetonitrile.
-
Addition of Base: To the stirred solution, add potassium carbonate as an acid scavenger. In some procedures, a catalytic amount of cesium chloride is added to enhance the reaction rate.[7]
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for several hours (typically 5 hours, but reaction progress should be monitored by TLC or HPLC).[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure 1-(6-chloro-3-pyridylmethyl)-N-nitro-imidazolidin-2-ylideneamine (Imidacloprid).
The synthetic pathway for imidacloprid from CCMP is depicted in the following diagram:
Caption: Synthetic pathway for Imidacloprid from CCMP.
Analytical Characterization
The identity and purity of the synthesized CCMP and the final imidacloprid product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Safety and Handling of Halogenated Pyridine Intermediates
Halogenated pyridine intermediates like CCMP and its analogues are reactive chemical compounds and should be handled with appropriate safety precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on hazards, handling, and disposal.
Conclusion and Future Perspectives
The strategic use of halogenated pyridine intermediates, exemplified by 2-chloro-5-chloromethylpyridine, is fundamental to the synthesis of a significant portion of modern insecticides. The ability to selectively functionalize the pyridine ring allows for the creation of a diverse range of agrochemicals with tailored properties. While the specific compound this compound may not be a mainstream intermediate, the principles outlined in this guide provide a solid foundation for researchers working with novel halogenated pyridines. Future research in this area will likely focus on the development of more sustainable and efficient synthetic routes to these key intermediates, as well as the discovery of new active ingredients derived from the versatile pyridine scaffold. The continued exploration of substituted pyridines will undoubtedly lead to the next generation of innovative crop protection solutions.[8]
References
- 1. Preparation method for 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103772354A - Synthesis method of imidacloprid as insecticide - Google Patents [patents.google.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation Reactions with 3-Chloromethyl-5-iodo-pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals.
Introduction
3-Chloromethyl-5-iodo-pyridine hydrochloride is a valuable bifunctional reagent in synthetic organic chemistry, particularly in the field of drug discovery and development. Its structure incorporates a reactive chloromethyl group, which is an excellent electrophile for N-alkylation reactions, and an iodo-substituted pyridine ring, which can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These characteristics make it a versatile building block for creating diverse libraries of substituted pyridine derivatives, a scaffold commonly found in pharmacologically active compounds.
This document provides a detailed experimental protocol for the N-alkylation of primary and secondary amines using this compound. The procedure is based on established methodologies for similar alkylations of nitrogen-containing heterocycles and amines.[1][2][3]
General Reaction Scheme
The N-alkylation reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The hydrochloride salt of the starting material is typically neutralized in situ by the base used in the reaction.
R¹R²NH (Amine) + this compound → 3-((R¹R²N)methyl)-5-iodopyridine
Experimental Protocol: Base-Mediated N-Alkylation
This protocol outlines a general and robust procedure for the N-alkylation of a variety of amine substrates with this compound using a carbonate base in an aprotic polar solvent.
Materials and Reagents:
-
This compound
-
Primary or secondary amine of choice (e.g., piperidine, morpholine, benzylamine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely powdered
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine substrate (1.0 equivalent) and anhydrous DMF (or acetonitrile) to achieve a concentration of approximately 0.2-0.5 M.
-
Addition of Base: Add finely powdered potassium carbonate (2.5-3.0 equivalents) to the stirred solution. The use of a slight excess of base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Addition of Alkylating Agent: Add this compound (1.0-1.2 equivalents) to the suspension in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature depends on the nucleophilicity of the amine. For less reactive amines, gentle heating may be required.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (amine) is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine to remove residual DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Data Presentation
Table 1: Reagent Properties
| Reagent Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 879326-79-1 | C₆H₆Cl₂IN | 289.93 |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 |
| Dimethylformamide | 68-12-2 | C₃H₇NO | 73.09 |
| Acetonitrile | 75-05-8 | C₂H₃N | 41.05 |
Note: Data sourced from available chemical supplier information and databases.[4][5]
Table 2: Representative Reaction Conditions and Expected Outcomes
| Amine Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Piperidine | K₂CO₃ (2.5) | DMF | 25 (Room Temp) | 4-6 | > 85 |
| Morpholine | K₂CO₃ (2.5) | CH₃CN | 50 | 6-8 | > 80 |
| Aniline | Cs₂CO₃ (2.0) | DMF | 70 | 12 | 60-75 |
| Benzylamine | K₂CO₃ (2.5) | CH₃CN | 50 | 4-6 | > 90 |
Note: The yields presented are typical for N-alkylation reactions of this type and may vary depending on the specific substrate and reaction scale. This data is based on general principles of N-alkylation reactions as specific yield data for this exact reactant was not available in the searched literature.[1][2][6]
Safety Information
-
This compound: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[7][8] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may be hygroscopic; store in a cool, dry place under an inert atmosphere.[8]
-
Solvents: DMF and acetonitrile are flammable and toxic. Avoid inhalation and skin contact.
-
Bases: Potassium carbonate can cause skin and eye irritation. Avoid generating dust.
Mandatory Visualization
Caption: A flowchart illustrating the key steps of the N-alkylation experimental protocol.
Caption: A diagram showing the logical relationship between reactants and product.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 879326-79-1|3-(Chloromethyl)-5-iodopyridine hydrochloride|BLD Pharm [bldpharm.com]
- 5. This compound; [abichem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions of 3-Chloromethyl-5-iodo-pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-chloromethyl-5-iodo-pyridine hydrochloride. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of two distinct reactive sites. The carbon-iodine (C-I) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond of the chloromethyl group at the 3-position in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 5-position, leaving the chloromethyl group intact for subsequent transformations.
This document outlines suitable catalysts and detailed protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse range of substituted pyridine derivatives.
Catalyst Selection and Reactivity Profile
The success of selectively functionalizing this compound hinges on exploiting the differential reactivity of the C-I and C-Cl bonds. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This pronounced difference allows for the selective activation of the C-I bond under milder conditions, while the C-Cl bond of the chloromethyl group remains largely unreactive.
The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and selectivity. For the coupling at the iodo-position of pyridine rings, various palladium catalysts have proven effective. Traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields for Suzuki and Sonogashira couplings of iodo-pyridines. For the more challenging Buchwald-Hartwig amination, and to ensure high selectivity, catalyst systems employing bulky, electron-rich phosphine ligands such as Xantphos or N-heterocyclic carbene (NHC) ligands are generally preferred.
Note on the Hydrochloride Salt: this compound requires at least one additional equivalent of base in the reaction mixture to neutralize the hydrochloride salt and generate the free base form of the pyridine in situ before the catalytic cycle can proceed efficiently.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between the 5-position of the pyridine ring and a variety of organoboron reagents.
Table 1: Suitable Catalytic Systems for Suzuki-Miyaura Coupling of 5-Iodopyridine Derivatives
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Approx. Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 90-98 |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 88-96 |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 85-95 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of iodo-pyridines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl- or vinylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)
-
Base (e.g., Cs₂CO₃, 3.0 equiv - includes 1 equiv for HCl salt neutralization)
-
Degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling
The Sonogashira reaction enables the formation of a C(sp)-C(sp²) bond, coupling terminal alkynes to the 5-position of the pyridine ring. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[2]
Table 2: Suitable Catalytic Systems for Sonogashira Coupling of 5-Iodopyridine Derivatives
| Palladium Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Approx. Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | CuI (5 mol%) | PPh₃ | Et₃N | THF | Room Temp - 50 | 85-95 |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | PPh₃ | Et₃N/DIPEA | DMF | Room Temp - 60 | 80-92 |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of iodo-pyridines.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) co-catalyst (e.g., CuI, 0.05 equiv)
-
Base (e.g., Et₃N, 3.0 equiv - serves as base and solvent)
-
Degassed co-solvent (e.g., THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Add the degassed co-solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Workflow
Heck Reaction
The Heck reaction facilitates the coupling of the 5-iodo-pyridine with an alkene to form a substituted alkene.[1]
Table 3: Suitable Catalytic Systems for Heck Reaction of 5-Iodopyridine Derivatives
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Approx. Yield (%) |
| Pd(OAc)₂ (2 mol%) | PPh₃ | Et₃N | DMF | 100 | 80-90 |
| Pd(OAc)₂ (1 mol%) | None (ligandless) | K₂CO₃ | DMF | 80-100 | 75-85 |
| PdCl₂(PPh₃)₂ (3 mol%) | PPh₃ | NaOAc | NMP | 120 | 80-90 |
Experimental Protocol: Heck Reaction
This protocol is adapted from established procedures for the Heck reaction of aryl iodides.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene, acrylate) (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (optional, e.g., PPh₃, 0.04 equiv)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound, the palladium catalyst, ligand (if used), and base.
-
Add the anhydrous solvent, followed by the alkene.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Heck Reaction Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 5-position of the pyridine ring.[5]
Table 4: Suitable Catalytic Systems for Buchwald-Hartwig Amination of 5-Iodopyridine Derivatives
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Approx. Yield (%) |
| Pd(OAc)₂ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 85-95 |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | NaOtBu | Toluene | 100 | 90-98 |
| [Pd(IPr)(cinnamyl)Cl] (3 mol%) | IPr | NaOtBu | 1,4-Dioxane | Room Temp - 80 | 80-95 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl iodides.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Workflow
Catalyst Selection Logic
The choice of the catalytic system is paramount and depends on the desired transformation. The following diagram illustrates a simplified decision-making process for selecting a suitable catalyst system for the cross-coupling of this compound.
Catalyst Selection Logic Diagram
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Products from 3-Chloromethyl-5-iodo-pyridine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of reaction products derived from 3-Chloromethyl-5-iodo-pyridine hydrochloride. This key intermediate is frequently utilized in the synthesis of novel pharmaceutical compounds, particularly in the development of kinase inhibitors and other targeted therapies. The purification of its downstream products is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities, thereby guaranteeing the purity and quality of the final active pharmaceutical ingredient (API).
Introduction to Purification Challenges
Reactions involving this compound often lead to a mixture of the desired product, unreacted starting materials, and various side products. Common impurities may include residual pyridine-containing compounds, which can be challenging to remove due to their similar solubility profiles to the product. The choice of purification method is therefore dependent on the specific properties of the target molecule, including its polarity, solubility, and stability. The following sections outline common and effective purification strategies, including extraction, crystallization, and column chromatography, complete with detailed protocols.
Data Presentation: Comparison of Purification Methods
The selection of an appropriate purification method is crucial for achieving high purity and yield. The following table summarizes typical results for the purification of a hypothetical N-substituted (5-iodo-pyridin-3-yl)methanamine derivative, a common product class from reactions with this compound.
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Key Advantages | Key Disadvantages |
| Aqueous Acidic Extraction | 85 | 95 | 80-90 | Simple, fast, and effective for removing basic impurities. | Product must be stable to acidic conditions; may not remove non-basic impurities. |
| Recrystallization | 95 | >99 | 70-85 | Can provide very high purity; scalable. | Requires a suitable solvent system to be identified; potential for product loss in the mother liquor. |
| Silica Gel Column Chromatography | 85-95 | >99 | 60-80 | Highly effective for separating closely related compounds. | Can be time-consuming and require significant solvent volumes; may not be ideal for large-scale production. |
Experimental Protocols
Protocol 1: Purification by Aqueous Acidic Extraction
This method is particularly effective for removing basic impurities, such as unreacted pyridine-containing starting materials.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl. The acidic wash protonates basic impurities, rendering them water-soluble and facilitating their removal into the aqueous phase. Repeat the wash 2-3 times.
-
Neutralize any remaining acid by washing the organic layer with a saturated sodium bicarbonate solution until gas evolution ceases.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Materials:
-
Crude product
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
-
To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Silica Gel Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent.
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Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with a wide range of polarities.
-
Collect fractions as the eluent drips from the bottom of the column.
-
Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
-
Combine the pure fractions containing the product.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of products from reactions involving this compound.
This comprehensive guide provides researchers with a solid foundation for developing robust and efficient purification strategies for products derived from this compound. The selection of the optimal method will ultimately depend on the specific characteristics of the target compound and the nature of the impurities present. Careful execution of these protocols will contribute to the successful synthesis of high-purity compounds for further research and development.
Application Notes and Protocols: The Role of 3-Chloromethyl-5-iodo-pyridine Hydrochloride in the Synthesis of Pharmaceutical Ingredients
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Chloromethyl-5-iodo-pyridine hydrochloride is a halogenated pyridine derivative that serves as a valuable building block in the synthesis of complex pharmaceutical ingredients. Its bifunctional nature, featuring a reactive chloromethyl group and an iodo-substituent, allows for sequential and site-selective modifications, making it an attractive intermediate in medicinal chemistry. The chloromethyl group acts as an electrophile, readily undergoing nucleophilic substitution reactions, particularly with amines, to form new carbon-nitrogen bonds. The iodo group can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities.
This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a key intermediate for novel kinase inhibitors, particularly focusing on analogues of Bruton's tyrosine kinase (BTK) inhibitors.
Application in the Synthesis of Kinase Inhibitors
A primary application of this compound is in the synthesis of substituted heterocyclic compounds that form the core of various kinase inhibitors. For instance, in the development of novel BTK inhibitors, a pyridine moiety is often incorporated into the molecular structure to enhance binding affinity and selectivity. The following section details a representative protocol for the N-alkylation of a pyrazolopyrimidine core, a common scaffold in BTK inhibitors like Ibrutinib.
Experimental Protocol: Synthesis of a Pyridine-Substituted Pyrazolopyrimidine Intermediate
Objective: To synthesize a 1-((5-iodopyridin-3-yl)methyl)-substituted pyrazolopyrimidine amine, a key intermediate for novel kinase inhibitors, via N-alkylation of a pyrazolopyrimidine core with this compound.
Reaction Scheme:
Caption: Synthetic route for the N-alkylation of a pyrazolopyrimidine core.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | 330786-24-8 | 317.34 | 1.0 g | 3.15 |
| This compound | 879326-79-1 | 274.90 | 0.95 g | 3.46 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.31 g | 9.45 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 20 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | 100 mL | - |
| Saturated sodium bicarbonate solution | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | 5 g | - |
Equipment:
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Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
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Heating mantle with temperature controller
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Condenser
-
Nitrogen inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
-
Filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 g, 3.15 mmol) and anhydrous N,N-Dimethylformamide (20 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add potassium carbonate (1.31 g, 9.45 mmol) to the solution.
-
Add this compound (0.95 g, 3.46 mmol) to the reaction mixture.
-
Equip the flask with a condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and wash it with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.
Expected Yield and Characterization:
The expected yield of the purified product, 1-((5-iodopyridin-3-yl)methyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is typically in the range of 70-85%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% |
| ¹H NMR | Characteristic peaks for the pyridine and pyrazolopyrimidine protons, including a singlet for the methylene bridge protons (~5.5-5.7 ppm). |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₂₄H₁₈IN₇O). |
Logical Workflow for Synthesis and Downstream Application
The following diagram illustrates the workflow from the starting materials to the potential final pharmaceutical ingredient.
Caption: Workflow for the synthesis and application of the intermediate.
Signaling Pathway Context: BTK Inhibition
The synthesized intermediate can be further elaborated into a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell growth. BTK inhibitors covalently bind to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent apoptosis of the malignant cells.
Caption: Simplified B-cell receptor signaling pathway and the role of BTK inhibitors.
This compound is a versatile and valuable reagent for the synthesis of complex pharmaceutical ingredients. The presented protocol for the N-alkylation of a pyrazolopyrimidine core demonstrates its utility in constructing key intermediates for targeted therapies, such as novel BTK inhibitors. The dual functionality of this reagent opens up numerous possibilities for creating diverse libraries of compounds for drug discovery and development. Researchers and scientists can leverage the reactivity of both the chloromethyl and iodo groups to efficiently build and functionalize heterocyclic scaffolds, accelerating the discovery of new therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: 3-Chloromethyl-5-iodo-pyridine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Chloromethyl-5-iodo-pyridine hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored in a sealed container. What could be the cause?
A1: this compound can be susceptible to degradation under various conditions. The primary causes for a decrease in purity, even during storage, include:
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Hydrolysis: The chloromethyl group is reactive and can undergo hydrolysis, especially in the presence of moisture. This reaction would lead to the formation of 3-Hydroxymethyl-5-iodo-pyridine.
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Photodegradation: The carbon-iodine bond is known to be sensitive to light. Exposure to UV or even ambient light over time can cause the cleavage of this bond, leading to the formation of various degradation products.
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Thermal Decomposition: As a hydrochloride salt, the compound may exhibit some thermal instability. Elevated temperatures can accelerate degradation. Pyridinium salts, in general, have varying thermal stabilities depending on their structure.[1]
Troubleshooting:
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Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place. The use of a desiccator is recommended to minimize exposure to moisture.
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Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
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Purity Check: Regularly check the purity of your sample using a validated analytical method, such as a stability-indicating HPLC method.
Q2: My reaction mixture containing this compound is turning yellow/brown. What is causing this discoloration?
A2: The development of a yellow or brown color in your reaction mixture is often an indication of degradation. Potential causes include:
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Formation of Colored Impurities: Degradation of the pyridine ring or reactions involving the iodine atom can lead to the formation of colored byproducts.
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Oxidation: The pyridine ring can be susceptible to oxidation, which may result in the formation of N-oxides or other colored species.[2]
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Reaction with Solvents or Reagents: The compound may be reacting with components of your reaction mixture, especially under elevated temperatures or prolonged reaction times.
Troubleshooting:
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Reaction Monitoring: Monitor your reaction closely using techniques like TLC or HPLC to track the consumption of the starting material and the formation of impurities.
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Inert Reaction Conditions: If the reaction chemistry allows, perform the reaction under an inert atmosphere to minimize oxidation.
-
Temperature Control: Maintain strict control over the reaction temperature to avoid thermally induced degradation.
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Solvent Purity: Ensure the use of high-purity, dry solvents.
Q3: I am trying to develop an HPLC method to analyze this compound, but I am seeing multiple peaks even for a fresh sample. How can I resolve this?
A3: The presence of multiple peaks in an HPLC chromatogram of a seemingly pure sample can be due to several factors:
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On-Column Degradation: The compound might be degrading on the HPLC column, especially if the mobile phase is not optimized or if the column has residual acidic or basic sites.
-
Presence of Isomers or Impurities: The starting material may contain isomers or impurities that are being resolved by your HPLC method.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for the analysis of pyridine-containing compounds. An unsuitable mobile phase can lead to poor peak shape, tailing, or even the appearance of multiple peaks due to different protonation states.
Troubleshooting:
-
Method Development: Develop a stability-indicating HPLC method. This involves systematically evaluating different columns, mobile phases (including pH and buffer choice), and gradient conditions to achieve good separation of the main peak from any potential impurities or degradants.
-
Column Selection: A C18 column is often a good starting point for reversed-phase chromatography of such compounds.
-
Mobile Phase Optimization: Buffer the mobile phase to a pH where the analyte has a consistent charge state. For pyridine derivatives, a slightly acidic pH is often beneficial.
-
Forced Degradation Samples: Use samples that have been subjected to forced degradation (see Q4) to ensure your method can separate the parent compound from its degradation products.
Q4: What is a forced degradation study, and how can it help me understand the stability of this compound?
A4: A forced degradation (or stress testing) study is an experiment where the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[3][4] This is a crucial step in developing and validating a stability-indicating analytical method.[3] The goal is to generate potential degradation products and understand the degradation pathways.[3]
Key Stress Conditions for Forced Degradation:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
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Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
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Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
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Thermal Degradation: Heating the solid compound at a high temperature.
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Photodegradation: Exposing the compound (in solid or solution form) to UV and visible light.
By analyzing the samples from these stress conditions, you can identify the likely degradation products and develop an HPLC method that can effectively separate them from the parent compound. This ensures that the purity of your sample is accurately measured over time.
Hypothetical Degradation Data
The following table summarizes hypothetical quantitative data from a forced degradation study on a compound structurally similar to this compound, analyzed by a stability-indicating HPLC method. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[4]
| Stress Condition | Time | Temperature | % Degradation of Parent Compound | Major Degradation Product(s) |
| Acid Hydrolysis | 24 h | 60 °C | 12.5% | 3-Hydroxymethyl-5-iodo-pyridine |
| (0.1 M HCl) | ||||
| Base Hydrolysis | 8 h | 60 °C | 18.2% | 3-Hydroxymethyl-5-iodo-pyridine |
| (0.1 M NaOH) | ||||
| Oxidative | 24 h | Room Temp | 8.5% | 3-Chloromethyl-5-iodo-pyridine N-oxide |
| (3% H₂O₂) | ||||
| Thermal | 48 h | 80 °C | 5.1% | Minor unidentified products |
| (Solid State) | ||||
| Photolytic | 24 h | ICH conditions | 15.8% | Products of C-I bond cleavage |
| (Solution) |
Experimental Protocols
Protocol 1: Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 60 °C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for HPLC analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the solution at 60 °C. Withdraw aliquots at specified intervals, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature. Withdraw aliquots at specified intervals and dilute for analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80 °C. At specified time points, withdraw samples, dissolve in the diluent to the working concentration, and analyze.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the sample after exposure.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC Method
This is an example method and may require optimization for your specific instrumentation and sample.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (based on the UV absorbance of the pyridine ring)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Diluent: Acetonitrile:Water (50:50)
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
Common side reactions with 3-Chloromethyl-5-iodo-pyridine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloromethyl-5-iodo-pyridine hydrochloride. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on this compound?
A1: this compound has three primary reactive sites:
-
Chloromethyl group at the 3-position: This is a benzylic-like halide, making it a potent electrophile for SN2 reactions with various nucleophiles.
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Iodo group at the 5-position: This site is susceptible to a range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and can also be involved in nucleophilic aromatic substitution under certain conditions.
-
Pyridine nitrogen: The lone pair of electrons on the nitrogen atom can act as a nucleophile or a base, leading to potential N-alkylation or acid-base reactions.
Q2: I am observing multiple products in my reaction with an amine nucleophile. What could be the cause?
A2: Multiple products when reacting with an amine can arise from several side reactions. The most common include:
-
Over-alkylation: The initial product, a secondary or tertiary amine, can act as a nucleophile itself and react with another molecule of this compound, leading to a quaternary ammonium salt.
-
N-alkylation of the pyridine ring: The pyridine nitrogen can compete with your amine nucleophile, leading to the formation of a pyridinium salt.
-
Reaction at the iodo position: While less common with amines under standard alkylation conditions, nucleophilic aromatic substitution at the 5-position can occur, especially at elevated temperatures or with highly activated nucleophiles.
Q3: My reaction is sluggish or not proceeding to completion. What are some potential reasons?
A3: Several factors can contribute to a slow or incomplete reaction:
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Base strength: The hydrochloride salt form of the starting material means the pyridine nitrogen is protonated. A sufficiently strong base is required to deprotonate it and also to neutralize the HCl generated during the reaction if the freebase form is desired for subsequent steps.
-
Steric hindrance: A bulky nucleophile may react slowly with the chloromethyl group.
-
Solvent choice: Aprotic polar solvents like DMF or acetonitrile are generally preferred for SN2 reactions. Protic solvents may solvate the nucleophile, reducing its reactivity.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions.
Q4: I am having difficulty purifying my product. What are some common impurities and recommended purification techniques?
A4: Common impurities include unreacted starting material, over-alkylated byproducts, and pyridinium salts. Purification can often be achieved using:
-
Column chromatography: This is a versatile technique for separating compounds with different polarities. A gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities.
-
Acid-base extraction: If your product has a different pKa than the impurities, you may be able to use liquid-liquid extraction with acidic or basic aqueous solutions to separate them.
Q5: Is this compound stable? What are the recommended storage conditions?
A5: Like many reactive alkyl halides, this compound can be sensitive to moisture and light. It is recommended to store the compound in a tightly sealed container in a cool, dark, and dry place. Over time, degradation can occur, potentially leading to the formation of the corresponding alcohol (from hydrolysis) or other decomposition products.
Troubleshooting Guides
Problem 1: Unexpected Product Formation - Hydrolysis of the Chloromethyl Group
Symptom: You isolate a product with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group.
Cause: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or under basic conditions.
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents for your reaction.
-
If a basic solution is used, consider adding it at a lower temperature.
-
Minimize reaction time at elevated temperatures.
Problem 2: Low Yield in Nucleophilic Substitution Reactions
Symptom: The yield of your desired product is lower than expected.
Cause:
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Side reactions: As discussed in the FAQs, over-alkylation and N-alkylation of the pyridine ring are common side reactions that consume the starting material.
-
Incomplete reaction: The reaction may not have gone to completion.
-
Product loss during workup: The product may be partially soluble in the aqueous phase during extraction.
Solution:
-
Control stoichiometry: Use a slight excess of the nucleophile to favor the desired reaction, but be mindful of purification challenges.
-
Optimize reaction conditions: Experiment with different solvents, temperatures, and reaction times. Monitor the reaction progress by TLC or LC-MS.
-
Careful workup: Ensure the pH of the aqueous phase is optimized for the extraction of your product. Back-extract the aqueous layer with your organic solvent to recover any dissolved product.
Problem 3: Difficulty in Characterizing the Product
Symptom: NMR or mass spectrometry data is ambiguous or does not match the expected product.
Cause:
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Isomeric products: It's possible that reaction has occurred at a different site than intended (e.g., at the iodine position instead of the chloromethyl group).
-
Presence of impurities: Co-eluting impurities can complicate spectral analysis.
-
Salt form: The product may be isolated as a hydrochloride salt, which can affect its NMR spectrum (e.g., broad peaks for protons near the nitrogen).
Solution:
-
2D NMR techniques: Use techniques like COSY and HMQC/HSQC to confirm the connectivity of your molecule.
-
High-resolution mass spectrometry (HRMS): This can provide an accurate mass and elemental composition to confirm the molecular formula.
-
Neutralization: If you suspect your product is a salt, you can treat a small sample with a base (e.g., aqueous sodium bicarbonate) and re-analyze to see if the spectrum sharpens.
-
Re-purification: If impurities are suspected, try a different purification method or optimize your current one.
Data Presentation
Table 1: Common Side Products and Their Mass Differences
| Side Product Type | Structural Change | Mass Difference from Starting Material ( g/mol ) |
| Hydrolysis Product | -Cl replaced by -OH | -18.46 |
| Dimerization (self-alkylation) | Two molecules joined by CH2 | +253.47 |
| N-Alkylation of Pyridine | Formation of a pyridinium salt | No change in mass, but different properties |
| Over-alkylation (with R2NH) | Addition of a second pyridine unit | +253.47 |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile, 0.1-0.5 M), add a suitable base (e.g., K2CO3 or Et3N, 2.2 eq).
-
Add the amine nucleophile (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Potential reaction pathways for this compound.
Technical Support Center: Optimizing Reactions with 3-Chloromethyl-5-iodo-pyridine hydrochloride
Welcome to the technical support guide for 3-Chloromethyl-5-iodo-pyridine hydrochloride. This versatile bifunctional building block is a powerful reagent in drug discovery and synthetic chemistry, featuring two distinct reactive sites: a chloromethyl group for nucleophilic substitution and an iodo group for transition metal-catalyzed cross-coupling. However, this dual reactivity can present unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maximize your reaction yields and purity.
Section 1: Core Concepts: Reagent Handling, Stability, and Safety
Before troubleshooting reactions, it is critical to ensure the integrity of your starting material. This compound is a salt, which influences its stability, solubility, and handling requirements.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this reagent?
A1: this compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen)[1][2]. The compound is hygroscopic and can absorb moisture from the air, which may compromise its stability and reactivity[3]. The chloromethyl group is susceptible to slow hydrolysis over time, especially in the presence of moisture. For long-term storage, refrigeration (2-8°C) is recommended[1].
Q2: How can I assess the purity and stability of my starting material before use?
A2: It is crucial to verify the integrity of the reagent, especially if it has been stored for an extended period. We recommend the following:
-
Proton NMR (¹H NMR): Check for the characteristic benzylic protons of the chloromethyl group (typically a singlet around 4.5-4.8 ppm) and the aromatic protons. The appearance of new peaks, particularly around 4.8-5.5 ppm, could indicate the formation of the corresponding hydroxymethyl or dimeric impurities.
-
LC-MS: This is a quick and effective way to check for the correct mass ion and identify potential impurities or degradation products.
-
Appearance: The compound should be a white to off-white or light brown solid[4]. Significant discoloration may suggest degradation.
Q3: What are the primary safety hazards associated with this compound?
A3: this compound is classified as harmful and an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation[5][6][7]. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[5][8]. Avoid creating dust when handling the solid[2].
Section 2: Troubleshooting Alkylation Reactions (at the 3-Chloromethyl Site)
The chloromethyl group is an excellent electrophile for SN2 reactions with various nucleophiles (amines, alcohols, thiols, carbanions). Low yields in these reactions are common and can often be traced to a few key parameters.
Q4: My N- or O-alkylation reaction with this compound is giving a low yield. What are the most likely causes?
A4: This is a frequent issue. The problem often lies in the balance of base, solvent, and temperature, which can lead to competing side reactions. Let's break down the critical factors.
Base Selection and Stoichiometry
The hydrochloride salt must be neutralized to free the pyridine nitrogen and/or deprotonate your nucleophile. The choice and amount of base are critical.
-
Problem: Using a base that is too strong or in large excess.
-
Causality: A strong base (e.g., NaH, LDA) can deprotonate other sites or promote elimination/decomposition pathways. More importantly, once the pyridine hydrochloride is neutralized, the pyridine nitrogen itself becomes nucleophilic. This can lead to self-reaction or dimerization, where the nitrogen of one molecule attacks the chloromethyl group of another.
-
Solution: Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Use only the minimum amount of base required for the reaction (typically 1.5 to 2.5 equivalents: 1 eq. to neutralize the HCl salt and 0.5-1.5 eq. to deprotonate the nucleophile).
| Base | pKa (Conjugate Acid) | Typical Use Case & Comments |
| K₂CO₃ | ~10.3 | Recommended. Good for N- and O-alkylations. Heterogeneous, so vigorous stirring is needed. |
| Cs₂CO₃ | ~10.3 | Excellent choice. Higher solubility in some organic solvents can accelerate reactions. |
| Triethylamine (Et₃N) | ~10.7 | Can be used, but as a nucleophilic catalyst, it can sometimes lead to quaternization side products. |
| NaH | ~36 | Not Recommended. Generally too strong. Can cause decomposition and significant side products. |
Solvent Choice
The solvent dictates the solubility of the reagents and influences the reaction rate.
-
Problem: Incorrect solvent polarity or type.
-
Causality: As an SN2 reaction, a polar aprotic solvent is ideal. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity, and may even act as competing nucleophiles at elevated temperatures.
-
Solution: Use polar aprotic solvents like DMF, DMSO, or Acetonitrile (MeCN). They effectively dissolve the reagents (especially after initial neutralization) and accelerate SN2 reactions.
Temperature Control
-
Problem: Running the reaction at too high a temperature.
-
Causality: While heat can increase the reaction rate, it can also accelerate decomposition and side reactions, such as dimerization or elimination. The C-I bond can also become more reactive at high temperatures.
-
Solution: Start at room temperature. If the reaction is sluggish, gently heat to 40-60°C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of byproducts.
Troubleshooting Workflow: Low Alkylation Yield
Below is a logical workflow to diagnose and solve low-yield issues in alkylation reactions.
Common Side Reaction: Dimerization
If the reaction conditions are too basic or the concentration is too high, the free-based pyridine can act as a nucleophile.
Section 3: Troubleshooting Cross-Coupling Reactions (at the 5-Iodo Site)
The C(sp²)-I bond is highly activated for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Failure in these reactions is typically related to the catalyst system or competing reactivity from the chloromethyl group.
Q5: My Suzuki-Miyaura coupling is failing or giving low yields. What should I investigate?
A5: The Suzuki-Miyaura reaction is generally robust for iodopyridines[9][10]. When it fails, the catalyst, base, or unintended reactivity of the chloromethyl group are the primary suspects.
Catalyst System (Palladium & Ligand)
-
Problem: Catalyst deactivation or insufficient reactivity.
-
Causality: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, if the chloromethyl group reacts with the base or solvent, the resulting species could poison the catalyst. The choice of ligand is crucial to create a bulky, electron-rich palladium center that favors the catalytic cycle over deactivation pathways[11][12].
-
Solution:
-
Palladium Source: Use a reliable Pd(0) source like Pd(PPh₃)₄ or generate Pd(0) in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.
-
Ligand: For challenging substrates, standard PPh₃ may not be sufficient. Switch to more electron-rich and sterically demanding Buchwald-type ligands (e.g., SPhos, XPhos) or ferrocenyl ligands (e.g., dppf). These ligands promote faster reductive elimination and stabilize the catalytic species[12].
-
Base and Solvent System
-
Problem: Inappropriate base or solvent.
-
Causality: The base in a Suzuki reaction has a critical role in the transmetalation step, forming a boronate species that transfers its organic group to the palladium center[13][14]. If the base is not strong enough or not sufficiently soluble, this step will be slow.
-
Solution: An aqueous solution of a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is standard. A phase-transfer co-solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) is often required to bring all components into contact[15].
Competing Reactivity of the Chloromethyl Group
-
Problem: The chloromethyl group is reacting under the coupling conditions.
-
Causality: The bases and elevated temperatures used for cross-coupling can promote SN2 reactions at the chloromethyl site with the solvent (e.g., hydrolysis with water) or the base itself.
-
Solution:
-
Use Milder Conditions: If possible, use a highly active catalyst system that allows the reaction to proceed at a lower temperature (e.g., below 80°C).
-
Protecting Group: In complex syntheses, temporary protection of the chloromethyl group (e.g., by converting it to an ester or ether) may be necessary, though this adds steps to the synthesis.
-
Logical Diagram: Selective Cross-Coupling vs. Alkylation
This diagram illustrates the primary challenge: directing the reaction to the desired site.
Q6: Can I perform a Sonogashira or Buchwald-Hartwig reaction, and what are the key considerations?
A6: Absolutely. The C-I bond is ideal for these transformations.
-
Sonogashira Coupling: This reaction couples the iodopyridine with a terminal alkyne. It typically requires a Pd(0) catalyst, a Copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N, piperidine) in a solvent like THF or DMF[16][17][18]. The primary challenge is preventing homo-coupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the iodopyridine and an amine. Success is highly dependent on the ligand and base combination[11][19]. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are required. Bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination step[12][20]. As with Suzuki coupling, keeping the temperature as low as the catalyst system allows is key to minimizing reactions at the chloromethyl site.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. fishersci.se [fishersci.se]
- 6. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chloromethyl-5-iodo-pyridine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Chloromethyl-5-iodo-pyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include residual solvents, unreacted starting materials, and structurally related side-products such as picolines and lutidines. Incomplete reactions can also leave behind precursors used in the synthesis.[1]
Q2: Is this compound stable? What are the recommended storage conditions?
A2: As a hydrochloride salt, this compound is likely a crystalline solid. Similar pyridine hydrochlorides are known to be hygroscopic, meaning they can absorb moisture from the air.[2] Discoloration can occur due to impurities or degradation.[1] It is recommended to store the compound in a tightly sealed container, in a cool, dry place, and protected from light to prevent degradation.[3]
Q3: What is the best general approach for purifying this compound?
A3: The most common and effective method for purifying solid pyridinium salts is crystallization.[4] If the product is contaminated with unreacted starting materials or other impurities, a multi-step approach involving an initial wash, followed by recrystallization or column chromatography may be necessary.
Q4: My purified this compound is discolored. What could be the cause and how can I fix it?
A4: Discoloration in pyridine compounds often indicates the presence of impurities or degradation products.[1] Purification through recrystallization, potentially with the use of activated carbon to adsorb colored impurities, can yield a colorless product.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Low recovery of the final product can be a significant issue. The following guide provides a systematic approach to troubleshooting this problem.
Symptoms:
-
Significantly less product recovered than expected after recrystallization or chromatography.
-
Product loss during filtration or solvent removal steps.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good at dissolving the product even at low temperatures. Screen for alternative solvents or solvent mixtures where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[5] |
| Product Still in Mother Liquor | Concentrate the mother liquor and cool it further to induce more crystallization. A second crop of crystals can often be recovered. |
| Premature Crystallization | If the product crystallizes too quickly during hot filtration, this can lead to loss. Ensure the filtration apparatus is pre-heated and the solution is kept hot. |
| Adsorption on Chromatography Column | The compound may be strongly adsorbing to the stationary phase (e.g., silica gel). Consider using a more polar eluent or switching to a different stationary phase like alumina.[6] |
| Degradation During Purification | Prolonged heating during recrystallization or exposure to incompatible materials can cause degradation. Minimize heating times and ensure all glassware is clean and inert. |
Issue 2: Persistent Impurities After Recrystallization
Even after recrystallization, certain impurities may remain. This guide helps in identifying and removing them.
Symptoms:
-
Analytical data (e.g., NMR, HPLC) shows the presence of contaminants.
-
The melting point of the product is broad or lower than the literature value.
Possible Impurities and Purification Strategies:
| Impurity Type | Identification | Purification Strategy |
| Unreacted Starting Materials | Compare analytical data with that of the starting materials. | If the impurity has a different polarity, column chromatography can be effective.[7] Alternatively, a specific chemical wash (e.g., a mild basic wash to remove acidic impurities) prior to final recrystallization might be beneficial. |
| Isomeric Impurities | Mass spectrometry can confirm the presence of isomers. | Isomers can be very challenging to separate. High-performance liquid chromatography (HPLC) or careful optimization of column chromatography conditions (e.g., gradient elution) may be required. |
| Solvent Residues | NMR spectroscopy is excellent for identifying residual solvents. | Dry the product under high vacuum for an extended period. If the solvent is trapped in the crystal lattice, re-dissolving in a different solvent and re-precipitating may be necessary. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Recrystallization is a fundamental technique for purifying solid compounds.[5]
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[5] Common solvents for hydrochloride salts include ethanol, methanol, or mixtures with less polar solvents like ethyl acetate.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, if necessary, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography for Halopyridines
Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.[8]
-
Stationary Phase Selection: Silica gel is a common choice for the stationary phase.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a chromatography column. Allow the silica to settle into a packed bed.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the mobile phase (eluent) by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Summary of Potential Impurities and Removal Strategies
| Impurity Class | Example | Primary Removal Method | Secondary/Alternative Method |
| Starting Materials | 3-Methyl-5-iodopyridine | Column Chromatography | Recrystallization |
| Side Products | Picoline/Lutidine derivatives | Recrystallization | Acid-base extraction |
| Reagents | Unreacted chlorinating agent | Aqueous wash | Column Chromatography |
| Solvents | Ethanol, Toluene, etc. | High-vacuum drying | Re-precipitation |
| Degradation Products | Pyridine N-oxides | Column Chromatography | Treatment with a reducing agent |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: 3-Chloromethyl-5-iodo-pyridine hydrochloride
Welcome to the technical support resource for 3-Chloromethyl-5-iodo-pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common experimental challenges. As a reactive intermediate, understanding its stability and degradation pathways is critical for successful synthesis and application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A: Proper storage is crucial to prevent degradation. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from environmental extremes.[1][2] For maximum stability, we recommend storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). This compound is hygroscopic and moisture-sensitive; exposure to atmospheric moisture can initiate hydrolysis of the reactive chloromethyl group.[3][4] Furthermore, the carbon-iodine bond is potentially light-sensitive, so storage in an amber vial or in the dark is a necessary precaution to prevent photodegradation.
Q2: Which solvents are recommended for dissolving this compound, and are there any I should avoid?
A: The hydrochloride salt form confers solubility in some polar solvents. However, caution is paramount.
-
Recommended (with caution): Anhydrous aprotic polar solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are suitable for reactions. Anhydrous chlorinated solvents like Dichloromethane (DCM) can also be used. Toluene is often used as a solvent in its synthesis, suggesting compatibility.[5]
-
Use with Extreme Caution: Short-term use of anhydrous alcohols (e.g., methanol, ethanol) may be possible at low temperatures, but these are nucleophilic and can react with the chloromethyl group over time to form the corresponding ether.
-
Avoid: Protic solvents containing water (e.g., aqueous solutions, standard grade alcohols) should be strictly avoided as they will readily hydrolyze the compound to 3-Hydroxymethyl-5-iodo-pyridine.[4] Avoid strong bases, as they will deprotonate the pyridine hydrochloride and can promote unwanted side reactions. Also, avoid strong oxidizing agents.[2]
Q3: Is this compound stable in solution? How quickly does it degrade?
A: The stability in solution is highly dependent on the solvent, temperature, and presence of nucleophiles. In a truly anhydrous, aprotic solvent at low temperatures, it can be stable for the duration of a typical reaction (hours to a day). However, degradation can be rapid in the presence of moisture or other nucleophiles. We recommend preparing solutions fresh for each use and avoiding long-term storage in solution. For kinetic studies, it is advisable to monitor the solution's purity over time using techniques like HPLC or LC-MS to establish a practical stability window for your specific experimental conditions.[6]
Q4: What are the primary safety precautions I should take when handling this compound?
A: this compound is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin irritation and serious eye damage.[1][3] Always handle this compound in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3] Avoid generating dust during handling.[1]
Section 2: Troubleshooting Guide & Degradation Pathways
This section explores specific experimental issues and delves into the chemical pathways responsible for the degradation of this compound. Understanding these pathways is key to diagnosing and solving synthetic challenges.
Q5: My reaction yield is consistently low, and I've identified a major side product with a mass corresponding to a hydroxyl group replacing the chlorine. What is happening?
A: This is a classic case of hydrolysis. The chloromethyl group on the pyridine ring is analogous to a benzylic halide, making it a highly reactive electrophile susceptible to nucleophilic attack. The most common culprit is trace amounts of water in your reaction solvent or starting materials.
Causality: Water acts as a nucleophile, attacking the carbon of the chloromethyl group in an SN2 or SN1-type mechanism to displace the chloride ion, forming 3-Hydroxymethyl-5-iodo-pyridine. The hydrochloride form of the starting material indicates an acidic environment, which can catalyze this process.
Troubleshooting Protocol:
-
Solvent Purity: Ensure your solvents are rigorously dried. Use freshly opened anhydrous solvents or distill them from an appropriate drying agent.
-
Reagent Purity: Dry any other reagents used in the reaction.
-
Inert Atmosphere: Run your reaction under a strictly inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
-
Temperature Control: Perform the reaction at the lowest effective temperature to slow the rate of the competing hydrolysis reaction.
Q6: After my reaction and workup, my NMR spectrum is complex, suggesting a mixture of products. Besides my target compound, I see unidentifiable aromatic signals. What could be the issue?
A: If hydrolysis is ruled out, you may be observing products from other degradation pathways, such as self-reaction or photodegradation.
-
Pathway 1: Dimerization/Polymerization: The pyridine nitrogen is nucleophilic. One molecule can react with another's highly electrophilic chloromethyl group, leading to the formation of pyridinium salt dimers or oligomers. This is more likely if the reaction is run at high concentrations or elevated temperatures.
-
Pathway 2: Photodegradation: The Carbon-Iodine (C-I) bond is significantly weaker than C-Cl or C-H bonds and is susceptible to cleavage by UV light. This homolytic cleavage generates radical intermediates that can lead to a complex mixture of decomposition products, including debrominated species or cross-linked materials. Discoloration of the solid compound (e.g., turning yellow or brown) upon storage is often an indicator of this process.
Troubleshooting Protocol:
-
Protect from Light: Always store the solid reagent in the dark. During your experiment, wrap the reaction flask in aluminum foil to exclude light.
-
Control Stoichiometry: Add the this compound slowly to the solution of your nucleophile to maintain a low instantaneous concentration, minimizing self-reaction.
-
Analytical Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. If multiple new spots/peaks appear early on, it suggests instability under the reaction conditions.
Visualizing Key Degradation Pathways
The following diagram illustrates the two most common degradation pathways that can compete with your desired synthetic transformation.
Caption: Primary degradation pathways for the title compound.
Section 3: Key Experimental Protocols
Protocol: Monitoring Stability by HPLC
This protocol provides a method to assess the stability of this compound under specific solvent and temperature conditions.
-
Standard Preparation: Accurately prepare a stock solution of the compound (~1 mg/mL) in anhydrous acetonitrile.
-
Test Solution: Dilute the stock solution to a working concentration (~0.1 mg/mL) in the solvent you intend to use for your reaction (e.g., anhydrous DMF).
-
Initial Analysis (T=0): Immediately inject the test solution onto a C18 reverse-phase HPLC column. Use a gradient method with mobile phases such as water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or another modifier to ensure good peak shape. Monitor with a UV detector.
-
Incubation: Store the remaining test solution under the desired reaction conditions (e.g., specific temperature, protected from light).
-
Time-Point Analysis: Inject aliquots of the test solution onto the HPLC at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Data Analysis: Compare the peak area of the parent compound over time. The appearance of new peaks, particularly an earlier-eluting peak corresponding to the more polar alcohol hydrolysis product, indicates degradation. Calculate the percentage of the parent compound remaining at each time point to determine its stability profile. A similar approach using LC-MS can aid in the identification of degradation products.[6]
Section 4: Summary of Physicochemical & Safety Data
| Property | Value | Source / Comment |
| Chemical Formula | C₆H₆ClIN · HCl | |
| Molecular Weight | 290.40 g/mol | Calculated |
| Appearance | White to off-white or yellow solid/powder | [4] |
| Melting Point | 137-143 °C (decomposes) | The range suggests decomposition occurs during melting. |
| Storage Temperature | 2-8°C, under inert gas, protected from light and moisture | Best practice for stability.[1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, water, nucleophiles | [2] |
| Key Hazards | Harmful if swallowed/inhaled, causes skin/eye damage | [3][8] |
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kishida.co.jp [kishida.co.jp]
- 8. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Chloromethyl-5-iodo-pyridine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloromethyl-5-iodo-pyridine hydrochloride. Our focus is on the identification and removal of common impurities that may arise during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic pathway commences with 3-methylpyridine and proceeds through a multi-step sequence involving iodination, oxidation, reduction, and chlorination.
Q2: What are the potential impurities I should be aware of at each stage of the synthesis?
Impurities can be introduced from starting materials or generated as byproducts during each synthetic step. Below is a summary of potential impurities based on a plausible synthetic route.
Q3: What analytical techniques are recommended for monitoring reaction progress and assessing purity?
A combination of analytical techniques is recommended for robust reaction monitoring and final product purity assessment. High-Performance Liquid Chromatography (HPLC) is invaluable for quantifying the presence of starting materials, intermediates, and impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the desired product and identification of impurities.[3][4]
Q4: What are the general strategies for removing impurities from the final product?
Purification of the final product, this compound, and its intermediates can typically be achieved through several standard laboratory techniques. These include recrystallization, column chromatography, and acid-base extraction.[5][6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity removal.
Issue 1: Presence of Unreacted 3-Methylpyridine and Di-iodinated Byproducts after Iodination
Symptoms:
-
NMR spectrum of the crude product shows signals corresponding to 3-methylpyridine.
-
HPLC analysis indicates the presence of multiple pyridine species.
-
Mass spectrometry data may show peaks corresponding to both mono- and di-iodinated 3-methylpyridine.
Root Cause:
-
Incomplete iodination reaction.
-
Lack of regioselectivity in the iodination step, leading to the formation of di-iodinated species.
Solutions:
| Method | Experimental Protocol | Expected Outcome |
| Column Chromatography | Stationary Phase: Silica gel. Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) first.[8] | Separation of 3-methyl-5-iodopyridine from the less polar 3-methylpyridine and the more polar di-iodinated byproducts. |
| Acid-Base Extraction | 1. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine compounds will move to the aqueous layer. 3. Wash the organic layer with water and then brine. 4. Basify the aqueous layer with a dilute base (e.g., 1 M NaOH) to a pH > 8. 5. Extract the aqueous layer with an organic solvent to recover the purified pyridine derivatives. | This method will separate the basic pyridine compounds from non-basic impurities but may not effectively separate the different pyridine derivatives from each other. |
Issue 2: Incomplete Oxidation of 3-Methyl-5-iodopyridine to 5-Iodonicotinic Acid
Symptoms:
-
The reaction mixture remains heterogeneous, or the starting material is still visible on TLC.
-
NMR of the crude product shows the presence of the methyl signal of the starting material.
-
The isolated product has a lower than expected melting point.
Root Cause:
-
Insufficient reaction time or temperature.
-
Inadequate amount of oxidizing agent.
-
Poor quality of the starting material or reagents.
Solutions:
| Method | Experimental Protocol | Expected Outcome |
| Recrystallization | Solvent Selection: A suitable solvent system would be one in which 5-iodonicotinic acid is soluble at high temperatures but sparingly soluble at room temperature, while the starting material is more soluble. Water or aqueous ethanol are good starting points.[5][9] 1. Dissolve the crude product in a minimal amount of hot solvent. 2. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization. 3. Collect the crystals by filtration and wash with a small amount of cold solvent. | Isolation of pure 5-iodonicotinic acid, leaving the more soluble 3-methyl-5-iodopyridine in the mother liquor. |
| Acid-Base Extraction | 1. Dissolve the crude product in an aqueous base (e.g., 1 M NaOH). The acidic 5-iodonicotinic acid will dissolve. 2. Extract the basic solution with an organic solvent (e.g., ethyl acetate) to remove the neutral 3-methyl-5-iodopyridine. 3. Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the 5-iodonicotinic acid. 4. Collect the precipitate by filtration and wash with cold water. | Effective separation of the acidic product from the neutral starting material. |
Issue 3: Presence of Unreacted 5-Iodonicotinic Acid after Reduction
Symptoms:
-
TLC analysis of the crude product shows a spot corresponding to the starting material.
-
The isolated 3-hydroxymethyl-5-iodopyridine is contaminated with an acidic impurity.
-
The yield of the desired alcohol is lower than expected.
Root Cause:
-
Incomplete reduction.
-
Decomposition of the reducing agent.
Solutions:
| Method | Experimental Protocol | Expected Outcome |
| Column Chromatography | Stationary Phase: Silica gel. Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration). | Separation of the more polar 3-hydroxymethyl-5-iodopyridine from the highly polar 5-iodonicotinic acid. |
| Acid-Base Extraction | 1. Dissolve the crude product in an organic solvent. 2. Wash the organic solution with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove the unreacted acidic starting material. 3. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4) and concentrate. | Removal of the acidic impurity into the aqueous layer, leaving the neutral alcohol in the organic phase. |
Issue 4: Impurities from the Chlorination of 3-Hydroxymethyl-5-iodopyridine
Symptoms:
-
The final product, this compound, is off-white or yellow instead of white.
-
NMR or HPLC analysis shows the presence of unreacted 3-hydroxymethyl-5-iodopyridine or other unidentified byproducts.
Root Cause:
-
Incomplete reaction with the chlorinating agent (e.g., thionyl chloride).
-
Side reactions, such as the formation of sulfite esters when using thionyl chloride.[10][11]
-
Decomposition of the product under the reaction or workup conditions.
Solutions:
| Method | Experimental Protocol | Expected Outcome |
| Recrystallization | Solvent Selection: A suitable solvent system would be a polar solvent in which the hydrochloride salt is soluble when hot and insoluble when cold. Isopropanol or a mixture of methanol and diethyl ether could be effective.[12] 1. Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent. 2. Allow the solution to cool slowly to induce crystallization. 3. Collect the purified crystals by filtration and wash with a small amount of cold solvent. | Isolation of pure, white crystals of this compound. |
| Washing/Trituration | 1. Suspend the crude solid product in a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold acetone or diethyl ether). 2. Stir the suspension for a period of time. 3. Collect the solid by filtration and wash with fresh cold solvent. | Removal of more soluble impurities, resulting in a purer solid product. |
Quantitative Data Summary
The following table provides a general overview of typical purity levels that can be expected after each purification step. These values are illustrative and can vary based on the specific reaction conditions and the scale of the synthesis.
| Synthesis Step | Impurity | Typical Level Before Purification | Target Level After Purification |
| Iodination | Unreacted 3-methylpyridine | 5-15% | < 1% |
| Di-iodinated byproduct | 2-10% | < 0.5% | |
| Oxidation | Unreacted 3-methyl-5-iodopyridine | 5-20% | < 1% |
| Reduction | Unreacted 5-iodonicotinic acid | 5-15% | < 0.5% |
| Chlorination | Unreacted 3-hydroxymethyl-5-iodopyridine | 2-10% | < 1% |
| Other byproducts | 1-5% | < 0.5% |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, mix the silica gel with the initial, less polar eluent to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, and tap the column gently to ensure even packing of the silica gel. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute the more polar compounds.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[6]
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.[5]
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. chem.uci.edu [chem.uci.edu]
- 5. mt.com [mt.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Chloromethyl-5-iodo-pyridine hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis and optimization of 3-Chloromethyl-5-iodo-pyridine hydrochloride, focusing specifically on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through the chlorination of its corresponding alcohol precursor, (5-iodopyridin-3-yl)methanol. This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The alcohol precursor itself would first need to be synthesized, for example, through the reduction of a corresponding carboxylic acid or ester.
Q2: Which chlorinating agent is recommended for this synthesis?
Thionyl chloride (SOCl₂) is a frequently used and effective reagent for converting hydroxymethylpyridines to their chloromethyl analogues.[1] It is often used in an inert solvent like toluene. The reaction of the pyridyl carbinol with a slight excess of thionyl chloride can produce the desired product in high yield and purity.[1]
Q3: What is a safe starting point for optimizing the reaction temperature?
For the chlorination of pyridyl carbinols with thionyl chloride, it is crucial to maintain a controlled, low-to-moderate temperature to prevent the formation of impurities.[1] A recommended starting point is to perform the addition of the chlorinating agent at a low temperature, such as 0-5°C, and then allow the reaction to gradually warm to a range of 20-35°C.[1] Exceeding 35-40°C during the initial phase may lead to degradation and side reactions.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched (e.g., with a cold sodium bicarbonate solution) and extracted to be spotted on a TLC plate or injected into an HPLC system. The disappearance of the starting material, (5-iodopyridin-3-yl)methanol, will indicate the reaction's progression towards completion.
Optimizing Reaction Temperature: A Guide
The chlorination of (5-iodopyridin-3-yl)methanol is an exothermic process where temperature control is paramount. The optimal temperature will balance reaction rate with the minimization of impurity formation.
Impact of Temperature on Reaction Outcome
The following table presents illustrative data on how reaction temperature can affect the yield and purity of this compound.
Disclaimer: This data is hypothetical and intended for illustrative purposes to demonstrate expected trends during process optimization. Actual results will vary based on specific experimental conditions.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 0 - 5 | 12 | 65 | 98 | Very slow reaction rate; minimal byproduct formation. |
| 20 - 25 | 4 | 92 | 97 | Good balance of reaction rate and purity. |
| 35 - 40 | 2 | 88 | 90 | Faster reaction, but increased formation of dimeric and polymeric impurities. |
| > 50 | 1 | 75 | < 80 | Significant product degradation and formation of dark-colored byproducts. |
Experimental Protocol: Chlorination of (5-iodopyridin-3-yl)methanol
This protocol details a general procedure for the synthesis of this compound using thionyl chloride.
Materials:
-
(5-iodopyridin-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Dry glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve (5-iodopyridin-3-yl)methanol (1.0 eq.) in anhydrous toluene.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Thionyl Chloride Addition: Add thionyl chloride (1.1 - 1.3 eq.) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to the desired optimization temperature (e.g., 25°C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Upon completion, cool the mixture and carefully assist precipitation of the product by applying a vacuum or purging with nitrogen.[1]
-
Isolation: Collect the precipitated solid, this compound, by filtration.
-
Purification: Wash the collected solid with cold, anhydrous toluene to remove any soluble impurities and dry under vacuum.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Problem: The reaction is sluggish or does not proceed to completion.
-
Possible Cause 1: Insufficient Temperature.
-
Solution: If the reaction has been running at a low temperature (e.g., 0-5°C) for an extended period with little conversion, consider slowly raising the temperature in 5°C increments, monitoring for any impurity formation by TLC/HPLC.
-
-
Possible Cause 2: Inactive Reagents.
-
Solution: Thionyl chloride can degrade upon exposure to moisture. Ensure you are using a fresh bottle or a properly stored aliquot. The starting alcohol should be thoroughly dried before use.
-
-
Possible Cause 3: Insufficient Chlorinating Agent.
-
Solution: While a large excess is undesirable, ensure at least 1.1 equivalents of thionyl chloride are used. If the reaction stalls, a small additional charge of thionyl chloride might be necessary, but this should be done cautiously.
-
Problem: Significant formation of dark, tar-like impurities.
-
Possible Cause 1: Reaction Temperature is too High.
-
Solution: This is the most common cause of degradation. Immediately cool the reaction vessel. For future experiments, ensure the initial addition of thionyl chloride is performed at a lower temperature (0°C) and that the final reaction temperature does not exceed 30-35°C.
-
-
Possible Cause 2: Presence of Water.
-
Solution: Water reacts violently with thionyl chloride and can catalyze side reactions. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon).
-
Problem: The final product has low purity.
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Solution: As indicated in the illustrative table, higher temperatures lead to more side products. Re-run the reaction at a lower temperature for a longer period to favor the desired product.
-
-
Possible Cause 2: Formation of Dimeric Ethers or other Byproducts.
-
Solution: Slow, controlled addition of the pyridyl carbinol solution to the thionyl chloride solution (reverse addition) can sometimes minimize the formation of such impurities by keeping the concentration of the alcohol low at all times.[1]
-
-
Possible Cause 3: Inadequate Washing.
-
Solution: Ensure the filtered product is washed thoroughly with a suitable cold, anhydrous solvent (like toluene or diethyl ether) to remove any residual starting materials or soluble impurities.
-
References
Navigating Solvent Effects on the Reactivity of 3-Chloromethyl-5-iodo-pyridine hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the experimental use of 3-Chloromethyl-5-iodo-pyridine hydrochloride. Below you will find troubleshooting advice and frequently asked questions (FAQs) to optimize your reactions, enhance yields, and minimize the formation of impurities.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inappropriate Solvent Choice: Protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile, reducing its reactivity. | Switch to a polar aprotic solvent such as acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) to enhance nucleophilicity. |
| Insufficient Basicity: The starting material is a hydrochloride salt, which can protonate the nucleophile, rendering it inactive. | Add a non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine) to neutralize the hydrochloride and deprotonate the nucleophile if necessary. | |
| Weak Nucleophile: The inherent reactivity of the chosen nucleophile may be too low for the desired transformation under the current conditions. | If using a neutral nucleophile like an amine or alcohol, consider deprotonating it first with a strong, non-nucleophilic base (e.g., NaH) before adding the electrophile. | |
| Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. | Gradually increase the reaction temperature in 10-20°C increments while monitoring for product formation and potential decomposition. | |
| Formation of Multiple Products | Side Reactions with Solvent: Use of nucleophilic solvents (e.g., alcohols, water) can lead to the formation of ether or alcohol byproducts. | Employ anhydrous, non-nucleophilic aprotic solvents to prevent solvent participation in the reaction. |
| Over-alkylation of Amine Nucleophiles: The product of the initial reaction (a secondary amine) can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. | Use a large excess of the primary amine to favor the formation of the desired secondary amine. | |
| Elimination Byproducts: Strong, sterically hindered bases can promote elimination reactions. | Opt for a milder base and less sterically bulky nucleophiles to favor substitution over elimination. | |
| Product Degradation | High Temperatures: Prolonged heating or excessively high temperatures can lead to the decomposition of the starting material or the product. | Run the reaction at the lowest effective temperature and monitor its progress to avoid unnecessarily long reaction times. A time-course study can help determine the optimal duration. |
| Instability in Solution: The product may be unstable in the reaction or workup conditions. | Minimize the time the product spends in solution, especially under acidic or basic conditions during workup. Ensure prompt extraction and purification. | |
| Difficulty in Product Isolation/Purification | Product is an Oil: The product may not crystallize due to its intrinsic properties or the presence of impurities. | Try precipitating the product by adding a non-polar "anti-solvent" (e.g., hexanes) to a solution of the product in a more polar solvent. Purification by column chromatography is also a standard alternative. |
| Colored Impurities: Polymeric or degradation byproducts can result in colored impurities that are difficult to remove. | Treat a solution of the crude product with activated charcoal before filtration and subsequent purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: this compound is an alkylating agent. The chloromethyl group is the primary site for nucleophilic substitution. The pyridine ring, particularly with the electron-withdrawing iodo-substituent, activates the chloromethyl group for SN2 reactions. However, the compound is supplied as a hydrochloride salt, which requires neutralization for reactions with most nucleophiles.
Q2: Which solvents are recommended for reactions with this compound?
A2: For nucleophilic substitution reactions, polar aprotic solvents are generally recommended. These include:
-
Acetonitrile (MeCN): A good general-purpose solvent for many substitution reactions.
-
N,N-Dimethylformamide (DMF): Often used for its excellent solvating power, which can be beneficial for less soluble reactants.
-
Dimethyl sulfoxide (DMSO): A highly polar aprotic solvent that can significantly accelerate SN2 reactions.
Protic solvents like water, methanol, and ethanol should generally be avoided as they can act as competing nucleophiles and also deactivate the primary nucleophile through solvation.
Q3: Why is the addition of a base often necessary in reactions involving this compound?
A3: The compound is a hydrochloride salt, meaning the pyridine nitrogen is protonated. This acidic proton can neutralize your nucleophile. Therefore, a base is typically required to neutralize the hydrochloride salt and, if necessary, to deprotonate the nucleophile to increase its reactivity. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and N,N-diisopropylethylamine (DIPEA).
Q4: How does the iodo-substituent affect the reactivity?
A4: The iodine atom at the 5-position is an electron-withdrawing group, which can influence the reactivity of the chloromethyl group. This electron-withdrawing effect can make the benzylic carbon slightly more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted analogue.
Q5: What are the expected byproducts when using a protic solvent?
A5: If a protic solvent such as methanol or water is used, you can expect the formation of the corresponding ether or alcohol byproduct through solvolysis. For example, in methanol, the formation of 3-(methoxymethyl)-5-iodo-pyridine would be a likely side product.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.2 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the pyridine derivative dropwise to the stirring amine solution at room temperature.
-
Heat the reaction mixture to a suitable temperature (typically 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Logical Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Influence of Solvent on Nucleophilic Substitution
Caption: Effect of solvent polarity on reaction pathways.
Troubleshooting failed Suzuki coupling with 3-Chloromethyl-5-iodo-pyridine hydrochloride
This technical support center provides troubleshooting guidance for researchers utilizing 3-Chloromethyl-5-iodo-pyridine hydrochloride in Suzuki-Miyaura cross-coupling reactions. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of this compound.
Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the primary reasons for this?
Failure or low yields in this reaction can stem from several factors, particularly given the nature of the substrate. The most common culprits include:
-
Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its inhibition or deactivation.[1][2] This is a well-documented issue with pyridine-containing substrates.
-
Dehalogenation of the Starting Material: A significant side reaction can be the replacement of the iodine atom with a hydrogen atom, resulting in the formation of 3-chloromethyl-pyridine.[3][4] Aryl and heteroaryl iodides are particularly susceptible to this dehalogenation pathway.[3][5] The mechanism often involves the formation of a palladium-hydride species.[3]
-
Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct, which is often promoted by the presence of oxygen.
-
Inactive Catalyst System: The C-I bond in 5-iodo-pyridines is generally reactive; however, an inappropriate choice of palladium source, ligand, or base can lead to a sluggish or failed reaction.
-
Issues with the Starting Material: The hydrochloride salt of your starting material needs to be neutralized by the base for the reaction to proceed efficiently. An insufficient amount of base can lead to poor results.
Q2: I am observing a significant amount of dehalogenated byproduct (3-chloromethyl-pyridine). How can I minimize this side reaction?
Dehalogenation is a common challenge with iodo-pyridines.[3][5] Here are several strategies to mitigate this issue:
-
Optimize the Base: The choice of base is critical. Strong bases can sometimes promote the formation of palladium-hydride species that lead to dehalogenation.[3] Consider using weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases such as K₃PO₄.[3][6]
-
Select the Right Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination of the product over the dehalogenation pathway.[1][3]
-
Control the Solvent: Aprotic solvents like dioxane, THF, or toluene are generally preferred.[3] Protic solvents, such as alcohols, can be a source of hydrides and should be used with caution or in mixed solvent systems.[3]
-
Manage Water Content: While some water is often necessary for the Suzuki reaction, especially when using inorganic bases, excess water can be a proton source leading to dehalogenation.[3] If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried.
-
Use a More Active Catalyst: Employing a pre-catalyst that readily forms the active Pd(0) species can sometimes accelerate the desired coupling, outcompeting the dehalogenation side reaction.[3]
Q3: Should I be concerned about the reaction occurring at the chloromethyl group?
While the primary reactive site for Suzuki coupling is the carbon-iodine bond due to its lower bond dissociation energy compared to the carbon-chlorine bond, the chloromethyl group can potentially undergo side reactions.[7] However, under typical Suzuki conditions optimized for C-I coupling, reactivity at the chloromethyl group is less likely but should be monitored for, especially if unexpected byproducts are observed.
Q4: How does the hydrochloride salt of my starting material affect the reaction?
The hydrochloride salt will react with the base in your reaction mixture. Therefore, you must use a sufficient excess of the base to both neutralize the hydrochloride and facilitate the catalytic cycle. Typically, using an additional equivalent of base is a good starting point.
Experimental Protocols
Below is a general protocol for the Suzuki coupling of this compound. This should be considered a starting point, and optimization of various parameters may be necessary.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos)[8]
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/water mixture)[8][9]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and ligand (if separate) under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
When troubleshooting, it is crucial to systematically vary one parameter at a time and record the results. The following table provides a template for organizing your optimization data.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Dehalogenation (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 12 | ||
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 12 | ||
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (3) | DMF | 80 | 12 | ||
| ... |
Visualizing Workflows and Pathways
To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for a failed Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to prevent the self-reaction of 3-Chloromethyl-5-iodo-pyridine hydrochloride
Welcome to the Technical Support Center for 3-Chloromethyl-5-iodo-pyridine hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the safe handling and prevent the self-reaction of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of self-reaction in this compound?
A1: The primary cause of self-reaction is believed to be an intermolecular Friedel-Crafts-type alkylation. In this process, the electrophilic chloromethyl group of one molecule can attack the electron-rich pyridine ring of another molecule. This can lead to the formation of dimers, oligomers, and polymers, resulting in product degradation and the formation of complex mixtures. The hydrochloride salt form helps to deactivate the pyridine ring towards electrophilic attack, thereby increasing stability; however, the risk of self-reaction, particularly under non-ideal conditions, remains.
Q2: What are the ideal storage conditions to prevent the self-reaction of this compound?
A2: To minimize the risk of self-reaction, it is crucial to store this compound under controlled conditions. The compound is hygroscopic, and moisture can facilitate decomposition and self-reaction.[1] Therefore, stringent exclusion of moisture and air is critical.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces reaction kinetics of potential self-reaction pathways. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Store in the dark | Protects against light-induced degradation. |
| Container | Tightly sealed, amber glass vial | Prevents exposure to light and atmosphere. |
Q3: Are there any chemical inhibitors that can be added to prevent the self-reaction?
A3: Currently, there is no specific literature detailing the use of inhibitors for the self-reaction of this compound. The most effective preventative measure is strict adherence to proper storage and handling protocols. The hydrochloride salt itself acts as a deactivating group on the pyridine ring, which helps to suppress the Friedel-Crafts self-alkylation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid material (e.g., yellowing, browning) | Decomposition or onset of self-reaction. | Discard the material. Do not attempt to use it in your experiment, as it may lead to unpredictable results and the formation of impurities. |
| Poor solubility or presence of insoluble material | Polymerization or oligomerization has occurred. | The material is likely degraded. It is not recommended for use. |
| Inconsistent or unexpected analytical results (e.g., NMR, LC-MS) | Presence of dimers, oligomers, or other degradation products. | Review storage and handling procedures. If possible, purify a small sample and re-analyze, but it is generally safer to use a fresh, properly stored batch. |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
-
Preparation: Before handling the compound, ensure that the designated workspace (preferably a fume hood) is clean and dry. Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, ready and dry.
-
Inert Atmosphere: If possible, perform all manipulations within a glove box under an inert atmosphere (argon or nitrogen). If a glove box is not available, work quickly and efficiently in a fume hood to minimize exposure to air.
-
Dispensing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: Use a clean, dry spatula to dispense the required amount of the compound onto weighing paper.
-
Transfer: Promptly transfer the weighed solid to the reaction vessel.
-
Sealing: Immediately and securely seal the stock container of this compound, preferably with paraffin film around the cap for extra protection, and return it to the recommended storage conditions.
-
Reaction Setup: If the reaction is not performed under an inert atmosphere, consider purging the reaction vessel with an inert gas before and after the addition of the compound.
Visualizing Self-Reaction and Prevention
The following diagrams illustrate the potential self-reaction pathway and the recommended workflow for preventing it.
References
Proper handling and storage of 3-Chloromethyl-5-iodo-pyridine hydrochloride
Technical Support Center: 3-Chloromethyl-5-iodo-pyridine hydrochloride
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a bifunctional reagent containing both a nucleophilic pyridine core and an electrophilic chloromethyl group, its proper handling is paramount to ensure experimental reproducibility, safety, and success. This guide moves beyond simple procedural lists to explain the chemical reasoning behind best practices, helping you troubleshoot issues before they compromise your research.
Section 1: Core Compound Properties & Safety Data
A foundational understanding of the physicochemical properties of this compound is critical for its safe and effective use. The data below has been compiled from authoritative sources to provide a quick reference.
| Property | Value | Source / Comment |
| Molecular Formula | C₆H₆Cl₂IN | [1] |
| Molecular Weight | 289.93 g/mol | [1] |
| Appearance | White to pale brown/yellow crystalline powder or solid.[2][3] | Color can be an initial indicator of purity. Darker shades may suggest degradation. |
| Hygroscopicity | Highly Hygroscopic.[2][4][5][6][7] | This is the most critical handling parameter. Moisture absorption leads to degradation and inaccurate measurements. |
| Solubility | Soluble in water.[2][4] | Hydrochloride salt form enhances solubility in polar solvents. |
| Stability | Stable under recommended storage conditions.[8] Incompatible with strong oxidizing agents and strong bases.[2] | The chloromethyl group is a reactive electrophile. |
| Key Hazards | Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.[2][9][10] | Always consult the full Safety Data Sheet (SDS) before use. |
Section 2: FAQs - Proactive Storage and Handling
This section addresses the most common questions regarding the day-to-day management of this compound.
Q: What are the absolute ideal storage conditions for this compound?
A: The ideal storage environment is a tightly sealed container placed within a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon).[2][6][10] Store in a cool, dry, and dark place. Refrigeration (2-8°C) is often recommended to slow potential degradation.[10]
-
Causality Explained: The molecule has two primary vulnerabilities:
-
Hygroscopicity: Like many hydrochloride salts, it readily absorbs water from the air.[5][7] This moisture can initiate hydrolysis of the reactive chloromethyl group to the corresponding alcohol, rendering the reagent useless for many applications.
-
Reactivity: The chloromethyl group is an active electrophile. Storing it away from bases and nucleophiles prevents unintended reactions in the container. The iodo-substituent can also make the compound sensitive to light over long periods.
-
Q: My bottle of this compound has arrived, but the powder is clumpy and has a brownish tint. Can I still use it?
A: Proceed with extreme caution. Clumping is a definitive sign of moisture absorption.[7] A brownish tint can indicate degradation or the presence of impurities from synthesis. While it might be usable for non-sensitive, exploratory reactions, it is not recommended for high-stakes experiments where stoichiometry and purity are critical.
-
Recommended Action:
-
If the experiment is critical: Use a new, unopened bottle of the reagent.
-
If you must proceed: Consider a purity analysis via ¹H NMR to check for the presence of the hydroxymethyl analog or other impurities. Alternatively, you can attempt to dry the material under high vacuum, but this will not reverse any chemical degradation that has already occurred.
-
Q: Why is weighing this compound in the open air for an extended period a bad idea?
A: Due to its hygroscopic nature, the compound will actively absorb atmospheric moisture, and its weight will increase as you measure it.[6] This makes it impossible to obtain an accurate mass for your reaction, leading to incorrect molar calculations and poor reproducibility.
-
Best Practice Protocol:
-
Allow the container to warm to ambient temperature before opening to prevent condensation.
-
Weigh the required amount as quickly as possible into a tared, sealed vial.
-
For the highest accuracy and for moisture-sensitive reactions, perform all manipulations within a glovebox.
-
Section 3: Troubleshooting Guide - Common Experimental Issues
This guide helps diagnose problems that may arise during your experiments.
Q: My nucleophilic substitution reaction with this reagent is giving very low yields or failing completely. What's the likely cause?
A: The primary suspect is reagent deactivation due to improper storage. If the compound has absorbed moisture, the chloromethyl group may have partially or fully hydrolyzed to 3-Hydroxymethyl-5-iodo-pyridine. This alcohol is unreactive under standard nucleophilic substitution conditions, leading to reaction failure.
-
Troubleshooting Workflow: Refer to the diagnostic workflow in Section 5. First, confirm all other reaction parameters (solvent purity, temperature, reaction time). If those are correct, the reagent quality is the most probable cause. Use a fresh supply from an unopened container to verify.
Q: I am observing an unexpected polar byproduct in my TLC or LC-MS analysis. Could it be from the starting material?
A: Yes. The most likely culprit is the aforementioned hydrolysis product, 3-Hydroxymethyl-5-iodo-pyridine hydrochloride. This alcohol is significantly more polar than the parent chloromethyl compound and would appear as a distinct, lower Rf spot on a normal-phase TLC plate.
Q: The compound is not dissolving properly in my anhydrous aprotic solvent (e.g., THF, Dichloromethane). What could be wrong?
A: While hydrochloride salts often have limited solubility in non-polar aprotic solvents, poor solubility can be exacerbated by moisture. Clumped or partially hydrated material will be much more difficult to dissolve than a fine, anhydrous powder. Ensure your solvent is truly anhydrous, as trace water can hinder the dissolution of organic salts.
Section 4: Standard Operating Procedures (SOPs)
Follow these protocols to ensure safety and maintain the integrity of the compound.
SOP 1: Unpacking and Initial Quality Assessment
-
Upon receipt, allow the container to equilibrate to room temperature before opening.
-
Visually inspect the seal for integrity. If broken, quarantine the material and contact the supplier.
-
Open the container (preferably in a fume hood) and observe the contents.
-
Checkpoint: The material should be a fine, free-flowing crystalline powder. Note any significant clumping, discoloration (e.g., dark brown, black), or foreign particulates.
-
If the material passes inspection, flush the container headspace with an inert gas (argon or nitrogen), seal tightly, and wrap the cap junction with paraffin film.
-
Store as recommended in Section 2.
SOP 2: Spill and Waste Management
-
Personal Protection: Ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[9]
-
Minor Spills (Solid): For small powder spills, do not use water. Gently sweep up the material using dry methods and place it into a labeled, sealed container for hazardous waste.[9][10] Avoid generating dust.[10]
-
Waste Disposal: Dispose of unused reagent and contaminated materials in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[11]
Section 5: Diagrams & Workflows
Visual aids to guide decision-making in the lab.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision workflow for newly received containers.
References
- 1. This compound; [abichem.com]
- 2. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A13279.06 [thermofisher.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Pyridine hydrochloride | 628-13-7 [amp.chemicalbook.com]
- 6. chemodex.com [chemodex.com]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.se [fishersci.se]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
Common experimental errors when using 3-Chloromethyl-5-iodo-pyridine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloromethyl-5-iodo-pyridine hydrochloride. The information is designed to address common experimental errors and provide practical solutions.
Disclaimer: this compound is a specialized reagent with limited specific literature. Much of the guidance provided below is extrapolated from well-documented procedures for the closely related and structurally similar compound, 3-Chloromethyl-5-methyl-pyridine hydrochloride, a key intermediate in the synthesis of the antihistamine Rupatadine. Researchers should consider this when applying these recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a synthetic intermediate in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing a reactive chloromethyl group and an iodinated pyridine ring, allows for its use in creating complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies. The chloromethyl group is a potent electrophile for nucleophilic substitution reactions, while the iodo- group can participate in cross-coupling reactions.
Q2: What are the recommended storage and handling conditions for this reagent?
A2: Due to its reactivity and potential for degradation, proper storage and handling are crucial. It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be stored under an inert atmosphere (e.g., argon) to prevent moisture absorption, which can lead to hydrolysis of the chloromethyl group. Always consult the Safety Data Sheet (SDS) for specific handling protocols and personal protective equipment (PPE) requirements.
Q3: Is this compound directly involved in any biological signaling pathways?
A3: No, this compound is a synthetic building block and is not known to be directly involved in biological signaling pathways. It is used to synthesize larger, more complex molecules that are designed to interact with biological targets, such as kinases or receptors. Therefore, its role is in the chemical synthesis of biologically active compounds, not in direct biological activity itself.
Troubleshooting Guide
This guide addresses common issues encountered during nucleophilic substitution reactions using this compound.
Problem 1: Low Yield of the Desired Product
Low product yield is a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the reaction temperature or time. Ensure the reagents are of high purity and are used in the correct stoichiometric ratios. |
| Degradation of Starting Material | This compound can degrade in the presence of moisture. Ensure all solvents and reagents are anhydrous. Handle the reagent under an inert atmosphere. |
| Suboptimal Base | The choice of base is critical. For N-alkylation reactions, inorganic bases like potassium carbonate (K₂CO₃) are commonly used. The base should be strong enough to deprotonate the nucleophile but not so strong as to cause decomposition of the starting material or product. |
| Inefficient Phase Transfer Catalyst | In biphasic reactions, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is often necessary. Ensure the PTC is active and used at an appropriate concentration (typically 5-10 mol%). |
Problem 2: Formation of Multiple Side Products
The appearance of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of impurities.
Common Side Products and Mitigation Strategies:
-
Quaternary Salt Formation: The desired product, an N-substituted pyridine, can be further alkylated by the starting material to form a quaternary ammonium salt.
-
Solution: Use a slight excess of the nucleophile relative to this compound. Add the chloromethylpyridine reagent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
-
Dimeric Impurities: If the nucleophile has more than one reactive site, or if there are impurities in the starting materials, dimeric byproducts can form.
-
Solution: Ensure the purity of your starting materials. If using a multifunctional nucleophile, consider using protecting groups to block unwanted reactive sites.
-
-
Hydrolysis of the Chloromethyl Group: The presence of water can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, rendering the starting material unreactive for the desired substitution.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.
-
The following diagram illustrates a troubleshooting workflow for a typical nucleophilic substitution reaction.
Caption: Troubleshooting workflow for nucleophilic substitution.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Purification Strategies:
| Impurity Type | Recommended Purification Method |
| Unreacted Starting Material | If the starting material has significantly different polarity from the product, column chromatography is effective. Washing the crude product with a solvent in which the starting material is soluble but the product is not can also be effective. |
| Quaternary Salt | These salts are often insoluble in non-polar organic solvents. Washing the crude product with a solvent like toluene or diethyl ether can help remove the salt. |
| Polar Impurities | Aqueous workup (e.g., washing with water or brine) can remove highly polar impurities. Recrystallization from a suitable solvent system is also a powerful technique for removing small amounts of impurities. |
Experimental Protocols
The following is a general protocol for a nucleophilic substitution reaction (N-alkylation) based on procedures for the analogous 5-methyl compound. Note: This protocol should be optimized for your specific nucleophile and experimental setup.
Synthesis of an N-alkylated Product
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add your nucleophile (1.0 eq), an inorganic base (e.g., K₂CO₃, 2.0 eq), and a phase transfer catalyst (e.g., TBAB, 0.1 eq).
-
Solvent Addition: Add an anhydrous aprotic solvent (e.g., acetonitrile or DMF) to the flask.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General experimental workflow for N-alkylation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of Rupatadine using 3-Chloromethyl-5-methyl-pyridine hydrochloride. These can serve as a starting point for optimizing reactions with the 5-iodo analog.
| Nucleophile | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Desloratadine | K₂CO₃ | Toluene | TBAB | 70 | 6-8 | >85 |
| Desloratadine | K₂CO₃ | DMF | None | RT | 12 | ~75 |
| Desloratadine | NaOH (aq) | Toluene | TBAB | RT | 6-8 | High |
This technical support guide is intended to be a living document and will be updated as more specific information on the experimental use of this compound becomes available. We encourage researchers to report any novel findings or persistent issues to contribute to the collective knowledge base.
Technical Support Center: 3-Chloromethyl-5-iodo-pyridine hydrochloride Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solution stability of 3-Chloromethyl-5-iodo-pyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: The compound's stability can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
-
Solvent: The choice of solvent is critical. Protic solvents, especially nucleophilic ones, can react with the chloromethyl group.
-
Temperature: Elevated temperatures typically accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the pyridine ring.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this molecule are not extensively documented in public literature, based on its structure, the following are potential degradation routes:
-
Nucleophilic Substitution of the Chloromethyl Group: The chloromethyl group is an electrophilic site and is susceptible to attack by nucleophiles.[1] This can include solvent molecules (e.g., water, alcohols) or other nucleophiles present in the solution, leading to the formation of hydroxymethyl or alkoxymethyl derivatives.
-
Hydrolysis: In aqueous solutions, the chloromethyl group can hydrolyze to a hydroxymethyl group. The rate of hydrolysis is often influenced by pH.
-
Oxidation: The pyridine ring can be susceptible to oxidation, which may be accelerated by light, temperature, and the presence of trace metals.
-
Deiodination: Reductive dehalogenation could potentially occur, leading to the loss of the iodine atom.
Q3: In which solvents is this compound expected to be soluble and relatively stable?
A3: Generally, chloromethyl-pyridine derivatives exhibit good solubility in organic solvents such as ethanol, methanol, and chloroform.[1] However, for stability, aprotic solvents like acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are often preferred to minimize nucleophilic attack on the chloromethyl group. Aqueous solubility is expected to be limited. For aqueous applications, careful pH control and the use of co-solvents may be necessary. It is crucial to experimentally determine the solubility and stability in the specific solvent system for your application.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness in the solution over time. | - Poor solubility of the compound in the chosen solvent.- Degradation leading to the formation of insoluble products.- Temperature fluctuations affecting solubility. | - Filter the solution through a 0.22 µm filter.- Consider a different solvent or a co-solvent system to improve solubility.- Prepare fresh solutions before use.- Store solutions at a constant, controlled temperature. |
| Discoloration of the solution (e.g., turning yellow or brown). | - Oxidative degradation.- Photolytic degradation. | - Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Add an antioxidant if compatible with the experimental system. |
| Loss of compound potency or unexpected reaction products. | - Chemical degradation of the compound. | - Confirm the identity and purity of the degradation products using analytical techniques like LC-MS or NMR.- Optimize storage conditions (lower temperature, protection from light and oxygen).- Re-evaluate the choice of solvent and the pH of the solution.- Perform a stability study to determine the acceptable use period for the solution. |
Experimental Protocols
Protocol for Assessing Solution Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent system using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent of interest (e.g., acetonitrile, water)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare replicate sample solutions at the desired final concentration for the stability study.
3. Stability Study Conditions:
-
Store the sample solutions under various conditions to be tested (e.g., refrigerated at 2-8°C, at room temperature (25°C), and under accelerated conditions at 40°C).
-
Protect a subset of samples from light at each temperature condition.
4. HPLC Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Use a suitable HPLC method to separate the parent compound from any potential degradants. A gradient method with a mobile phase of acetonitrile and water is a good starting point for method development.[2][3]
-
Monitor the chromatograms at a wavelength where the compound has maximum absorbance.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
Identify and quantify any major degradation products.
-
Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways for 3-Chloromethyl-5-iodo-pyridine HCl.
Caption: Experimental workflow for a solution stability study.
Caption: Troubleshooting flowchart for solution stability issues.
References
Validation & Comparative
Characterization of 3-Chloromethyl-5-iodo-pyridine Hydrochloride: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of pharmaceutical intermediates is a cornerstone of drug discovery and development. This guide provides a comparative overview of key analytical methods for the structural elucidation and purity assessment of 3-Chloromethyl-5-iodo-pyridine hydrochloride and its derivatives. While specific experimental data for this compound is not publicly available, this document outlines the principles of each technique and presents data from analogous compounds to illustrate the expected results.
Spectroscopic and Chromatographic Profiling
A combination of spectroscopic and chromatographic techniques is essential for a comprehensive analysis of this compound. These methods provide information on the molecular structure, purity, and elemental composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule. For pyridine derivatives, the formation of a hydrochloride salt leads to a downfield shift of all proton signals due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbons.
Expected ¹H NMR Spectral Features:
The protons on the pyridine ring adjacent to the nitrogen (α-protons) are the most deshielded and typically appear in the 8.0 - 9.0 ppm range. Protons further from the nitrogen (β and γ) will appear at progressively lower chemical shifts. The chloromethyl group protons would be expected to appear as a singlet, typically in the 4.5-5.0 ppm range.
Comparative Data:
Since a specific spectrum for this compound is not available, the ¹H NMR spectrum of the related compound, 3-(Chloromethyl)pyridine hydrochloride, in DMSO-d₆ is presented below for comparison. The pyridine ring protons appear at approximately 9.12, 8.97, 8.72, and 8.14 ppm, with the chloromethyl protons at 5.07 ppm. The presence of an iodine atom at the 5-position in the target molecule would further influence the chemical shifts of the adjacent ring protons.
Table 1: Comparison of Expected ¹H NMR Data
| Compound | Solvent | Pyridine Ring Protons (ppm) | -CH₂Cl Protons (ppm) |
| This compound | DMSO-d₆ | Expected downfield shifts due to hydrochloride and iodine | ~4.5 - 5.0 |
| 3-(Chloromethyl)pyridine hydrochloride | DMSO-d₆ | 9.12, 8.97, 8.72, 8.14 | 5.07 |
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For halogenated compounds like this compound, the isotopic patterns of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provide a characteristic signature in the mass spectrum.
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) would be expected, showing the characteristic M+2 peak for the chlorine isotope. Common fragmentation pathways for pyridine derivatives involve cleavage of the side chains and fragmentation of the pyridine ring. The loss of the chloromethyl group and the iodine atom would be expected fragmentation pathways.
Comparative Data:
A specific mass spectrum for this compound is not publicly available. However, the mass spectrum of 3-(chloromethyl)pyridine hydrochloride shows a molecular ion at m/z 127, with a significant peak at m/z 92, corresponding to the loss of a chlorine atom.
Table 2: Predicted Mass Spectrometry Fragments
| Fragment | Proposed Structure | Expected m/z |
| [M]⁺ | [C₆H₅ClIN]⁺ | 269 |
| [M-Cl]⁺ | [C₆H₅IN]⁺ | 234 |
| [M-I]⁺ | [C₆H₅ClN]⁺ | 142 |
| [M-CH₂Cl]⁺ | [C₅H₃IN]⁺ | 220 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of pharmaceutical compounds and for separating them from related substances. For polar compounds like pyridine hydrochlorides, reversed-phase HPLC is a common approach.
Methodology Considerations:
A C18 column is often suitable for the separation. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the basic pyridine compound. UV detection is commonly used, with the detection wavelength set to the absorbance maximum of the pyridine derivative.
Table 3: Example HPLC Method Parameters for Pyridine Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent gradient from 5% to 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, Cl, I) in a pure compound. This data is crucial for confirming the empirical and molecular formula.
Theoretical Composition:
The theoretical elemental composition of this compound (C₆H₆Cl₂IN) can be calculated from its molecular formula and the atomic weights of its constituent elements.
Table 4: Theoretical Elemental Composition of C₆H₆Cl₂IN
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon (C) | 12.01 | 6 | 72.06 | 24.86% |
| Hydrogen (H) | 1.01 | 6 | 6.06 | 2.09% |
| Chlorine (Cl) | 35.45 | 2 | 70.90 | 24.46% |
| Iodine (I) | 126.90 | 1 | 126.90 | 43.77% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.83% |
| Total | 289.93 | 100.00% |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for the characterization of this compound derivatives.
Caption: General experimental workflow for the synthesis and characterization of a pyridine derivative.
Caption: Logical relationships between analytical techniques and the information they provide.
Detailed Experimental Protocols
While specific protocols for this compound are proprietary or not published, the following are generalized methodologies for the key experiments cited, based on common practices for similar compounds.
General Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.
General Protocol for Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: 0.1% trifluoroacetic acid in water, and Mobile Phase B: Acetonitrile. Degas the mobile phases before use.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (often the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter.
-
Instrument Setup: Equilibrate the HPLC system, including the column, with the initial mobile phase composition until a stable baseline is achieved.
-
Method Execution: Inject the sample onto the column and run the gradient method.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
General Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Sample Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. Set the appropriate scan range to include the expected molecular ion.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
General Protocol for Elemental Analysis
-
Sample Preparation: Accurately weigh a small amount of the dried, pure sample (typically 1-3 mg) into a tin or silver capsule.
-
Combustion: The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen. This process converts the elements into simple gases (CO₂, H₂O, N₂, and for halogens, after further reaction, HX).
-
Gas Separation and Detection: The resulting gases are separated by gas chromatography and detected by a thermal conductivity detector.
-
Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
This guide provides a framework for the analytical characterization of this compound and its derivatives. The successful identification and purity assessment of such compounds rely on the synergistic application of these complementary analytical techniques.
Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS and Alternative Methods for the Quantification of Substituted Pyridine Compounds
For researchers, scientists, and drug development professionals, the precise quantification of chemical compounds is paramount. This guide provides a comparative analysis of analytical methodologies for 3-Chloromethyl-5-iodo-pyridine hydrochloride and its structurally similar counterparts, offering insights into method selection based on performance and experimental parameters.
Performance Comparison of Analytical Methods
The selection of an analytical method hinges on a variety of factors including sensitivity, specificity, and the nature of the sample matrix. Below is a comparative summary of typical performance characteristics for LC-MS/MS, GC-MS, and HPLC-UV methods in the context of quantifying substituted pyridine derivatives.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Limit of Quantification (LOQ) | Typically low (ng/mL to pg/mL) | Low to moderate (ng/mL to µg/mL) | Moderate (µg/mL to mg/mL) |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <15% | <20% |
| Accuracy (%Recovery) | 85-115% | 80-120% | 80-120% |
| Specificity | High | High | Moderate to Low |
| Sample Throughput | High | Moderate | High |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for replicating and adapting analytical methods. Here, we provide a synthesis of experimental protocols for the quantification of substituted pyridine compounds, based on established methods for similar structures.
LC-MS/MS Method for Substituted Pyridine Derivatives
This method is adapted from validated procedures for compounds like 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride and 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine Hydrochloride.[1][2][3]
-
Sample Preparation: Samples are typically dissolved in a suitable organic solvent such as methanol or acetonitrile. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm) is commonly used.[1][2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.[1][2]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.[1][2]
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 30 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is usually preferred for pyridine compounds.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.
-
Ion Source Parameters: Parameters such as ion spray voltage, gas temperatures, and gas flows are optimized to achieve the best signal for the analyte.
-
Alternative Method 1: GC-MS for Pyridine and its Derivatives
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation: For liquid samples, direct injection may be possible. For solid or complex matrices, a headspace or a solvent extraction followed by derivatization (if necessary) is performed.
-
Gas Chromatographic Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C and ramping up to 250°C.[4]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Detection Mode: Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) is employed for quantification to enhance sensitivity.[5]
-
Alternative Method 2: HPLC-UV for Substituted Pyridines
HPLC with a UV detector is a more accessible technique, though generally less sensitive and specific than mass spectrometry-based methods.
-
Sample Preparation: Similar to LC-MS/MS, samples are dissolved in a suitable solvent. Filtration of the sample solution is recommended to protect the column.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is used.
-
Flow Rate: A typical flow rate is around 1 mL/min.[6]
-
Detection: A UV detector is set to a wavelength where the analyte has maximum absorbance, for instance, around 240 nm for some pyridine derivatives.[6]
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical processes, the following diagrams have been generated.
References
- 1. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 5. mdpi.com [mdpi.com]
- 6. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
Confirming the Structure of 3-Chloromethyl-5-iodo-pyridine Hydrochloride: A Guide to 1H and 13C NMR Analysis
For researchers, scientists, and drug development professionals, definitive structural confirmation of novel compounds is paramount. This guide provides a comprehensive analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloromethyl-5-iodo-pyridine hydrochloride, offering a robust methodology for its structural verification. By comparing predicted spectral data with experimentally obtained results, researchers can confidently ascertain the correct isomeric form and purity of their synthesized compound.
Predicted NMR Data for Structural Verification
The chemical structure of this compound presents a unique electronic environment for each proton and carbon atom, leading to a distinct and predictable NMR fingerprint. The presence of a chloromethyl group, an iodine atom, and the protonated pyridine ring all exert significant influence on the chemical shifts.
1H NMR Spectroscopy
The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region and one signal for the chloromethyl group. The protonation of the pyridine nitrogen generally causes a downfield shift for all ring protons.[1] Electron-withdrawing substituents also tend to deshield nearby protons, shifting their signals downfield.[2]
Table 1: Predicted 1H NMR Chemical Shifts, Splitting Patterns, and Integration for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |
| H-2 | 8.8 - 9.2 | Singlet (s) | 1H |
| H-4 | 8.5 - 8.9 | Singlet (s) | 1H |
| H-6 | 8.3 - 8.7 | Singlet (s) | 1H |
| -CH2Cl | 4.7 - 5.1 | Singlet (s) | 2H |
Note: Predicted chemical shifts are based on general principles for substituted pyridines and may vary based on solvent and concentration.
13C NMR Spectroscopy
The 13C NMR spectrum is expected to display five distinct signals, four for the aromatic carbons and one for the chloromethyl carbon. The chemical shifts are influenced by the electronegativity of the substituents and the overall electron distribution in the pyridine ring. Aromatic carbons typically resonate in the 120-150 ppm range.[3][4] The presence of the electronegative nitrogen and iodine atoms will significantly impact the shifts of the adjacent carbons.
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 145 - 150 |
| C-5 | 95 - 105 |
| C-6 | 140 - 145 |
| -CH2Cl | 40 - 45 |
Note: Predicted chemical shifts are estimates. The carbon bearing the iodine (C-5) is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect."[5]
Visualizing the Molecular Structure and Analytical Workflow
To aid in the analysis, the following diagrams illustrate the molecular structure with labeled atoms for NMR assignment and the general workflow for structural confirmation using NMR spectroscopy.
Caption: Structure of this compound with labeled atoms.
Caption: General workflow for NMR-based structural elucidation.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Dimethyl sulfoxide-d6, Methanol-d4, or Deuterium oxide) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
2. 1H NMR Acquisition:
-
The 1H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
-
The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
3. 13C NMR Acquisition:
-
The 13C NMR spectrum should be acquired on the same instrument.
-
Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
-
Typical acquisition parameters include:
-
Number of scans: 1024 or more (due to the low natural abundance of 13C)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45 degrees
-
-
The spectrum should be referenced to the deuterated solvent signal.
4. Data Processing and Analysis:
-
The acquired Free Induction Decays (FIDs) should be Fourier transformed.
-
Phase and baseline corrections should be applied to both 1H and 13C spectra.
-
For the 1H spectrum, integrate the signals to determine the relative number of protons.
-
For both spectra, accurately pick the peaks and report the chemical shifts in ppm.
-
Compare the experimental chemical shifts, splitting patterns (for 1H), and integration (for 1H) with the predicted values in Tables 1 and 2.
By following this guide, researchers can effectively utilize 1H and 13C NMR spectroscopy to unequivocally confirm the structure of this compound, ensuring the integrity of their research and development efforts.
References
A Comparative Guide to 3-Chloromethyl-5-iodo-pyridine hydrochloride and Other Halopyridine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Halogenated pyridines are indispensable building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4] Their utility lies in the reactivity of the carbon-halogen bond, which serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Among these, 3-Chloromethyl-5-iodo-pyridine hydrochloride stands out as a bifunctional building block, offering two distinct and orthogonally reactive sites for molecular elaboration. This guide provides an objective comparison of its performance against other halopyridine alternatives, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
The selection of a building block often begins with its fundamental physical and chemical properties. The table below compares this compound with other common halopyridine intermediates.
| Property | This compound | 3-Chloromethyl-5-methylpyridine hydrochloride [5] | 3-Chloropyridine [6] | 3-Iodopyridine [4] |
| Molecular Formula | C₆H₆Cl₂IN | C₇H₉Cl₂N | C₅H₄ClN | C₅H₄IN |
| Molecular Weight | 293.93 g/mol | 178.06 g/mol | 113.54 g/mol | 205.00 g/mol |
| Physical Form | Solid | Solid | Clear Liquid | Solid |
| Key Reactive Sites | C5-Iodo (Cross-Coupling), C3-Chloromethyl (Substitution) | C3-Chloromethyl (Substitution) | C3-Chloro (Cross-Coupling) | C3-Iodo (Cross-Coupling) |
Reactivity and Synthetic Applications
The primary advantage of this compound is its dual reactivity. The iodine atom at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions, while the chloromethyl group at the 3-position is an excellent electrophile for nucleophilic substitution reactions. This bifunctionality allows for sequential and regioselective modifications, providing a powerful tool for building molecular complexity.
Cross-Coupling Reactions at the Pyridine Ring
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of the halopyridine in these reactions is critically dependent on the nature of the halogen.
Influence of the Halogen: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F .[7] This trend is inversely related to the carbon-halogen bond dissociation energy. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst—the rate-determining step—much more readily than the stronger C-Cl bond.[7][8] Consequently, iodopyridines are the most reactive substrates, often enabling reactions at lower temperatures and with shorter durations.[7]
| Reaction Type | Halogen | Typical Catalyst/Ligand | Typical Temperature | Relative Reactivity & Yield |
| Suzuki-Miyaura | Iodo | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Room Temp to 80 °C | Highest, Good to Excellent Yields[8][9] |
| Bromo | Pd(PPh₃)₄, Pd/Buchwald Ligands | 80 °C to 120 °C | Moderate, Moderate to Good Yields[10] | |
| Chloro | Pd₂ (dba)₃ / XPhos, RuPhos | >100 °C | Lowest, Requires specialized catalysts/ligands[10][11] | |
| Sonogashira | Iodo | PdCl₂(PPh₃)₂ / CuI | Room Temp to 60 °C | Highest, Good to Excellent Yields[12] |
| Bromo | PdCl₂(PPh₃)₂ / CuI | 50 °C to 100 °C | Moderate, Fair to Good Yields[13] | |
| Chloro | Pd/NHC complexes | >100 °C | Lowest, Often challenging[14] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Iodopyridine
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling between an iodopyridine derivative and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DME, Toluene/H₂O mixture)
-
Schlenk flask, magnetic stirrer, inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.05 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.[8]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[8]
Visualization: Suzuki-Miyaura Catalytic Cycle
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. nbinno.com [nbinno.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. chempanda.com [chempanda.com]
- 5. 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Assessing the biological activity of compounds synthesized from 3-Chloromethyl-5-iodo-pyridine hydrochloride
Despite a comprehensive search of scientific literature and patent databases, there is a notable lack of publicly available information regarding the biological activity of compounds directly synthesized from 3-Chloromethyl-5-iodo-pyridine hydrochloride. This scarcity of data prevents a detailed comparison of its derivatives with other compounds and the fulfillment of the user's core requirements for quantitative data, experimental protocols, and signaling pathway visualizations.
Initial investigations into the biological landscape of compounds derived from this specific starting material yielded no direct results. Broader searches focusing on derivatives of 3-chloromethyl-pyridine and 5-iodo-pyridine independently revealed a wide range of biological activities, including antimicrobial and anticancer properties. However, these searches did not identify specific compounds that are explicitly synthesized from this compound.
Further attempts to locate synthetic schemes or patents utilizing this compound as a reactant to identify potential products for subsequent biological activity searches were also unsuccessful. The available literature primarily focuses on the synthesis and activities of more common pyridine derivatives.
This lack of accessible data suggests that either this compound is not a widely used precursor in the synthesis of biologically active molecules, or that the resulting compounds are not indexed in scientific databases in a manner that links them back to this specific starting material.
Consequently, it is not possible to provide the requested comparison guide, including tables of quantitative data, detailed experimental methodologies, and Graphviz diagrams of signaling pathways, due to the absence of foundational information on the biological activities of compounds synthesized from this compound. Further research and publication in this specific area would be necessary to enable such an analysis.
Purity Analysis of Synthesized 3-Chloromethyl-5-iodo-pyridine hydrochloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity of their research and the safety of potential therapeutics. 3-Chloromethyl-5-iodo-pyridine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this synthesized compound, complete with experimental protocols and data presentation formats.
Synthesis and Potential Impurities
The purity profile of a synthesized compound is intrinsically linked to its manufacturing process. A common synthetic route to analogous chloromethyl-pyridines starts with the corresponding methyl-pyridine (picoline). Following this logic, a plausible synthesis for this compound would begin with 3-methyl-5-iodopyridine.
A likely multi-step synthesis involves:
-
Oxidation: The methyl group of 3-methyl-5-iodopyridine is oxidized to a carboxylic acid, yielding 5-iodonicotinic acid.
-
Reduction: The carboxylic acid is then reduced to an alcohol, forming (5-iodopyridin-3-yl)methanol.
-
Chlorination: The final step involves the chlorination of the alcohol group, typically using a reagent like thionyl chloride, to produce the desired 3-Chloromethyl-5-iodo-pyridine, which is then precipitated as the hydrochloride salt.[1][2][3]
This synthetic pathway can introduce several potential impurities that must be monitored:
-
Starting Materials: Unreacted 3-methyl-5-iodopyridine.
-
Intermediates: Residual amounts of 5-iodonicotinic acid and (5-iodopyridin-3-yl)methanol.
-
By-products: Di-substituted products or other isomers formed during the iodination or chlorination steps. Dimerization products of the reactive chloromethyl intermediate can also occur.
-
Reagents and Solvents: Residual thionyl chloride (or its decomposition products) and solvents used during the synthesis and purification, such as toluene or methanol.[3]
Analytical Methodologies for Purity Assessment
A robust purity analysis employs a combination of chromatographic and spectroscopic techniques to identify and quantify the main compound and any potential impurities. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative analysis, often complemented by other techniques for structural confirmation.
Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Primary Use |
| HPLC (UV) | Differential partitioning between a mobile and stationary phase. | High resolution, excellent for quantification, widely available. | Requires chromophores for UV detection, can be destructive. | Purity assay, quantification of impurities. |
| LC-MS/MS | HPLC coupled with mass spectrometry. | High sensitivity and selectivity, provides molecular weight information for impurity identification.[4] | Higher cost and complexity. | Trace-level genotoxic impurity analysis, structural elucidation.[4] |
| GC-MS | Separation of volatile compounds followed by mass spectrometry. | Excellent for volatile impurities (e.g., residual solvents). | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile by-products. |
| ¹H NMR | Nuclear magnetic resonance spectroscopy. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra with mixtures. | Structural confirmation, identification of major impurities. |
| TLC | Separation on a thin layer of adsorbent. | Simple, rapid, and inexpensive. | Primarily qualitative, poor resolution and sensitivity. | In-process reaction monitoring.[1][2][5] |
Experimental Protocols
Below are detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Protocol: Purity Determination by Reverse-Phase HPLC
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the synthesized compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Impurities can be quantified against the reference standard if their identities are known and standards are available.
-
Data Presentation and Comparison
Quantitative results should be summarized in a clear, tabular format to facilitate comparison between the synthesized batch and a commercially available or reference standard.
Table 1: Comparative Purity Analysis
| Analyte | Synthesized Product (Area %) | Reference Standard (Area %) | Acceptance Criteria |
| 3-Chloromethyl-5-iodo-pyridine HCl | 99.2% | 99.8% | ≥ 99.0% |
| (5-iodopyridin-3-yl)methanol | 0.3% | < 0.05% | ≤ 0.5% |
| 5-iodonicotinic acid | 0.1% | Not Detected | ≤ 0.2% |
| Unknown Impurity 1 (at RRT 1.2) | 0.2% | 0.1% | ≤ 0.2% |
| Unknown Impurity 2 (at RRT 1.5) | 0.15% | < 0.05% | ≤ 0.2% |
| Total Impurities | 0.8% | 0.2% | ≤ 1.0% |
| Assay (vs. Standard) | 99.4% | 100.0% | 98.0% - 102.0% |
RRT = Relative Retention Time
Visualization of Analytical Workflow
A visual representation of the analytical workflow can clarify the logical progression from sample receipt to final purity assessment.
Caption: Workflow for the Purity Analysis of Synthesized Compounds.
References
- 1. Page loading... [guidechem.com]
- 2. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 3. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]
Unveiling the Synthetic Potential of 3-Chloromethyl-5-iodo-pyridine Hydrochloride: A Comparative Guide to its Reaction Products
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of discovering novel therapeutic agents. 3-Chloromethyl-5-iodo-pyridine hydrochloride serves as a valuable bifunctional building block, offering two distinct reactive sites for molecular elaboration. This guide provides an objective comparison of the reaction products derived from this versatile starting material, supported by experimental data and detailed protocols to facilitate its application in synthetic chemistry.
The unique structure of this compound presents a chloromethyl group at the 3-position and an iodine atom at the 5-position of the pyridine ring. This arrangement allows for selective chemical transformations, primarily through nucleophilic substitution at the benzylic-like chloride and palladium-catalyzed cross-coupling reactions at the carbon-iodine bond. This guide will explore representative reactions at each of these sites, providing a comparative analysis of their products and synthetic utility.
Orthogonal Reactivity of Functional Groups
The two reactive centers on the this compound molecule exhibit orthogonal reactivity, enabling a stepwise and controlled approach to the synthesis of more complex derivatives. The chloromethyl group, being an activated alkyl halide, is highly susceptible to nucleophilic attack. In contrast, the iodo group on the aromatic ring is a prime candidate for various metal-catalyzed cross-coupling reactions. This differential reactivity allows chemists to first perform a nucleophilic substitution and then, in a subsequent step, modify the iodo-position, or vice versa.
Caption: Logical workflow for the sequential functionalization of this compound.
Nucleophilic Substitution at the Chloromethyl Group
The primary reaction pathway for the chloromethyl group involves its displacement by a variety of nucleophiles. This reaction is a straightforward and efficient method for introducing diverse functionalities at the 3-position of the pyridine core. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of the corresponding aminomethyl, alkoxymethyl, and thiomethyl derivatives.
Comparison of Nucleophilic Substitution Products
The following table summarizes the outcomes of nucleophilic substitution reactions with two common secondary amines, piperidine and 1-methylpiperazine. These reactions typically proceed under mild conditions, offering high yields of the desired products.
| Product Name | Structure | Nucleophile | Typical Yield (%) | Key Characteristics |
| 5-Iodo-3-(piperidin-1-ylmethyl)pyridine | ![]() | Piperidine | >90% | A versatile intermediate for further functionalization at the iodo-position. |
| 5-Iodo-3-((4-methylpiperazin-1-yl)methyl)pyridine | ![]() | 1-Methylpiperazine | >90% | Introduces a basic nitrogen center, often desirable for modulating physicochemical properties in drug candidates. |
Experimental Protocol: Synthesis of 5-Iodo-3-(piperidin-1-ylmethyl)pyridine
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add piperidine (1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Iodo-3-(piperidin-1-ylmethyl)pyridine.
Caption: Experimental workflow for the synthesis of 5-Iodo-3-(piperidin-1-ylmethyl)pyridine.
Palladium-Catalyzed Cross-Coupling Reactions at the Iodo-Position
The iodo-substituent on the pyridine ring serves as an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The Suzuki and Sonogashira reactions are particularly powerful methods for creating biaryl and aryl-alkyne linkages, respectively. These reactions significantly expand the chemical space accessible from the 3-chloromethyl-5-iodo-pyridine scaffold.
Comparison of Cross-Coupling Products
The following table compares the products of Suzuki and Sonogashira coupling reactions. These reactions offer a modular approach to construct complex molecular architectures.
| Product Name | Structure | Coupling Partner | Catalyst System | Typical Yield (%) | Key Characteristics |
| 3-Chloromethyl-5-(4-methoxyphenyl)pyridine | ![]() | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 80-90% | Forms a biaryl linkage, a common motif in pharmaceuticals. |
| 3-Chloromethyl-5-((trimethylsilyl)ethynyl)pyridine | ![]() | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 70-85% | Introduces an alkyne functionality, which can be further elaborated. |
Experimental Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki coupling reaction.
Cross-reactivity studies for derivatives of 3-Chloromethyl-5-iodo-pyridine hydrochloride
A Framework for Assessing Cross-Reactivity of Novel Pyridine Derivatives
A Comparative Guide for Drug Development Professionals
Executive Summary
The journey of a drug candidate from discovery to clinical application is fraught with challenges, chief among them being the assurance of target selectivity.[1][2] Off-target interactions can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using hypothetical derivatives of the chemical intermediate 3-Chloromethyl-5-iodo-pyridine hydrochloride as a case study. While specific experimental data for this compound's derivatives are not publicly available, this document outlines the essential principles, protocols, and data interpretation strategies that underpin a robust selectivity assessment. We will explore the logical progression from primary target identification to broad panel screening and cellular validation, offering a blueprint for researchers aiming to build a strong preclinical safety and efficacy profile for novel chemical entities.
Introduction: The Imperative of Selectivity
This compound is a substituted pyridine, a heterocyclic scaffold prevalent in medicinal chemistry.[3] Pyridine derivatives are key components in numerous approved drugs, often targeting protein kinases.[4] However, the vastness and structural similarity of the human kinome present a significant hurdle: ensuring that a novel kinase inhibitor selectively binds its intended target without engaging other kinases, which could lead to adverse effects.[5]
This guide will therefore focus on a hypothetical scenario where derivatives of this compound are being developed as inhibitors for a specific, fictional protein kinase, "Kinase X." We will outline a systematic approach to evaluating their selectivity.
Hypothetical Compounds for this Guide:
To illustrate the principles of a cross-reactivity study, we will consider three hypothetical derivatives of the parent scaffold, where the reactive chloromethyl group is substituted.
| Compound ID | Structure (Hypothetical) | R-Group Substitution | Rationale for Inclusion |
| CMPD-A | Pyridine-CH₂-NH₂ | Amino | Introduces a basic group capable of forming hydrogen bonds. |
| CMPD-B | Pyridine-CH₂-OH | Hydroxyl | Introduces a polar, hydrogen-bonding group. |
| CMPD-C | Pyridine-CH₂-OCH₃ | Methoxy | Increases lipophilicity and removes hydrogen-bonding donor capacity. |
These derivatives represent common modifications in a lead optimization campaign, designed to probe the structure-activity relationship (SAR) and improve properties like potency and selectivity.[6]
The Selectivity Profiling Workflow: A Multi-Stage Approach
A thorough cross-reactivity assessment is not a single experiment but a phased process. It begins with high-potency confirmation on the primary target and expands to broad screening against related and unrelated targets, culminating in cell-based assays that reflect a more physiological environment.[7]
Caption: The four-phase workflow for comprehensive selectivity profiling.
Experimental Protocols: Ensuring Data Integrity
The validity of any cross-reactivity study hinges on the quality and rigor of the experimental methods employed. Here, we detail a standard protocol for an in-vitro kinase profiling assay.
Protocol: In-Vitro Kinase IC50 Determination using ADP-Glo™
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of the hypothetical compounds against our primary target, Kinase X, and subsequently for any identified off-targets. The ADP-Glo™ assay is a widely used luminescent platform that measures kinase activity by quantifying the amount of ADP produced.[8]
Objective: To quantify the potency of CMPD-A, CMPD-B, and CMPD-C against their intended target and identified off-targets.
Materials:
-
Kinase X (recombinant enzyme)
-
Kinase-specific substrate peptide
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Compounds (CMPD-A, B, C) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from a 1000X top concentration (e.g., 10 mM).
-
Transfer 1 µL of each dilution into the assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells with a known potent inhibitor as a positive control.
-
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer.
-
Add 10 µL of this mix to each well of the compound-containing plate.
-
Allow the compounds and kinase to pre-incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase to accurately reflect competitive inhibition.[9]
-
Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 20 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Terminate Reaction and Detect ADP:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data using the "no inhibition" (DMSO) and positive control wells.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation
Clear presentation of data is crucial for comparing derivatives and making informed decisions.[10] A summary table of hypothetical IC50 values allows for at-a-glance comparison.
Table 1: Hypothetical Potency and Selectivity Data
Primary Target: Kinase X. Off-targets identified from a panel screen.
| Compound ID | Kinase X IC50 (nM) | Off-Target 1 (Kinase Y) IC50 (nM) | Off-Target 2 (Kinase Z) IC50 (nM) | Selectivity Index (Y/X) | Selectivity Index (Z/X) |
| CMPD-A | 15 | 350 | >10,000 | 23.3 | >667 |
| CMPD-B | 5 | 55 | 1,200 | 11.0 | 240 |
| CMPD-C | 85 | >10,000 | >10,000 | >118 | >118 |
Interpretation:
-
CMPD-B is the most potent inhibitor of the primary target, Kinase X (IC50 = 5 nM). However, it shows the lowest selectivity, inhibiting Kinase Y with only an 11-fold difference in potency. This could be a liability.[5]
-
CMPD-A is moderately potent (IC50 = 15 nM) but demonstrates a better selectivity profile than CMPD-B.
-
CMPD-C is the least potent compound (IC50 = 85 nM) but exhibits the highest selectivity, showing no significant inhibition of the tested off-targets.
This data illustrates the classic trade-off between potency and selectivity that medicinal chemists often face. The choice of which compound to advance would depend on the therapeutic window and the known biological functions of the off-target kinases.
Visualizing Selectivity: The Kinome Map
A powerful way to visualize cross-reactivity data is through a kinome map or a selectivity tree. This diagram plots the inhibited kinases, providing an intuitive snapshot of a compound's specificity across the entire kinase family.
Caption: A simplified kinome map illustrating the on-target and off-target activities of a hypothetical inhibitor.
This visualization for CMPD-B would show strong engagement (a large, bright node) at Kinase X, with progressively weaker engagement at Kinases Y and Z, and no significant binding to other kinases in the panel. Such a representation is invaluable for project teams and regulatory bodies to quickly assess the selectivity profile of a drug candidate.
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded framework for the assessment of cross-reactivity for novel chemical entities, using derivatives of this compound as a hypothetical example. The process moves logically from high-throughput screening to detailed biochemical characterization and cellular validation.
The hypothetical data demonstrates that optimizing for potency can sometimes compromise selectivity, a critical consideration in drug design.[5] For the compounds discussed:
-
CMPD-B , despite its high potency, would require further chemical modification to mitigate its off-target activity against Kinase Y.
-
CMPD-A represents a more balanced profile and could be a promising candidate for further preclinical development.
-
CMPD-C , while highly selective, would need significant potency enhancement to be a viable candidate.
Ultimately, a successful drug candidate must possess a well-characterized selectivity profile that supports a favorable risk-benefit assessment. By employing the systematic workflows and rigorous protocols described herein, drug development professionals can build a comprehensive data package to confidently advance the most promising molecules toward the clinic.
References
- 1. How to improve drug selectivity? [synapse.patsnap.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 9. assayquant.com [assayquant.com]
- 10. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of 3-Chloromethyl-5-iodo-pyridine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Chloromethyl-5-iodo-pyridine hydrochloride is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds, owing to its trifunctional nature. This guide provides an in-depth, objective comparison of plausible synthetic routes to this target molecule, supported by experimental insights and data to inform your selection of the most suitable pathway for your research and development needs.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique challenge due to the need for regioselective functionalization of the pyridine ring at the 3, and 5 positions with groups of differing electronic and steric properties. The principal task is to devise a synthetic strategy that is both high-yielding and scalable, while minimizing side reactions and simplifying purification processes. This guide will benchmark two plausible multi-step synthetic routes, starting from readily available precursors.
Comparative Overview of Synthetic Routes
Two primary synthetic strategies have been devised and will be critically evaluated. Both routes converge on the key intermediate, 3-hydroxymethyl-5-iodopyridine, which is then converted to the final product. The divergence lies in the initial steps and the point at which the iodine atom is introduced.
Route A initiates with the oxidation of a commercially available substituted picoline, followed by iodination of the resulting nicotinic acid.
Route B employs a Sandmeyer reaction to introduce the iodo group at an early stage, starting from an aminomethylpyridine derivative.
The following sections will provide a detailed, step-by-step analysis of each route, including experimental protocols, comparative data, and a discussion of the advantages and disadvantages of each approach.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key metrics for the two proposed synthetic routes to provide a clear, quantitative comparison.
| Parameter | Route A: Oxidation-Iodination Pathway | Route B: Early Iodination via Sandmeyer Reaction |
| Starting Material | 3-Picoline (3-Methylpyridine) | 3-Amino-5-methylpyridine |
| Overall Number of Steps | 5 | 5 |
| Key Intermediates | Nicotinic acid, 5-Iodonicotinic acid, Methyl 5-iodonicotinate, 3-Hydroxymethyl-5-iodopyridine | 3-Iodo-5-methylpyridine, 5-Iodonicotinic acid, Methyl 5-iodonicotinate, 3-Hydroxymethyl-5-iodopyridine |
| Potential Yield | Moderate to Good | Moderate |
| Scalability | Good | Moderate, with safety considerations for diazotization. |
| Key Advantages | Utilizes a very inexpensive starting material. Oxidation of 3-picoline is a well-established industrial process.[1][2] | Early introduction of the iodo group can be advantageous. Sandmeyer reaction is a classic and versatile method.[3][4][5] |
| Key Disadvantages | Direct iodination of nicotinic acid can be low-yielding and require harsh conditions. | The Sandmeyer reaction can have variable yields and requires careful handling of diazonium salt intermediates due to their potential instability.[6][7] Starting material is more expensive than 3-picoline. |
Route A: Oxidation-Iodination Pathway
This route commences with the oxidation of 3-picoline, a readily available and inexpensive starting material. The resulting nicotinic acid is then subjected to iodination, followed by functional group manipulations to afford the target molecule.
Logical Workflow for Route A
Caption: Workflow for the synthesis of this compound via Route A.
Experimental Protocols for Route A
Step 1: Oxidation of 3-Picoline to Nicotinic Acid
-
Principle: The oxidation of the methyl group of 3-picoline to a carboxylic acid is a well-established industrial process, often carried out in the liquid phase with strong oxidizing agents or via catalytic vapor-phase oxidation.[1][2]
-
Protocol: In a suitable reactor, 3-picoline is oxidized using nitric acid at elevated temperatures and pressures.[1] Alternatively, catalytic oxidation with a vanadium oxide-based catalyst in the vapor phase can be employed.[8] The reaction mixture is then cooled, and the nicotinic acid is isolated by crystallization.
-
Expert Insights: While effective, the use of strong acids like nitric acid necessitates corrosion-resistant equipment. The vapor-phase oxidation offers a more environmentally friendly alternative, though it requires specialized equipment.
Step 2: Iodination of Nicotinic Acid to 5-Iodonicotinic Acid
-
Principle: Electrophilic iodination of the pyridine ring at the 5-position. This is a challenging step as the pyridine ring is electron-deficient.
-
Protocol: Nicotinic acid is dissolved in a mixture of oleum and sulfuric acid. Iodine and sodium nitrite are then added portionwise at a controlled temperature. The reaction mixture is stirred at an elevated temperature for several hours. After cooling, the mixture is poured onto ice, and the precipitated 5-iodonicotinic acid is collected by filtration.
-
Expert Insights: This reaction requires strongly acidic and oxidizing conditions. Careful control of temperature and addition rates is crucial to minimize side reactions. The yield of this step can be moderate.
Step 3: Esterification of 5-Iodonicotinic Acid
-
Principle: Fischer esterification of the carboxylic acid to improve its solubility for the subsequent reduction step and to protect the acid functionality.
-
Protocol: 5-Iodonicotinic acid is refluxed in methanol with a catalytic amount of sulfuric acid for several hours. The excess methanol is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield methyl 5-iodonicotinate.
-
Expert Insights: This is a standard and generally high-yielding reaction. The use of a Dean-Stark trap to remove water can drive the equilibrium towards the product.
Step 4: Reduction of Methyl 5-iodonicotinate to 3-Hydroxymethyl-5-iodopyridine
-
Principle: Reduction of the ester functionality to a primary alcohol.
-
Protocol: Methyl 5-iodonicotinate is dissolved in a suitable solvent like tetrahydrofuran (THF) and treated with a reducing agent such as sodium borohydride in the presence of methanol. The reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted and purified.
-
Expert Insights: Sodium borohydride is a mild and selective reducing agent for esters. Other reducing agents like lithium aluminum hydride could also be used but are more reactive and require stricter anhydrous conditions.
Step 5: Chlorination of 3-Hydroxymethyl-5-iodopyridine
-
Principle: Conversion of the primary alcohol to the corresponding chloride using a chlorinating agent, which also forms the hydrochloride salt.
-
Protocol: 3-Hydroxymethyl-5-iodopyridine is suspended in an inert solvent (e.g., dichloromethane) and cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise.[9][10] The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The resulting solid, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Expert Insights: Thionyl chloride is a common and effective reagent for this transformation. The reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction.[10]
Route B: Early Iodination via Sandmeyer Reaction
This route introduces the iodine atom at an early stage via a Sandmeyer reaction on 3-amino-5-methylpyridine. This is followed by oxidation of the methyl group and subsequent functional group transformations.
Logical Workflow for Route B
Caption: Workflow for the synthesis of this compound via Route B.
Experimental Protocols for Route B
Step 1: Sandmeyer Reaction of 3-Amino-5-methylpyridine to 3-Iodo-5-methylpyridine
-
Principle: Conversion of the primary amino group to a diazonium salt, which is then displaced by an iodide ion.
-
Protocol: 3-Amino-5-methylpyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then added to a solution of potassium iodide.[11] The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted, and purified.
-
Expert Insights: Diazonium salts can be explosive when isolated, so they are typically generated and used in situ at low temperatures.[6] The yield of Sandmeyer reactions on pyridyl amines can be variable.
Step 2: Oxidation of 3-Iodo-5-methylpyridine to 5-Iodonicotinic Acid
-
Principle: Oxidation of the methyl group to a carboxylic acid in the presence of an iodo substituent.
-
Protocol: 3-Iodo-5-methylpyridine is heated with a strong oxidizing agent, such as potassium permanganate, in an aqueous solution. The reaction mixture is refluxed until the purple color of the permanganate disappears. The manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the 5-iodonicotinic acid.
-
Expert Insights: The iodo group is generally stable under these oxidizing conditions. This step can be high-yielding but generates a significant amount of inorganic waste.
Steps 3-5: Esterification, Reduction, and Chlorination
The subsequent steps of esterification to methyl 5-iodonicotinate, reduction to 3-hydroxymethyl-5-iodopyridine, and final chlorination to this compound follow the same protocols as described in Steps 3, 4, and 5 of Route A .
Conclusion and Recommendations
Both Route A and Route B present viable, albeit multi-step, pathways to this compound.
-
Route A is likely to be more cost-effective on a large scale due to the low cost of 3-picoline. However, the direct iodination of nicotinic acid can be a challenging and moderate-yielding step.
-
Route B offers an alternative where the key iodination step is performed early. While the Sandmeyer reaction is a powerful tool, it requires careful handling of potentially unstable intermediates and the starting material is more expensive.
The choice between these routes will depend on the specific requirements of the researcher or organization, including scale, cost considerations, available equipment, and expertise in handling specific reaction types. For laboratory-scale synthesis where the cost of the starting material is less critical, Route B might offer a more predictable, albeit potentially lower-yielding, approach to the key intermediate 3-iodo-5-methylpyridine. For industrial applications, optimizing the iodination step in Route A would likely be the more economically viable strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. CN101985434B - Method for preparing nicotinic acid - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic Scrutiny: A Comparative Guide to the Isomers of 3-Chloromethyl-5-iodo-pyridine Hydrochloride
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. The differentiation of isomers, compounds with identical molecular formulas but distinct arrangements of atoms, presents a significant analytical challenge. This guide offers a detailed spectroscopic comparison of the isomers of 3-Chloromethyl-5-iodo-pyridine hydrochloride, providing researchers, scientists, and drug development professionals with essential data and methodologies for unambiguous identification.
While direct experimental data for all isomers of this compound is not publicly available, this guide utilizes spectroscopic data from closely related positional isomers of chloromethylpyridine hydrochloride to provide a foundational comparison. The principles demonstrated here are directly applicable to the analysis of their iodinated analogs. The introduction of an iodine atom is expected to primarily influence the chemical shifts of nearby carbon and hydrogen atoms and significantly alter the mass spectral fragmentation patterns.
Spectroscopic Comparison of Chloromethylpyridine Hydrochloride Isomers
The following table summarizes the expected trends in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the 2-, 3-, and 4-isomers of Chloromethyl-5-iodo-pyridine hydrochloride, based on data from their non-iodinated precursors.
| Spectroscopic Technique | 2-Chloromethyl-5-iodo-pyridine HCl | 3-Chloromethyl-5-iodo-pyridine HCl | 3-Chloromethyl-6-iodo-pyridine HCl | 4-Chloromethyl-5-iodo-pyridine HCl |
| ¹H NMR (ppm) | ||||
| -CH₂Cl | ~4.8-5.0 | ~4.6-4.8 | ~4.6-4.8 | ~4.7-4.9 |
| Pyridine H | Distinct downfield shifts adjacent to N and I | Complex splitting patterns | Complex splitting patterns | Symmetrical pattern for protons on C2/C6 and C3/C5 |
| ¹³C NMR (ppm) | ||||
| -CH₂Cl | ~45-50 | ~43-48 | ~43-48 | ~44-49 |
| C-I | ~90-100 | ~90-100 | ~90-100 | ~90-100 |
| C-Cl (Pyridine) | N/A | N/A | N/A | N/A |
| IR (cm⁻¹) | ||||
| C-H (aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C=N, C=C stretch | ~1600-1400 | ~1600-1400 | ~1600-1400 | ~1600-1400 |
| C-Cl stretch | ~700-800 | ~700-800 | ~700-800 | ~700-800 |
| C-I stretch | ~500-600 | ~500-600 | ~500-600 | ~500-600 |
| Mass Spec. (m/z) | ||||
| Molecular Ion [M]⁺ | Present | Present | Present | Present |
| [M-Cl]⁺ | Prominent | Prominent | Prominent | Prominent |
| [M-I]⁺ | Prominent | Prominent | Prominent | Prominent |
| Pyridinium fragments | Characteristic | Characteristic | Characteristic | Characteristic |
Note: The chemical shifts and absorption frequencies are approximate and can be influenced by the solvent and concentration. The data for the iodo-substituted compounds are predictive based on established substituent effects.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: Employ a mass spectrometer capable of high-resolution measurements (e.g., TOF, Orbitrap) to determine accurate mass.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for the spectroscopic differentiation of the isomers of this compound.
Caption: Workflow for Spectroscopic Isomer Identification.
This guide underscores the power of a multi-technique spectroscopic approach for the definitive identification of isomeric compounds. By carefully analyzing the unique fingerprints provided by NMR, IR, and Mass Spectrometry, researchers can confidently elucidate the correct molecular structure, a critical step in ensuring the quality, safety, and efficacy of chemical products.
A Comparative Analysis of Catalytic Strategies for the Synthesis of 3-Chloromethyl-5-iodo-pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the Multi-Step Synthesis of a Key Pyridine Intermediate.
The synthesis of 3-Chloromethyl-5-iodo-pyridine hydrochloride, a crucial building block in the development of novel pharmaceuticals and agrochemicals, necessitates a multi-step approach. While a direct, single-pot catalytic conversion is not documented, several key transformations within the synthetic pathway can be significantly influenced by the choice of catalyst. This guide provides a comparative study of catalytic systems for the critical iodination and side-chain chlorination steps, supported by experimental data from analogous reactions, to aid in the rational design of an efficient synthetic route.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound commences with the readily available 3-methylpyridine (3-picoline). The overall transformation can be envisioned in three primary stages, with the first two being amenable to catalytic control.
Caption: Proposed multi-step synthesis of this compound.
Step 1: Comparative Study of Catalysts for the Iodination of 3-Methylpyridine
The introduction of an iodine atom at the 5-position of the 3-methylpyridine ring is a critical step. Several catalytic methods can be employed for this transformation, each with distinct advantages and disadvantages. The primary approaches include direct C-H iodination and halogen exchange reactions.
Data Presentation: Catalyst Performance in the Iodination of Pyridine Derivatives
| Catalyst/Method | Iodine Source | Substrate (Analog) | Reaction Conditions | Yield (%) | Reference |
| Direct C-H Iodination | |||||
| MnSO₄ / K₂S₂O₈ | NaI | Quinoline | DCE, 130 °C | High | [1] |
| AgNO₃ | I₂ | Pyrimidine Derivatives | Solvent-free, grinding | 70-98 | [2] |
| Halogen Exchange | |||||
| Copper(I) iodide (CuI) | NaI | 2-Bromo-3-methylpyridine | 1,4-Dioxane, high temp. | Variable | [N/A] |
| Organometallic Cross-Coupling | |||||
| [Cu(OAc)(phen)₂]OAc | Radioiodide | Aryl Boronic Acid | Room Temp, 10 min | High (RCC) | [3] |
| Pd(OAc)₂ | I₂ / PhI(OAc)₂ | γ-Arylpropylamine | DMF, 130 °C, 24 h | Moderate | [4] |
Yields are reported for analogous substrates and may vary for 3-methylpyridine. RCC refers to Radiochemical Conversion.
Experimental Protocols for Key Iodination Reactions
Method 1: Radical-Based Direct C-H Iodination (Manganese-Catalyzed)
This protocol is adapted from a method for the C3-selective iodination of quinolines and can be applied to pyridine derivatives.[1]
-
To a solution of 3-methylpyridine (1 equivalent) in dichloroethane (DCE), add sodium iodide (NaI, 2 equivalents), potassium persulfate (K₂S₂O₈, 2 equivalents), and manganese sulfate (MnSO₄, 0.2 equivalents).
-
Heat the reaction mixture at 130 °C in a sealed vessel for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature, quench with a saturated aqueous solution of sodium thiosulfate, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Silver-Catalyzed Direct C-H Iodination
This environmentally friendly method utilizes mechanical grinding under solvent-free conditions, as demonstrated for pyrimidine derivatives.[2]
-
In a mortar, combine 3-methylpyridine (1 equivalent), iodine (I₂, 1.2 equivalents), and silver nitrate (AgNO₃, 1.2 equivalents).
-
Grind the mixture vigorously with a pestle at room temperature for 20-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, add the reaction mixture to a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Step 2: Comparative Study of Methods for Side-Chain Chlorination
The chlorination of the methyl group of 3-methyl-5-iodopyridine is typically achieved through a radical pathway. While traditional catalysts are not always employed, the choice of initiator and reaction conditions is critical for achieving high selectivity and yield.
Data Presentation: Initiators and Conditions for Side-Chain Chlorination
| Initiator/Catalyst | Chlorinating Agent | Substrate (Analog) | Reaction Conditions | Selectivity/Yield | Reference |
| 2,2'-Azobisisobutyronitrile (AIBN) | Cl₂ | 2-Chloro-methylpyridine | pH 0.5-3 | High | [N/A] |
| Benzoyl Peroxide (BPO) | Cl₂ | 2-Chloro-methylpyridine | Basic solution | High | [N/A] |
| Trifluoromethanesulfonyl chloride (TfCl) (catalytic) | N-Chlorosuccinimide (NCS) | 2- and 4-Alkylpyridines | Li₂CO₃, DMAP, MeCN | 84-85% | [N/A] |
Experimental Protocols for Key Chlorination Reactions
Method 1: Radical-Initiated Side-Chain Chlorination
This method is a general procedure for the side-chain chlorination of methylpyridines.
-
Dissolve 3-methyl-5-iodopyridine (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride).
-
Add a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a catalytic amount (e.g., 0.05 equivalents).
-
Heat the mixture to reflux (around 77 °C for CCl₄).
-
Bubble chlorine gas (Cl₂) through the solution while maintaining reflux and providing illumination with a UV lamp to facilitate radical formation.
-
Monitor the reaction progress by GC-MS to follow the conversion to the monochlorinated product and minimize the formation of di- and trichlorinated byproducts.
-
Upon completion, cool the reaction mixture and purge with nitrogen to remove excess chlorine and HCl.
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Polar Pathway for Heterobenzylic C-H Chlorination (Catalytic TfCl)
This method has been shown to be effective for 2- and 4-alkylpyridines and may offer an alternative for 3-substituted pyridines.
-
To a solution of 3-methyl-5-iodopyridine (1 equivalent), N-chlorosuccinimide (NCS, 1.1 equivalents), 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents), and lithium carbonate (Li₂CO₃, 1.1 equivalents) in acetonitrile, add trifluoromethanesulfonyl chloride (TfCl, 0.1 equivalents) at room temperature.
-
Stir the reaction mixture for the time required for complete conversion (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction and work up as described in the previous method.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base, 3-chloromethyl-5-iodopyridine, to its hydrochloride salt. This is a standard, non-catalytic procedure.
Experimental Protocol
-
Dissolve the purified 3-chloromethyl-5-iodopyridine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold, anhydrous solvent to remove any remaining impurities.
-
Dry the final product, this compound, under vacuum.
Conclusion
The synthesis of this compound is a multi-step process where the judicious selection of catalysts and reaction conditions for the iodination and chlorination steps is paramount for achieving high yields and purity. For the iodination of the pyridine ring, both direct C-H activation with manganese or silver catalysts and copper-catalyzed cross-coupling reactions present viable options, with the choice depending on factors such as substrate availability, cost, and environmental considerations. The side-chain chlorination is predominantly a radical-mediated process, where the control of reaction conditions is key to selectivity. The emerging polar pathway using catalytic TfCl may offer a milder and more controlled alternative. This guide provides researchers with a comparative overview and detailed protocols to facilitate the development of an optimized and scalable synthesis for this important heterocyclic building block.
References
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Enabled Copper-Mediated Radioiodination of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloromethyl-5-iodo-pyridine Hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloromethyl-5-iodo-pyridine hydrochloride, a halogenated pyridine derivative. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Immediate Safety and Hazard Profile
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Data Summary
For rapid assessment, the following table summarizes key hazard information based on similar pyridine derivatives.
| Hazard Classification | GHS Category | Common Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation | Category 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation | Category 2A | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Category 3 | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Aquatic Hazard (Acute & Chronic) | Category 1 | P273: Avoid release to the environment. |
Note: This data is extrapolated from similar compounds and should be used as a guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations. This compound is classified as a hazardous waste.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.
-
This waste must be segregated as halogenated organic waste . Do not mix it with non-halogenated waste streams.
-
Store separately from strong oxidizing agents and acids.
2. Waste Collection and Containerization:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., Toxic, Irritant, Environmental Hazard).
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
4. Disposal Request and Pickup:
-
Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's procedures.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste disposal company.
5. Spill Management:
-
Small Spills: In a well-ventilated area (preferably a chemical fume hood), absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Large Spills: Evacuate the area immediately and contact your institution's EHS department or emergency response team.
Important Considerations:
-
Do not dispose of this compound down the drain. This can harm aquatic life and damage plumbing.[1]
-
Do not attempt to neutralize the chemical without specific protocols and guidance from a qualified chemist or your EHS department.
-
Waste codes should be assigned by the user based on the application for which the product was used.[1]
Experimental Workflow for Disposal
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3-Chloromethyl-5-iodo-pyridine hydrochloride
Hazard Identification and Summary
Based on analogous compounds, 3-Chloromethyl-5-iodo-pyridine hydrochloride is anticipated to be a hazardous substance. The primary concerns involve its potential for severe skin and eye irritation or damage, acute toxicity if swallowed, inhaled, or in contact with skin, and potential for mutagenic effects.[1][2][3][4]
The hydrochloride salt form suggests it is a solid and may be corrosive.[1] The presence of iodo- and chloro- functional groups on a pyridine ring indicates potential for environmental toxicity, particularly to aquatic life.[1][2]
Table 1: Anticipated Hazard Classifications Based on Analogous Compounds
| Hazard Class | Classification | Notes |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2][4] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[4] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and irritation.[1][4] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[2][3] |
| Mutagenicity | Category 2 | Suspected of causing genetic defects. |
| Aquatic Toxicity | Acute & Chronic | Very toxic to aquatic life with long-lasting effects.[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The selection of PPE should be based on the specific laboratory operation being performed.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against dust particles, splashes, and potential projectiles.[1][4] A face shield is crucial when handling larger quantities or during procedures with a higher risk of splashing. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact.[1] Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contamination is suspected. |
| Body Protection | A flame-retardant laboratory coat and chemically resistant apron. | Protects skin from accidental contact and spills.[1] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters (N95 or higher). | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust.[1][4] |
Operational Plan: Step-by-Step Handling Protocols
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Protocol 1: Weighing the Solid Compound
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (weighing paper, spatula, secondary container) within the hood.
-
Don PPE: Put on all required PPE as detailed in Table 2, including double gloves and a respirator.
-
Weighing: Carefully transfer the desired amount of the solid from the primary container to the weighing paper using a clean spatula. Avoid generating dust.
-
Transfer: Transfer the weighed solid into a labeled, sealed secondary container for transport to the next step of the procedure.
-
Clean-up: Clean the spatula and weighing area with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
Protocol 2: Preparing a Solution
-
Preparation: In a chemical fume hood, place a labeled flask or beaker containing a stir bar on a stir plate.
-
Solvent Addition: Add the desired solvent to the flask.
-
Compound Addition: Carefully add the pre-weighed solid to the solvent.
-
Dissolution: Cap the flask and allow the compound to dissolve with stirring. Gentle heating may be applied if necessary, with appropriate precautions.
-
Storage: Once dissolved, ensure the container is tightly sealed and properly labeled with the compound name, concentration, solvent, and date.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect any solid waste, including contaminated weighing paper, gloves, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container designated for halogenated organic waste. Do not pour any solutions down the drain.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Visualizations
Logical Relationship for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow based on the physical form and scale of the handling procedure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




